molecular formula C4H8O B032771 Cyclopropylmethanol CAS No. 2516-33-8

Cyclopropylmethanol

Número de catálogo: B032771
Número CAS: 2516-33-8
Peso molecular: 72.11 g/mol
Clave InChI: GUDMZGLFZNLYEY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cyclopropylmethanol is a valuable and versatile chemical building block prized in organic synthesis and medicinal chemistry research. This compound features a cyclopropyl ring directly attached to a hydroxymethyl group, a combination that confers significant steric and electronic properties, making it a key precursor for the introduction of the cyclopropyl moiety into more complex molecular architectures. Its primary research application lies in its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials. In drug discovery, the cyclopropyl group is often used to modulate a molecule's conformation, metabolic stability, and lipophilicity, thereby influencing its pharmacokinetic and pharmacodynamic profile. This compound serves as a crucial starting material or synthon for generating cyclopropylmethyl amines, ethers, and esters, or for undergoing ring-opening reactions to access linear chains with specific functionalization. Researchers utilize it to develop potential enzyme inhibitors, receptor ligands, and probes for biological systems. This product is intended for research and development purposes only, providing synthetic chemists with a high-quality reagent to advance their investigative projects in creating new chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

cyclopropylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDMZGLFZNLYEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2051922
Record name Cyclopropylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2051922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Cyclopropanemethanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopropanemethanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20511
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2516-33-8
Record name Cyclopropanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2516-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropylcarbinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropylmethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopropanemethanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopropylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2051922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.941
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Cyclopropylmethanol: A Technical Guide to its Physical Properties and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylmethanol (CAS No: 2516-33-8), also known as cyclopropylcarbinol, is a cyclic alcohol that serves as a versatile building block in organic synthesis. Its unique strained three-membered ring imparts distinct reactivity, making it a valuable intermediate in the production of pharmaceuticals and agrochemicals. A thorough understanding of its physical properties and associated hazards is paramount for its safe handling, storage, and use in research and development settings. This technical guide provides a comprehensive overview of the physicochemical characteristics and toxicological profile of this compound, supported by references to standardized experimental protocols.

Physical and Chemical Properties

The physical and chemical properties of this compound are critical for its application in chemical reactions and for predicting its behavior in various environmental and physiological systems. These properties have been determined through standardized experimental methods.

Summary of Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C4H8O
Molecular Weight 72.11 g/mol [1][2][3]
Appearance Clear, colorless to light yellow liquid[1][4]
Boiling Point 123-124 °C at 738 mmHg[1][5]
Melting Point -60 °C[5][6]
Density 0.890 g/mL at 25 °C[1][5]
Solubility Miscible with water.[5] Soluble in organic solvents like ethanol, diethyl ether, and chloroform.[2][7]
Vapor Pressure 6 mmHg at 25 °C[5]
Flash Point 95 °F (35 °C)[5]
Refractive Index (n20/D) 1.431[5]
Experimental Protocols for Physical Property Determination

The determination of the physical properties listed above generally follows internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific experimental reports for this compound are not always publicly available, the methodologies are standardized to ensure reproducibility and comparability of data.

  • Boiling Point (OECD TG 103): This guideline describes several methods for determining the boiling point of a liquid.[1][8][9][10][11] A common method involves distilling the substance and measuring the temperature at which the liquid and vapor phases are in equilibrium at a given pressure. Other methods include using an ebulliometer, dynamic vapor pressure measurement, or differential scanning calorimetry.[1][8][10]

  • Melting Point (OECD TG 102): For substances that are solid at room temperature, this guideline provides methods such as the capillary tube method, where the substance is heated in a capillary tube and the temperatures at which melting begins and is complete are recorded.[12][13][14][15] For liquids like this compound, the freezing point is determined, which is theoretically the same as the melting point.

  • Density (OECD TG 109): This guideline outlines methods for determining the density of liquids and solids.[16][17][18][19][20] For liquids, common methods include the use of a hydrometer, an oscillating densitometer, or a pycnometer, where a precise volume of the liquid is weighed at a specific temperature.[16][17][20]

  • Flash Point (ASTM D93, ISO 2719): While there isn't a specific OECD guideline for the flash point of liquids, standard methods like the Pensky-Martens closed-cup test are widely used.[21][22][23] This method involves heating the liquid in a closed cup and introducing an ignition source at regular temperature intervals to determine the lowest temperature at which the vapors ignite.[21][23]

Hazards and Safety Information

This compound is classified as a hazardous substance. A comprehensive understanding of its toxicological profile and associated hazards is essential for implementing appropriate safety measures.

GHS Classification and Hazard Identification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. The GHS classification for this compound is summarized in the table below.

Hazard ClassGHS PictogramSignal WordHazard Statement (H-code)
Flammable Liquids 🔥WarningH226: Flammable liquid and vapor[3][24]
Acute Toxicity, Oral WarningH302: Harmful if swallowed[3][4][24]
Skin Corrosion/Irritation WarningH315: Causes skin irritation[4][25]
Serious Eye Damage/Eye Irritation WarningH319: Causes serious eye irritation[3][4][24][25]
Specific Target Organ Toxicity — Single Exposure WarningH335: May cause respiratory irritation[4][25]
Precautionary Statements

To mitigate the risks associated with the handling of this compound, the following precautionary statements should be observed:

  • Prevention:

    • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[24]

    • P233: Keep container tightly closed.[24]

    • P240: Ground and bond container and receiving equipment.[24]

    • P241: Use explosion-proof electrical/ventilating/lighting equipment.[24]

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[25]

    • P264: Wash hands thoroughly after handling.[25]

    • P270: Do not eat, drink or smoke when using this product.

    • P271: Use only outdoors or in a well-ventilated area.[25]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][25]

  • Response:

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[24]

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[25]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[25]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][24][25]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.[25]

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[25]

    • P405: Store locked up.[25]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols for Hazard Determination

The GHS classifications are based on data from toxicological studies, which are conducted according to standardized guidelines to ensure the welfare of experimental animals and the reliability of the data.

  • Acute Oral Toxicity (OECD TG 420, 423, or 425): These guidelines describe methods for assessing the toxicity of a substance after a single oral dose.[3][5][26][27][28][29] The Acute Toxic Class Method (TG 423) or the Up-and-Down Procedure (TG 425) are often preferred as they use fewer animals than the traditional LD50 test (formerly OECD TG 401).[5][6][25][30][31] These studies involve administering the substance to animals (usually rats) and observing them for signs of toxicity and mortality over a set period.[32]

  • Acute Dermal Irritation/Corrosion (OECD TG 404): This guideline is used to assess the potential of a substance to cause skin irritation or corrosion.[4][7][33][34][35] The test involves applying the substance to the skin of an animal (typically a rabbit) for a defined period and then observing the skin for signs of erythema (redness) and edema (swelling).[4]

  • Acute Eye Irritation/Corrosion (OECD TG 405): This guideline evaluates the potential of a substance to cause eye irritation or damage.[2][24][36][37][38] The substance is applied to the eye of an animal (usually a rabbit), and the eyes are examined for lesions on the cornea, iris, and conjunctiva at specific intervals.[2][24][36]

Logical Relationship between Physical Properties and Hazards

The physical properties of this compound are directly linked to its potential hazards. The following diagram illustrates these relationships.

G Figure 1: Relationship between Physical Properties and Hazards of this compound prop1 Low Flash Point (35 °C) haz1 Flammability Hazard (H226) prop1->haz1 Leads to prop2 Appreciable Vapor Pressure (6 mmHg at 25 °C) prop2->haz1 Contributes to haz2 Inhalation Hazard (Respiratory Irritation - H335) prop2->haz2 Leads to prop3 Liquid State at Room Temperature haz3 Skin and Eye Contact Hazard (Irritation - H315, H319) prop3->haz3 Enables haz4 Ingestion Hazard (Harmful if Swallowed - H302) prop3->haz4 Enables prop4 Miscibility with Water haz5 Potential for Environmental Contamination prop4->haz5 Contributes to

Figure 1: Relationship between Physical Properties and Hazards of this compound

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physical properties and associated hazards. Its flammability, oral toxicity, and irritant properties necessitate careful handling and the use of appropriate personal protective equipment in a well-ventilated environment. By adhering to the safety precautions outlined in this guide and understanding the basis of its hazard classifications, researchers, scientists, and drug development professionals can safely and effectively utilize this compound in their work.

References

cyclopropylmethanol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cyclopropylmethanol

For researchers, scientists, and professionals in drug development, this compound (CAS No: 2516-33-8) is a valuable building block in organic synthesis. Its unique strained ring structure provides novel pathways for the creation of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides key technical data, experimental protocols, and a visual representation of a common synthetic workflow.

Core Physicochemical Data

This compound is a colorless liquid with a distinctive chemical profile. The following table summarizes its key quantitative properties.

PropertyValueReference
CAS Number 2516-33-8[1][2]
Molecular Weight 72.11 g/mol [1][2][3][4]
Molecular Formula C₄H₈O[1][5]
Density 0.890 g/mL at 25 °C[2][3]
Boiling Point 123-124 °C at 738 mmHg[2][3]
Refractive Index n20/D 1.431[3]

Synthesis of this compound: Experimental Protocol

This compound can be synthesized through various methods, including the reduction of cyclopropanecarboxaldehyde (B31225) or cyclopropanecarboxylic acid and its esters. Below is a detailed protocol for the synthesis of this compound via the reduction of methyl cyclopropanecarboxylate (B1236923).

Materials:

Procedure:

  • In a 1L three-neck flask, combine 100g (1mol) of methyl cyclopropanecarboxylate and 57g (1.5mol) of sodium borohydride in 500mL of methanol.

  • Cool the mixture to 2°C using an ice bath.

  • Slowly add 66.67g (0.5mol) of aluminum trichloride to the cooled mixture in batches to control the reaction temperature.

  • Allow the reaction to proceed overnight with continuous stirring.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Filter the resulting mixture to remove any solids.

  • Concentrate the filtrate to remove the methanol.

  • Rectify the crude product to obtain pure this compound. This process should yield approximately 53.49g of the final product.[6]

Synthetic Workflow for this compound

The following diagram illustrates the key steps in the synthesis of this compound from methyl cyclopropanecarboxylate.

G A Start: Methyl Cyclopropanecarboxylate + Sodium Borohydride + Methanol B Cooling to 2°C A->B Step 1 C Batchwise addition of Aluminum Trichloride B->C Step 2 D Overnight Reaction C->D Step 3 E Quenching with saturated NH4Cl (aq) D->E Step 4 F Filtration E->F Step 5 G Concentration F->G Step 6 H Rectification G->H Step 7 I End: this compound H->I Step 8

Caption: Synthesis of this compound Workflow

References

Cyclopropylmethanol: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of cyclopropylmethanol in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and organic synthesis, offering available solubility data, detailed experimental protocols for solubility determination, and insights into the role of the cyclopropyl (B3062369) motif in biological signaling pathways.

Introduction to this compound

This compound (C4H8O) is a cyclic primary alcohol that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its unique strained three-membered ring structure imparts distinct chemical properties, making it a valuable building block for the synthesis of a wide range of molecules, including pharmaceuticals and agrochemicals.[1] The cyclopropyl group can enhance metabolic stability, improve potency, and influence the conformational rigidity of drug candidates, making this compound a key intermediate in the development of novel therapeutics.[2][3]

Solubility of this compound: A Qualitative Overview

The following table summarizes the available qualitative solubility information for this compound. "Miscible" indicates that the two liquids form a homogeneous solution in all proportions.

SolventQualitative Solubility
WaterSoluble/Miscible[1][4][5]
EthanolSoluble/Miscible[1]
Diethyl EtherSoluble/Miscible[1]
ChloroformSoluble[4]
Ethyl AcetateSoluble[4]
AcetoneSoluble
MethanolSoluble
n-ButanolSoluble
CyclohexaneSoluble
TolueneSoluble
HeptaneSoluble
XyleneSoluble
Tetrahydrofuran (THF)Soluble

Experimental Protocol for Determining Solubility and Miscibility

The following protocol outlines a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents. This protocol can be adapted for both determining the concentration of a saturated solution and for assessing miscibility.

Materials and Equipment
  • This compound (high purity, >99%)

  • Organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Thermostatically controlled shaker or water bath

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Syringes and vials for sample analysis

  • Centrifuge (optional)

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solv Prepare Solvent mix Mix Solute and Solvent prep_solv->mix prep_solute Prepare this compound prep_solute->mix prep_std Prepare Calibration Standards analyze Analyze Supernatant (GC/HPLC) prep_std->analyze equilibrate Equilibrate at Constant Temperature mix->equilibrate separate Separate Solid/Liquid Phases (if applicable) equilibrate->separate separate->analyze calculate Calculate Solubility analyze->calculate G Generalized Role of a Cyclopropyl-Containing Drug in a Receptor Tyrosine Kinase Pathway cluster_membrane Cell Membrane cluster_pathway Intracellular Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) pathway Downstream Signaling (e.g., MAPK, PI3K/AKT) RTK->pathway Activates drug Cyclopropyl-Containing Drug Molecule drug->RTK Inhibits (Binding Site) response Cellular Response (Proliferation, Survival, etc.) pathway->response ligand Growth Factor (Ligand) ligand->RTK Binds

References

cyclopropylmethanol spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Data of Cyclopropylmethanol

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document presents quantitative spectral data in structured tables, details the experimental protocols for data acquisition, and includes a logical workflow for spectral analysis.

Molecular Structure

This compound (C₄H₈O) is a primary alcohol containing a cyclopropyl (B3062369) ring. Its structure dictates the spectral features observed in NMR, IR, and MS analyses.

IUPAC Name: this compound[1] Molecular Formula: C₄H₈O[1] Molecular Weight: 72.11 g/mol [1] CAS Number: 2516-33-8[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide distinct signals corresponding to the different nuclei in the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals for the methylene (B1212753) protons of the hydroxymethyl group, the methine proton on the cyclopropyl ring, and the diastereotopic methylene protons of the cyclopropyl ring.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5Doublet2H-CH₂OH
~1.0Multiplet1H-CH-
~0.5Multiplet2H-CH₂- (cyclopropyl)
~0.2Multiplet2H-CH₂- (cyclopropyl)

Note: Exact chemical shifts can vary depending on the solvent and concentration. Data is typically acquired in CDCl₃.[2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~68-CH₂OH
~14-CH-
~4-CH₂- (cyclopropyl)

Note: Data is typically acquired in CDCl₃.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: A solution is prepared by dissolving 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃).[3][4][5] An internal standard such as tetramethylsilane (B1202638) (TMS) may be added for chemical shift referencing (δ = 0.00 ppm).[6] The solution is transferred to a 5 mm NMR tube.[3][7]

  • Instrumentation: Spectra are typically acquired on a 300 MHz or 400 MHz NMR spectrometer.[8][9]

  • Acquisition Parameters (¹H NMR):

    • Number of scans: 16-64, depending on the concentration.

    • Relaxation delay: 1-5 seconds to ensure full relaxation of protons.

    • Pulse width: A 90° pulse is typically used.

    • Spectral width: A range of 0-10 ppm is generally sufficient.

  • Acquisition Parameters (¹³C NMR):

    • Number of scans: 256 or more may be required due to the low natural abundance of ¹³C.[9]

    • Technique: Proton-decoupled mode is used to simplify the spectrum to single lines for each carbon.

    • Relaxation delay: 2-10 seconds.

  • Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorptions for the hydroxyl (-OH) group and the C-H bonds of the cyclopropyl and methylene groups.

Table 3: IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3330Strong, BroadO-H stretch (alcohol)
~3080, ~3000MediumC-H stretch (cyclopropyl)
~2930, ~2870StrongC-H stretch (aliphatic -CH₂-)
~1450MediumCH₂ scissoring
~1030StrongC-O stretch (primary alcohol)

Note: Data corresponds to a neat liquid sample.[1]

Experimental Protocol: IR Spectroscopy

For a liquid sample like this compound, the spectrum is typically obtained using the neat technique.

  • Sample Preparation: A small drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.[10] Alternatively, a capillary cell can be used.[1]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty salt plates or cell is recorded.[11]

    • The sample is placed in the IR beam path, and the sample spectrum is recorded.

    • The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.

    • The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique used for volatile compounds like this compound.

Table 4: Mass Spectrometry Data (EI) for this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
72~15[M]⁺ (Molecular Ion)
71~20[M-H]⁺
57~40[M-CH₃]⁺ or [C₄H₉]⁺
44100[C₂H₄O]⁺ (Base Peak)
43~30[C₃H₇]⁺
41~60[C₃H₅]⁺ (Cyclopropyl or Allyl cation)
39~27[C₃H₃]⁺
31~25[CH₂OH]⁺

Note: Fragmentation patterns can vary based on the instrument and ionization energy.[1]

Experimental Protocol: Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile liquids like this compound.[1]

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.[12]

  • Instrumentation: A GC-MS system is used, which consists of a gas chromatograph for separation and a mass spectrometer for detection.

  • Gas Chromatography (GC) Parameters:

    • Injector: A small volume (e.g., 1 µL) of the sample solution is injected into the heated injector port.

    • Column: A capillary column (e.g., DB-5 or similar) is used to separate the analyte from the solvent and any impurities.

    • Oven Program: A temperature gradient is used to ensure good separation and peak shape.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Source: Electron Ionization (EI) at a standard energy of 70 eV.[1]

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

    • Scan Range: A mass range of m/z 30-200 is typically scanned to detect the molecular ion and relevant fragments.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the complete spectral characterization of a this compound sample.

Spectral_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Handling cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_conclusion Conclusion Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data Provides H/C Framework IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data Identifies Functional Groups MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Determines Mol. Weight & Formula Structure Structural Confirmation of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Cyclopropyl Group: A Comprehensive Technical Guide to Its Fundamental Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl (B3062369) group, a three-membered carbocycle, is a deceptively simple yet powerful structural motif in modern chemistry. Its unique electronic properties and inherent ring strain endow it with reactivity patterns that are distinct from its acyclic or larger-ring counterparts. This has made it an invaluable tool in organic synthesis and a privileged scaffold in medicinal chemistry, where its incorporation can significantly enhance biological activity, modulate metabolic stability, and refine pharmacokinetic profiles.[1][2][3] This guide provides an in-depth exploration of the core principles governing the reactivity of the cyclopropyl group, supported by quantitative data, detailed experimental protocols for key transformations, and visualizations of reaction pathways.

Core Principles: The Origins of Unique Reactivity

The fundamental reactivity of the cyclopropyl group is a direct consequence of its unique electronic structure and the substantial ring strain imposed by its geometry.[4]

Ring Strain

Unlike the strain-free chair conformation of cyclohexane, the planar, triangular geometry of cyclopropane (B1198618) forces the internal C-C-C bond angles to be 60°, a severe deviation from the ideal 109.5° for sp³-hybridized carbon.[5] This deviation creates significant angle strain . Additionally, the C-H bonds on adjacent carbon atoms are eclipsed, leading to torsional strain .[6] The combination of these factors results in a total ring strain energy of approximately 27-29 kcal/mol, which substantially weakens the C-C bonds and provides a powerful thermodynamic driving force for ring-opening reactions.[7][8]

Electronic Structure: The Walsh and Coulson-Moffitt Models

The bonding in cyclopropane is not described by simple sp³-sp³ sigma bonds. Two primary models explain its electronic nature:

  • Coulson-Moffitt (Bent Bond) Model : This model proposes that the carbon atoms use orbitals with higher p-character for the C-C bonds and higher s-character for the C-H bonds. The overlap of these C-C orbitals occurs outside the direct internuclear axis, creating weaker, "bent" bonds that possess partial π-character.[2][9]

  • Walsh Model : This model describes the bonding in terms of a basis set of sp² hybridized orbitals and p-orbitals. It results in a high-lying Highest Occupied Molecular Orbital (HOMO) that has significant π-character, explaining why cyclopropane can interact with electrophiles in a manner similar to an alkene.[9]

This inherent π-character allows the cyclopropyl group to participate in hyperconjugation, effectively stabilizing adjacent carbocations.[9] The weakened C-C bonds and alkene-like electronic nature are the cornerstones of its diverse reactivity.

Quantitative Reactivity Data

The high ring strain directly impacts the bond strengths within the cyclopropyl moiety, making them more susceptible to cleavage than typical alkane bonds. This is reflected in their thermochemical properties.

Table 1: Comparison of Strain Energies and Bond Dissociation Energies (BDEs) for Cycloalkanes

CycloalkaneRing Strain (kcal/mol)C-C BDE (kcal/mol)C-H BDE (kcal/mol)
Cyclopropane~27.5[8]~65[6]~104[10]
Cyclobutane~26.3[6]~63[11]~97
Cyclopentane (B165970)~6.2~85~95
Cyclohexane~0~88~98
Propane (B168953) (acyclic ref.)0~85[6]~101 (primary), ~98 (secondary)

Data compiled from multiple sources.[6][8][10][11]

The C-C bond in cyclopropane is approximately 20 kcal/mol weaker than in a typical acyclic alkane, highlighting its propensity to undergo ring-opening reactions.[6][11]

Fundamental Reaction Classes

The cyclopropyl group participates in a wide array of chemical transformations, which can be broadly categorized based on the nature of the attacking species or the method of activation.

Electrophilic Ring Opening

Due to the π-character of its C-C bonds, cyclopropane can be attacked by electrophiles. The reaction typically proceeds via a corner-protonated or edge-complexed intermediate, leading to a carbocation that is subsequently trapped by a nucleophile.[12][13] These reactions follow Markovnikov's rule, with the most stable carbocation being formed upon ring opening.[2]

Nucleophilic Ring Opening: The Role of Donor-Acceptor Cyclopropanes

Unactivated cyclopropanes are resistant to nucleophilic attack. However, if the ring is substituted with both an electron-donating group (D) and an electron-accepting group (A), it becomes highly polarized and susceptible to nucleophilic ring opening.[14][15] This "push-pull" system activates the cyclopropane as a potent electrophile, and the reaction is often compared to a homologous Michael addition.[15] Lewis acids can further enhance reactivity by coordinating to the acceptor group, increasing the electrophilicity of the ring.[9][16]

Caption: Activation of a Donor-Acceptor Cyclopropane for nucleophilic ring opening.

Radical Reactions

The weak C-C bonds of cyclopropanes are susceptible to homolytic cleavage. Radical reactions can be initiated by traditional radical initiators or, more recently, through visible-light photoredox catalysis.[17][18] These reactions often involve the addition of a radical to an activated cyclopropane (e.g., a methylenecyclopropane), which triggers a ring-opening event to form a more stable radical intermediate that can then participate in subsequent cyclizations or trapping reactions.[17]

Transition Metal-Catalyzed Reactions

Transition metals, particularly those from the late transition series (e.g., Rh, Pd, Ni, Ru), are exceptionally effective at activating the C-C bonds of cyclopropanes.[19] The general mechanism involves the oxidative addition of the metal into a strained C-C bond to form a metallacyclobutane intermediate. This intermediate is a versatile synthon that can undergo various subsequent transformations, including:

  • Cycloadditions : Vinylcyclopropanes (VCPs) can act as five-carbon building blocks in formal [5+2] cycloadditions with alkynes or alkenes to form seven-membered rings.[20]

  • Carbonylative Cycloadditions : In the presence of carbon monoxide (CO), VCPs can undergo [5+1] or [5+2+1] cycloadditions to generate six- or eight-membered rings, respectively.[21][22]

  • Cross-Coupling Reactions : The cyclopropyl group itself can participate in cross-coupling reactions, serving as a three-carbon synthon.

Rh_Catalyzed_Cycloaddition VCP Vinylcyclopropane + Alkyne Metallacycle Rhodacyclobutane Intermediate VCP->Metallacycle Oxidative Addition Rh_cat Rh(I) Catalyst Rh_cat->VCP Pi_allyl π-Allylrhodium Complex Metallacycle->Pi_allyl Rearrangement Insertion Rhodacycloheptene Pi_allyl->Insertion Alkyne Insertion Product Seven-Membered Ring Product Insertion->Product Reductive Elimination Product->Rh_cat Catalyst Regeneration

Caption: Simplified catalytic cycle for a Rh(I)-catalyzed [5+2] cycloaddition.

Photochemical Reactions

Visible-light photoredox catalysis has emerged as a mild and powerful tool for initiating ring-opening reactions of cyclopropanes, particularly those bearing a carbonyl group (acyl cyclopropanes).[23] The reaction often proceeds via a single-electron transfer (SET) from the excited photocatalyst to the cyclopropane, generating a radical anion which then undergoes ring-opening. This strategy has been successfully applied to various intramolecular and intermolecular cycloaddition reactions.

Role in Drug Development and Medicinal Chemistry

The cyclopropyl group is a "bioisostere" for various functional groups, such as vinyl groups and gem-dimethyl groups, and is frequently incorporated into drug candidates for several strategic reasons:[2][3]

  • Metabolic Stability : The C-H bonds on a cyclopropyl ring are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[24] This can increase a drug's half-life.

  • Potency and Selectivity : As a rigid linker, the cyclopropyl group constrains the conformation of a molecule, which can lead to a more favorable, lower-entropy binding to a biological target, thereby increasing potency and selectivity.[3]

  • Physicochemical Properties : It increases the sp³ character of a molecule, which can improve solubility and other drug-like properties compared to a flat, sp²-rich analogue.

However, caution is warranted, especially with cyclopropylamines. The nitrogen atom can facilitate CYP-mediated oxidation, leading to ring-opened reactive intermediates that can form covalent adducts with proteins, a potential mechanism for toxicity.[24]

Detailed Experimental Protocols

The following protocols provide detailed, practical methodologies for key transformations involving the cyclopropyl group.

Protocol 1: Simmons-Smith Cyclopropanation of an Alkene (Furukawa Modification)

This protocol describes the cyclopropanation of 1-octene (B94956) using diethylzinc (B1219324) and diiodomethane (B129776), a widely used and reliable modification of the classic Simmons-Smith reaction.[23]

Materials:

  • 1-Octene (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.0 eq)

  • Diiodomethane (CH₂I₂), (2.0 eq)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup : To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-octene (e.g., 1.12 g, 10.0 mmol) and anhydrous DCM (20 mL).

  • Cooling : Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition : While stirring at 0 °C, slowly add the diethylzinc solution (20.0 mL, 20.0 mmol) via syringe over 10 minutes. Following this, add diiodomethane (5.36 g, 20.0 mmol) dropwise via syringe over 15 minutes. A white precipitate of zinc iodide may form.

  • Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching : After the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (25 mL). Stir vigorously until gas evolution ceases.

  • Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude oil by flash column chromatography on silica (B1680970) gel or by distillation to yield the product, (octan-1-yl)cyclopropane.

Simmons_Smith_Workflow start Start setup Setup: Add Alkene & DCM to dry flask under N₂ start->setup cool Cool to 0 °C setup->cool add_reagents Slowly add Et₂Zn, then CH₂I₂ cool->add_reagents react Warm to RT, stir 12-24h (Monitor by TLC/GC) add_reagents->react quench Quench at 0 °C with sat. aq. NH₄Cl react->quench workup Aqueous Workup: Separate & Wash Organic Layer quench->workup dry Dry (MgSO₄), Filter, & Concentrate workup->dry purify Purify by Chromatography or Distillation dry->purify end End: Characterize Product purify->end

Caption: Experimental workflow for the Simmons-Smith cyclopropanation reaction.

Protocol 2: Nucleophilic Ring Opening of a Donor-Acceptor Cyclopropane

This protocol describes a general procedure for the ring-opening of a cyclopropane activated with two ester groups (acceptors) and a phenyl group (donor) using a thiophenolate nucleophile.[12][15]

Materials:

  • Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate (1.0 eq)

  • p-Thiocresol (1.0 eq)

  • Potassium tert-butoxide (1.05 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Nucleophile Preparation : In a small flask, dissolve p-thiocresol (e.g., 124 mg, 1.0 mmol) and potassium tert-butoxide (118 mg, 1.05 mmol) in anhydrous DMSO (4 mL).

  • Reaction Setup : In a separate flask, dissolve dimethyl 2-phenylcyclopropane-1,1-dicarboxylate (234 mg, 1.0 mmol) in anhydrous DMSO (6 mL).

  • Reaction : Add the prepared thiophenolate solution to the cyclopropane solution. Stir the reaction mixture for 30-60 minutes at ambient temperature (approx. 22 °C). Monitor the disappearance of the starting material by TLC.

  • Quenching : Pour the reaction mixture into a separatory funnel containing saturated aqueous NH₄Cl solution (20 mL).

  • Extraction : Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Workup : Combine the organic extracts and wash with brine (25 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to afford the ring-opened product.[12]

Conclusion

The fundamental reactivity of the cyclopropyl group is a rich and complex field driven by the interplay of ring strain and unique electronic structure. Its predictable yet versatile transformations, including electrophilic, nucleophilic, radical, and metal-catalyzed ring-openings and cycloadditions, have cemented its role as a critical building block in organic synthesis. For professionals in drug discovery, a thorough understanding of both the stabilizing and potentially bio-activatable nature of the cyclopropyl moiety is essential for its rational application in the design of next-generation therapeutics. The continued development of novel catalytic methods promises to further expand the synthetic utility of this small but powerful ring system.

References

An In-depth Technical Guide to the Electrophilic Addition to Cyclopropylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl (B3062369) group is a highly sought-after motif in medicinal chemistry, valued for its ability to confer unique and advantageous properties to drug candidates.[1][2] Cyclopropylmethanol and its derivatives serve as versatile building blocks for introducing this three-membered ring, and their electrophilic addition reactions provide a powerful tool for carbon-carbon and carbon-heteroatom bond formation through regioselective ring-opening. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of electrophilic additions to this compound derivatives.

Core Concepts: Reaction Mechanisms and Stereochemistry

The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to electrophilic attack, leading to a ring-opening event. The reaction is initiated by the attack of an electrophile (E+) on the cyclopropane ring, which behaves as a nucleophile. This attack can occur at a corner or an edge of the ring, leading to the formation of a carbocationic intermediate. The subsequent capture of this intermediate by a nucleophile (Nu-) results in the formation of a ring-opened product, typically a homoallylic alcohol derivative.

The regioselectivity of the ring-opening is governed by the stability of the resulting carbocation. In the case of substituted cyclopropylmethanols, the electrophile will add in a manner that generates the most stable carbocationic intermediate, often following Markovnikov's rule.[3] The stereochemical outcome of the reaction is highly dependent on the substrate and the reaction conditions, and can proceed with either retention or inversion of configuration at the carbon centers. Stereoinvertive nucleophilic substitution at the quaternary carbon stereocenter of cyclopropyl carbinol derivatives has been reported, providing access to highly congested tertiary homoallylic alcohols and ethers.

A general workflow for the electrophilic addition and ring-opening of a this compound derivative can be visualized as follows:

G cluster_start Starting Material cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product This compound Derivative This compound Derivative Carbocation Intermediate Carbocation Intermediate This compound Derivative->Carbocation Intermediate Electrophilic Attack Electrophile (E+) Electrophile (E+) Electrophile (E+)->Carbocation Intermediate Nucleophile (Nu-) Nucleophile (Nu-) Homoallylic Alcohol Derivative Homoallylic Alcohol Derivative Nucleophile (Nu-)->Homoallylic Alcohol Derivative Reaction Conditions Reaction Conditions Reaction Conditions->Carbocation Intermediate Carbocation Intermediate->Homoallylic Alcohol Derivative Nucleophilic Attack

General workflow for electrophilic ring-opening.

Key Experimental Protocols

This section details selected experimental protocols for the electrophilic ring-opening of this compound derivatives with various electrophiles.

Synthesis of γ-Iodo Ketones from 1-Substituted Cyclobutanols (Analogous System)

This protocol for the synthesis of γ-iodo ketones from cyclobutanols provides a valuable analogy for the corresponding reaction with cyclopropylmethanols, which would be expected to yield β-iodo ketones after rearrangement.[4]

General Procedure: [4]

  • Dissolve sodium iodide (0.33 mmol) in 1 mL of H₂O.

  • Add the sodium iodide solution to a solution of the 1-substituted cyclobutanol (B46151) (0.33 mmol) in 2 mL of DME.

  • Purge the reaction mixture with N₂.

  • Dissolve ceric ammonium (B1175870) nitrate (B79036) (CAN) (0.67 mmol) in 2 mL of DME.

  • Add the CAN solution dropwise to the reaction mixture with stirring.

  • After stirring for the appropriate time, remove the volatiles via rotary evaporation.

  • Add water to the residue and extract three times with diethyl ether.

  • Combine the organic layers, dry with MgSO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography.

Synthesis of γ-Bromo Ketones from 1-Substituted Cyclobutanols (Analogous System)

Similar to the iodination protocol, this procedure for bromination of cyclobutanols can be adapted for this compound derivatives.[4]

General Procedure: [4]

  • Dissolve potassium bromide (0.33 mmol) in 1 mL of H₂O.

  • Add the potassium bromide solution to the 1-substituted cyclobutanol (0.33 mmol) in 3 mL of CH₂Cl₂.

  • Purge the reaction mixture with N₂.

  • Dissolve CAN (0.67 mmol) in 2 mL of H₂O.

  • Add the CAN solution dropwise to the reaction mixture with stirring.

  • After stirring for 30 minutes, remove the volatiles via rotary evaporation.

  • Add water to the residue and extract three times with diethyl ether.

  • Combine the organic layers, dry with MgSO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography.

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of γ-halogenated ketones from 1-substituted cyclobutanols, which serve as a useful proxy for the expected reactivity of this compound derivatives.

Table 1: Synthesis of γ-Iodo Ketones [4]

Substrate R GroupProductYield (%)
Phenyl2a79
p-Methoxyphenyl2b67
p-Fluorophenyl2c79
Cyclohexyl2d64
n-Hexyl2e80

Table 2: Synthesis of γ-Bromo Ketones [4]

Substrate R GroupProductYield (%)
Phenyl3a87
p-Methoxyphenyl3b90
p-Fluorophenyl3c85

Applications in Drug Development and Total Synthesis

The electrophilic ring-opening of this compound derivatives is a valuable transformation in the synthesis of complex molecules, including natural products and pharmaceutically active compounds. The resulting homoallylic alcohols are versatile intermediates that can be further elaborated.

For instance, 2-arylcyclopropylmethanols have been utilized as substitutes for homoallyl aryl alcohols in the Prins cyclization to construct cis-2,6-disubstituted tetrahydropyrans, a common scaffold in natural products. This approach was successfully applied to the total synthesis of (±)-centrolobine.[2]

The unique electronic and conformational properties of the cyclopropyl group can impart favorable pharmacokinetic properties to drug molecules. The synthesis of cyclopropyl analogues of biologically active compounds, such as antagonists for the N-methyl-D-aspartate (NMDA) receptor, often involves the manipulation of cyclopropyl-containing building blocks.[4]

The logical flow from a this compound derivative to a potential drug candidate can be illustrated as follows:

G This compound\nDerivative This compound Derivative Electrophilic\nRing-Opening Electrophilic Ring-Opening This compound\nDerivative->Electrophilic\nRing-Opening Functionalized\nHomoallylic Alcohol Functionalized Homoallylic Alcohol Electrophilic\nRing-Opening->Functionalized\nHomoallylic Alcohol Further\nSynthetic\nModifications Further Synthetic Modifications Functionalized\nHomoallylic Alcohol->Further\nSynthetic\nModifications Complex\nMolecule Complex Molecule Further\nSynthetic\nModifications->Complex\nMolecule Biological\nScreening Biological Screening Complex\nMolecule->Biological\nScreening Drug\nCandidate Drug Candidate Biological\nScreening->Drug\nCandidate

Pathway from building block to drug candidate.

Conclusion

Electrophilic addition to this compound derivatives represents a robust and versatile strategy for the synthesis of valuable homoallylic alcohol building blocks. The reaction proceeds through a carbocationic intermediate, and the regioselectivity and stereoselectivity can be controlled to afford complex molecular architectures. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals looking to leverage this powerful transformation in their synthetic endeavors. Further exploration of a wider range of electrophiles and detailed mechanistic studies will undoubtedly continue to expand the utility of this important reaction in organic synthesis and medicinal chemistry.

References

Safety Precautions for Handling Cyclopropylmethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety precautions necessary for the handling of cyclopropylmethanol. The information is intended for researchers, scientists, and professionals in the field of drug development who may work with this chemical. This document synthesizes data from material safety data sheets, toxicological reports, and standardized experimental guidelines to ensure a thorough understanding of the risks and the implementation of appropriate safety measures.

Chemical and Physical Properties

This compound, also known as cyclopropylcarbinol, is a colorless to light yellow liquid.[1] It is a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2516-33-8[1][2]
Molecular Formula C4H8O[3][4]
Molecular Weight 72.11 g/mol [1][5]
Appearance Clear colorless to light yellow liquid[1]
Boiling Point 123-124 °C at 738 mmHg[1][3]
Melting Point -60 °C[3][6]
Flash Point 35 °C (95 °F)[3][6][7]
Density 0.890 g/mL at 25 °C[1][3]
Water Solubility Miscible[3][6]
Vapor Pressure 6 mmHg at 25 °C[3][4]

Toxicological Data and Hazard Identification

This compound is classified as a hazardous chemical with multiple potential routes of exposure and associated health effects. It is crucial to understand its toxicological profile to implement effective safety protocols.

Acute Toxicity

The primary routes of acute toxicity are ingestion, inhalation, and dermal contact. Quantitative data from animal studies are summarized in Table 2.

Table 2: Acute Toxicity of this compound

EndpointSpeciesRouteValueReference(s)
LD50 RatOral631 mg/kg[6]
LC50 RatInhalation3,300 mg/m³/6hr[5]
Hazard Statements

Based on available data, this compound is associated with the following hazard classifications:

  • Flammable Liquid and Vapor (H226)[5][8]

  • Harmful if Swallowed (H302)[5][8]

  • Causes Severe Skin Burns and Eye Damage (H314)[5]

  • Causes Serious Eye Irritation (H319)[8][9]

  • May Cause Respiratory Irritation (H335)[9]

  • Suspected of Damaging Fertility or the Unborn Child (H361)[5]

  • May Cause Damage to Organs Through Prolonged or Repeated Exposure [5]

Other Toxicological Concerns
  • Neurotoxicity: Potentially neurotoxic effects were observed in an oral lethal-dose study in rats.[5]

  • Cardiotoxicity: Histopathological changes of the heart were observed in a 4-week inhalation study in rats.[5]

  • Dermatotoxicity: The substance is a dermatotoxin, causing skin burns.[5]

Information regarding the specific signaling pathways and detailed mechanisms of toxicity for this compound is not extensively available in the public domain. Further research is required to elucidate these aspects.

Experimental Protocols for Safety Assessment

The toxicological data presented are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections outline the general methodologies for key toxicological and flammability assessments.

Acute Oral Toxicity (Adapted from OECD Guideline 423)

This method determines the acute oral toxicity of a substance.[4]

  • Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[4]

  • Housing and Fasting: Animals are caged individually and fasted (food, but not water, withheld) overnight before dosing.[4]

  • Dose Administration: The test substance is administered as a single oral dose via gavage.[4] The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[10]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[4]

  • Procedure: The test is conducted in a stepwise manner. The outcome of dosing at one level determines the dose for the next step. If an animal dies, the next animal is dosed at a lower level. If it survives, the next animal is dosed at a higher level.[10]

  • Endpoint: The test allows for the classification of the substance's toxicity based on the observed mortality at different dose levels.[4]

Acute Inhalation Toxicity (Adapted from OECD Guideline 403)

This test assesses the toxicity of a substance upon inhalation.[11]

  • Test Animals: Healthy, young adult rats are the preferred species.[1]

  • Exposure: Animals are exposed to the test substance as a vapor in a whole-body or nose-only inhalation chamber for a fixed duration, typically four hours.[1][11]

  • Concentrations: At least three concentrations are typically used, with 10 animals (5 male, 5 female) per group.[11]

  • Observation: Animals are observed for signs of toxicity and mortality during and after exposure for at least 14 days. Body weight is monitored weekly.[11]

  • Endpoint: The median lethal concentration (LC50) is calculated, which is the concentration of the substance that is lethal to 50% of the test animals.[11]

Skin Corrosion/Irritation (Adapted from OECD Guideline 404)

This method determines the potential of a substance to cause skin irritation or corrosion.[12]

  • Test Animals: Albino rabbits are typically used.[12]

  • Preparation: The fur on the dorsal area of the animal is clipped 24 hours before the test.[13]

  • Application: A small amount of the test substance (0.5 mL for liquids) is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch.[12]

  • Exposure: The exposure duration is typically up to four hours.[12]

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[12]

  • Endpoint: The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin reactions.[12]

Eye Irritation/Corrosion (Adapted from OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[6]

  • Test Animals: Albino rabbits are the recommended species.[14]

  • Application: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[3][14]

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[14]

  • Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions observed.[14]

Flash Point Determination (Adapted from ASTM D56)

This method determines the flash point of a volatile liquid.[15]

  • Apparatus: A Tag Closed-Cup Tester is used.[15]

  • Procedure: A specified volume of the liquid is placed in the test cup and heated at a slow, constant rate.[15][16]

  • Ignition Source: An ignition source is passed over the cup at specified intervals.[15][16]

  • Endpoint: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.[15][16]

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound to minimize the risk of exposure and accidents.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[1][6]

  • Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[6]

  • Eyewash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[6][17]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when working with this compound (see Table 3).

Table 3: Recommended Personal Protective Equipment (PPE)

Body PartEquipmentSpecification/StandardReference(s)
Eyes/Face Safety goggles, face shieldChemical splash goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[6][17]
Skin Chemical-resistant gloves, lab coat, protective clothingAppropriate protective gloves (e.g., nitrile rubber, neoprene) and clothing to prevent skin exposure.[6][17]
Respiratory RespiratorNIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[6][17]
Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[17]

  • Do not breathe vapor or mist.[6]

  • Keep away from open flames, hot surfaces, and sources of ignition.[6][8]

  • Use non-sparking tools.[6]

  • Take precautionary measures against static discharge.[6]

  • Wash hands thoroughly after handling.[6]

Storage
  • Store in a cool, dry, and well-ventilated place.[1][17]

  • Keep the container tightly closed.[1][17]

  • Store in a designated flammables area.[4][6]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures

Table 4: First Aid for this compound Exposure

Exposure RouteFirst Aid ProcedureReference(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][17]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6][17]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][17]
Ingestion Do NOT induce vomiting. Wash mouth out with water. Seek immediate medical attention.[6][17]
Accidental Release Measures
  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Remove all sources of ignition.[6]

    • Absorb the spill with an inert material (e.g., vermiculite, dry sand).[6]

    • Place the absorbed material into a suitable, closed container for disposal.[17]

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Notify emergency services.

    • Contain the spill if it can be done without risk.

Fire Fighting Measures
  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6][17]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][17]

  • Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6] Containers may explode when heated.[6] Hazardous combustion products include carbon monoxide and carbon dioxide.[6]

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key safety workflows and logical relationships for handling this compound.

SafeHandlingWorkflow Start Start: Prepare to Handle This compound RiskAssessment Conduct Risk Assessment Start->RiskAssessment SelectPPE Select and Don Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->SelectPPE PrepareWorkArea Prepare Work Area (Fume Hood, No Ignition Sources) RiskAssessment->PrepareWorkArea Handling Handle this compound (Use Non-Sparking Tools) SelectPPE->Handling PrepareWorkArea->Handling Storage Store Properly (Cool, Dry, Ventilated, Flammables Cabinet) Handling->Storage WasteDisposal Dispose of Waste (Follow Institutional Procedures) Handling->WasteDisposal End End of Procedure Storage->End Decontamination Decontaminate Work Area and PPE WasteDisposal->Decontamination Decontamination->End

Caption: Workflow for the safe handling of this compound.

EmergencyResponse Incident Incident Occurs (Spill, Fire, Exposure) Assess Assess the Situation (Minor or Major?) Incident->Assess MinorSpill Minor Spill Response (Alert, PPE, Absorb, Dispose) Assess->MinorSpill Minor MajorIncident Major Incident (Fire, Large Spill, Injury) Assess->MajorIncident Major Report Report Incident MinorSpill->Report Evacuate Evacuate Area MajorIncident->Evacuate Alert Alert Others & Call for Help MajorIncident->Alert Evacuate->Alert FirstAid Administer First Aid (As per Section 5.1) Alert->FirstAid If Exposure FireResponse Fire Response (Use appropriate extinguisher if safe) Alert->FireResponse If Fire FirstAid->Report FireResponse->Report

Caption: Emergency response procedures for incidents involving this compound.

HazardRiskAssessment IdentifyHazards Identify Hazards (Flammability, Toxicity, Corrosivity) EvaluateRisks Evaluate Risks (Likelihood and Severity of Harm) IdentifyHazards->EvaluateRisks IdentifyRoutes Identify Routes of Exposure (Inhalation, Dermal, Ingestion, Eye) IdentifyRoutes->EvaluateRisks ImplementControls Implement Control Measures EvaluateRisks->ImplementControls Engineering Engineering Controls (Fume Hood, Ventilation) ImplementControls->Engineering Administrative Administrative Controls (SOPs, Training) ImplementControls->Administrative PPE Personal Protective Equipment (Gloves, Goggles) ImplementControls->PPE Review Review and Update Controls Engineering->Review Administrative->Review PPE->Review

Caption: Logical relationship for hazard identification and risk assessment.

Conclusion

This compound is a valuable chemical intermediate with significant hazards, including flammability, acute toxicity, and corrosivity. A thorough understanding of these risks, coupled with the stringent application of the safety precautions outlined in this guide, is essential for the protection of all personnel working with this compound. Researchers, scientists, and drug development professionals must prioritize safety through the consistent use of engineering controls, appropriate personal protective equipment, and adherence to established safe handling and emergency procedures.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Cyclopropylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropylmethanol (also known as cyclopropylcarbinol) is a vital structural motif in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where the cyclopropyl (B3062369) group can impart desirable metabolic stability and binding characteristics. Understanding the thermal stability and decomposition pathways of this molecule is crucial for ensuring safety, optimizing reaction conditions, and assessing its persistence under thermal stress. This technical guide provides a comprehensive overview of the thermal behavior of this compound, drawing upon available kinetic data from analogous compounds, outlining experimental methodologies for its study, and proposing the operative decomposition mechanisms.

Introduction

The unique chemical properties of this compound are largely dictated by the inherent strain of the three-membered ring. While this strain energy facilitates a variety of useful synthetic transformations, it also makes the molecule susceptible to rearrangement and decomposition upon heating. The thermal decomposition of cyclopropanes typically proceeds through the cleavage of a C-C bond to form a biradical intermediate, which can then undergo various rearrangements or fragmentation reactions. For this compound, the presence of the hydroxymethyl substituent is expected to influence the stability of these intermediates and the distribution of the final decomposition products. This document serves as a technical resource, consolidating the current understanding and providing detailed protocols for the analysis of this compound's thermal properties.

Thermal Stability and Kinetic Data

The gas-phase pyrolysis of methylcyclopropanemethanol was investigated in a static system over a temperature range of 640-720 K[1]. The overall decomposition was found to be a first-order, homogeneous, and likely unimolecular process[1].

Table 1: Kinetic Parameters for the Thermal Decomposition of Methylcyclopropanemethanol [1]

ParameterValueUnits
Temperature Range640 - 720K
Pressure Range4 - 16torr
Rate Equationk(total) = 10¹⁴.⁸ ± ¹.⁷ exp(-248.2 ± 12.1 / RT)s⁻¹
Activation Energy (Ea)248.2 ± 12.1kJ mol⁻¹
Pre-exponential Factor (A)10¹⁴.⁸ ± ¹.⁷s⁻¹

These parameters suggest a high activation barrier for the decomposition, indicative of the energy required to cleave a C-C bond in the cyclopropane (B1198618) ring. The pre-exponential factor is consistent with a unimolecular reaction involving a "loose" transition state, such as the formation of a biradical intermediate[1].

Decomposition Products

The thermal decomposition of methylcyclopropanemethanol yields a mixture of isomerization and fragmentation products. The primary products identified are consistent with rearrangements that seek to relieve ring strain[1].

Table 2: Identified Decomposition Products of Methylcyclopropanemethanol [1]

Product TypeCompound Name
Isomerizationcis-2-Methyl-1-buten-4-ol
trans-2-Methyl-1-buten-4-ol
2-Methyl-2-buten-1-ol
FragmentationVarious unspecified fragmentation products

The formation of these isomeric butenols suggests a mechanism involving ring-opening to a biradical, followed by a hydrogen shift. The presence of further fragmentation products indicates that at these temperatures, secondary decomposition of the initial products occurs[1]. For the parent this compound, the primary isomerization product would be expected to be but-3-en-1-ol.

Proposed Decomposition Mechanism

Based on the kinetic data and product analysis for methylcyclopropanemethanol, a biradical mechanism is proposed for the thermal decomposition of this compound[1]. The process is initiated by the homolytic cleavage of one of the C-C bonds in the cyclopropane ring, which is the rate-determining step.

G cluster_0 Decomposition Pathway CPM This compound TS1 Transition State (Ring Cleavage) CPM->TS1 Δ (Heat) Rate-Determining Step Biradical 1,3-Biradical Intermediate TS1->Biradical TS2 Transition State (H-Shift) Biradical->TS2 1,4-Hydrogen Shift Fragments Fragmentation Products (e.g., Acrolein, Ethylene) Biradical->Fragments C-C Cleavage Product But-3-en-1-ol (Isomerization Product) TS2->Product

Caption: Proposed biradical mechanism for this compound decomposition.

The initial ring-opening can occur at either the C1-C2 or C1-C3 bond, leading to a 1,3-biradical intermediate. This highly reactive species can then undergo a rapid 1,4-hydrogen shift from the hydroxymethyl group to one of the radical centers, resulting in the formation of the more stable but-3-en-1-ol. Alternatively, further C-C bond cleavage in the biradical intermediate can lead to smaller fragmentation products.

Experimental Protocols

To fully characterize the thermal stability and decomposition of this compound, a combination of analytical techniques should be employed. The following are detailed methodologies based on standard practices and the study of analogous compounds[1].

Gas-Phase Pyrolysis Kinetics

This experiment aims to determine the kinetic parameters (activation energy, pre-exponential factor) of the gas-phase decomposition.

Methodology:

  • Apparatus: A static pyrolysis system is used, consisting of a Pyrex reaction vessel of known volume housed in a temperature-controlled furnace (e.g., a fused salt thermostat for high thermal stability)[1]. The vessel is connected to a high-vacuum line via greaseless stopcocks to prevent contamination.

  • Sample Preparation: A sample of high-purity this compound is degassed through several freeze-pump-thaw cycles.

  • Pyrolysis: The reactant is admitted into the heated, evacuated reaction vessel to a known initial pressure (e.g., 4-16 torr)[1]. The reaction is allowed to proceed for a set period.

  • Analysis: At the end of the reaction time, the contents of the vessel are expanded into a sample loop connected to a gas chromatograph (GC) equipped with a suitable column (e.g., Squalane WCOT) and a flame ionization detector (FID)[1].

  • Data Collection: The decrease in the this compound peak area and the increase in product peak areas are monitored over time at various temperatures (e.g., 600-750 K).

  • Kinetic Analysis: Rate constants are determined from the first-order rate law by plotting ln([A]₀/[A]t) versus time. The Arrhenius parameters are then extracted from a plot of ln(k) versus 1/T.

G cluster_workflow Gas-Phase Pyrolysis Workflow Sample This compound Sample Vacuum High-Vacuum Line (Degassing) Sample->Vacuum Freeze-Pump-Thaw Vessel Heated Pyrex Vessel (Pyrolysis) Vacuum->Vessel Vapor Admission GC Gas Chromatograph (GC) (Analysis) Vessel->GC Sampling Data Data Analysis (Arrhenius Plot) GC->Data Peak Integration

Caption: Experimental workflow for gas-phase pyrolysis kinetics study.

Thermogravimetric and Differential Scanning Calorimetry Analysis (TGA/DSC)

This analysis provides information on the onset temperature of decomposition, mass loss profile, and associated thermal events (endothermic/exothermic processes).

Methodology:

  • Apparatus: A simultaneous TGA-DSC instrument is used.

  • Sample Preparation: A small, precise amount of this compound (e.g., 5-10 mg) is weighed into an aluminum or ceramic crucible.

  • Experimental Conditions: The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 K/min) under a controlled atmosphere (e.g., high-purity nitrogen or air at a flow rate of 50 mL/min).

  • Data Collection: The instrument records the sample mass and differential heat flow as a function of temperature.

  • Data Analysis: The onset of decomposition is determined from the TGA curve where significant mass loss begins. The DTG (derivative thermogravimetry) curve identifies the temperature of maximum decomposition rate. The DSC curve indicates whether the decomposition is endothermic or exothermic. Kinetic parameters can also be estimated using model-free methods (e.g., Flynn-Wall-Ozawa) by analyzing the data from multiple heating rates.

Conclusion

The thermal stability of this compound is governed by the high-energy barrier to the cleavage of its strained cyclopropane ring. Kinetic data from its methylated analog, methylcyclopropanemethanol, indicate that decomposition becomes significant at temperatures above 640 K, proceeding via a first-order, unimolecular mechanism[1]. The primary decomposition pathway involves a biradical intermediate that rearranges to form but-3-en-1-ol and other isomeric products, with fragmentation occurring at higher temperatures. For professionals in drug development and chemical synthesis, this suggests that this compound is thermally stable under typical synthetic and storage conditions but will undergo predictable decomposition at elevated temperatures. The experimental protocols outlined provide a robust framework for detailed thermal hazard assessment and mechanistic investigation.

References

Cyclopropylmethanol: A Technical Guide to Commercial Availability, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cyclopropylmethanol (CAS No: 2516-33-8), also known as cyclopropanemethanol or cyclopropylcarbinol, is a pivotal building block in modern organic synthesis. Its unique strained three-membered ring imparts distinct chemical properties that are highly valued in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its commercial availability, typical purity specifications, and detailed experimental protocols for its synthesis, purification, and analysis.

Commercial Availability

This compound is readily available from a range of chemical suppliers, from laboratory-scale quantities to bulk industrial volumes. Production capacities can reach up to several metric tons per month, ensuring a stable supply for large-scale manufacturing.

Supplier/ManufacturerAvailable QuantitiesPurity SpecificationNotes
Sigma-Aldrich25 mL, 250 mL, 1 L≥99.5%Research and development quantities.
TCI Chemicals5 mL, 25 g, 500 g>98.0% (GC)Laboratory-scale supplier.[1]
lifechem pharma25 KG, 50 KGMin 99.0% (GC)Production capacity of 2 MT per month.[2]
Shiva Pharmachem Ltd.BulkPharma GradeLeading manufacturer in India.[3]
SynQuest Laboratories25 g, 100 g98%
IndiaMART Supplier1 Kg, 5kg, 10kg, 100kg99.72% (GC)Sourced from various Indian manufacturers.[4]
LookChemVarious99% minPlatform with multiple suppliers.

Purity and Impurity Profile

The purity of commercially available this compound is typically high, often exceeding 99%, as determined by gas chromatography (GC). The primary impurities are often related to the synthetic route employed.

Purity LevelAnalytical MethodCommon Potential Impurities
>98% - 99.72%Gas Chromatography (GC)* n-Butanol: A common byproduct in the synthesis involving the hydrogenation of cyclopropanecarboxaldehyde (B31225), arising from the ring-opening of the cyclopropyl (B3062369) group.[5] * Unreacted Starting Materials: Residual cyclopropanecarboxaldehyde or cyclopropanecarboxylic acid esters. * Solvent Residues: Traces of solvents used in the synthesis and purification steps (e.g., methanol (B129727), cyclohexane, tetrahydrofuran).[5]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective use in research and development.

Synthesis of this compound

Two prevalent methods for the synthesis of this compound are the hydrogenation of cyclopropanecarboxaldehyde and the reduction of cyclopropanecarboxylic acid esters.

1. Hydrogenation of Cyclopropanecarboxaldehyde

This method involves the catalytic hydrogenation of cyclopropanecarboxaldehyde to yield this compound. A key challenge is minimizing the formation of the ring-opened byproduct, n-butanol.

  • Reaction:

    • Cyclopropanecarboxaldehyde + H₂ --(Catalyst)--> this compound

  • Materials:

    • Cyclopropanecarboxaldehyde (e.g., 90-95% purity, may contain crotonaldehyde (B89634) as an impurity)

    • Raney Nickel or Raney Cobalt catalyst

    • Solvent (optional, e.g., cyclohexane, tetrahydrofuran)

    • Hydrogen gas

  • Procedure: [5]

    • A pressure vessel (e.g., a Parr hydrogenation apparatus) is charged with the Raney Nickel or Raney Cobalt catalyst.

    • If a solvent is used, the catalyst is washed with the solvent (e.g., three times with cyclohexane).

    • Cyclopropanecarboxaldehyde is added to the vessel.

    • The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen to approximately 4.5 - 5.0 bar.

    • The reaction mixture is agitated at a controlled temperature, typically between 25-50°C.

    • Hydrogen uptake is monitored. The reaction is considered complete when hydrogen consumption ceases (typically after 16-20 hours).

    • The vessel is depressurized, and the catalyst is removed by filtration.

    • The resulting crude this compound is then purified by distillation.

2. Reduction of Methyl Cyclopropanecarboxylate (B1236923)

This route involves the reduction of a cyclopropyl ester, such as methyl cyclopropanecarboxylate, using a reducing agent like sodium borohydride (B1222165), often in the presence of a Lewis acid.

  • Reaction:

    • Methyl Cyclopropanecarboxylate + NaBH₄ --(Lewis Acid, Solvent)--> this compound

  • Materials: [6]

    • Methyl cyclopropanecarboxylate (1 mol)

    • Sodium borohydride (1.5 mol)

    • Methanol (500 mL)

    • Lewis Acid (e.g., Aluminum chloride (0.5 mol) or Lithium chloride (1 mol))

    • Saturated aqueous ammonium (B1175870) chloride solution (for quenching)

  • Procedure: [6]

    • In a three-neck flask, methyl cyclopropanecarboxylate and sodium borohydride are suspended in methanol.

    • The mixture is cooled to 0-2°C in an ice bath.

    • The Lewis acid (e.g., aluminum chloride) is added portion-wise, maintaining the low temperature.

    • The reaction is stirred overnight, allowing it to slowly warm to room temperature.

    • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

    • The resulting mixture is filtered to remove solids.

    • The filtrate is concentrated under reduced pressure to remove methanol.

    • The crude product is then purified by fractional distillation.

Purification by Fractional Distillation

Fractional distillation is the standard method for purifying this compound to a high degree, effectively separating it from lower and higher boiling point impurities.

  • Apparatus:

    • Round-bottom flask

    • Fractionating column (e.g., Vigreux or packed column)

    • Distillation head, condenser, and receiving flasks

    • Heating mantle and magnetic stirrer/boiling chips

    • Thermometer

  • Procedure: [7][8]

    • The crude this compound is placed in the round-bottom flask, which should not be more than two-thirds full. Boiling chips or a stir bar are added.

    • The fractional distillation apparatus is assembled. The thermometer bulb should be positioned just below the side arm of the distillation head.

    • The flask is gently heated. An initial fraction, containing low-boiling impurities and any residual solvent, will distill first.

    • The temperature is carefully monitored. As the vapor of pure this compound reaches the distillation head, the temperature should stabilize at its boiling point (approximately 123-124°C at atmospheric pressure).

    • The fraction that distills at a constant temperature is collected in a clean receiving flask. This is the purified this compound.

    • Heating is discontinued (B1498344) before the distillation flask runs dry.

    • The purity of the collected fraction should be confirmed by GC analysis.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any impurities.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • Capillary column: A polar column, such as a wax-type column (e.g., ZB-WAXplus or similar), is suitable for analyzing alcohols. A common dimension is 30-60 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[9]

  • Sample Preparation:

    • Dilute the this compound sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to an appropriate concentration (e.g., ~10 µg/mL).

  • GC-MS Method Parameters (Example): [9]

    • Injector Temperature: 250°C

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 5-20 minutes (a longer hold can help separate volatile impurities).

      • Ramp: Increase temperature at 10°C/min to 240-250°C.

      • Final hold: Hold at the final temperature for 5-10 minutes to elute any less volatile compounds.

    • MS Parameters:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 30-300.

  • Data Analysis:

    • The purity is determined by the area percentage of the this compound peak in the total ion chromatogram.

    • Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with those of known standards.

Visualizations

The following diagrams illustrate the workflows for the synthesis, purification, and analysis of this compound.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials (e.g., Cyclopropanecarboxaldehyde) Reaction Hydrogenation or Reduction Start->Reaction Quench Reaction Quenching & Workup Reaction->Quench Filtration Catalyst/Solid Removal Quench->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Distillation Fractional Distillation Concentration->Distillation End Pure this compound Distillation->End

Caption: General workflow for the synthesis and purification of this compound.

GCMS_Analysis_Workflow SamplePrep Sample Preparation (Dilution in Solvent) Injection GC Injection (Vaporization) SamplePrep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization MS Ionization (Electron Ionization) Separation->Ionization Detection Mass Detection (m/z Analysis) Ionization->Detection DataAnalysis Data Analysis (Purity Calculation & Impurity ID) Detection->DataAnalysis

Caption: Workflow for the GC-MS analysis of this compound purity.

References

A Technical Guide to the Historical Synthesis of Cyclopropylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopropylmethanol is a key structural motif in numerous pharmaceuticals and agrochemicals, valued for its ability to impart unique conformational constraints and metabolic stability. Its synthesis has been approached through various methodologies over the decades, each with its own set of advantages and challenges. This technical guide provides an in-depth overview of the core historical methods for the synthesis of this compound, complete with detailed experimental protocols, quantitative data for comparison, and graphical representations of the synthetic pathways.

Core Synthesis Methodologies

The historical synthesis of this compound can be broadly categorized into four main approaches:

  • Reduction of Cyclopropanecarboxylic Acid and its Derivatives: This is one of the most traditional and widely employed routes.

  • Hydrogenation of Cyclopropanecarboxaldehyde (B31225): A direct method that relies on the availability of the corresponding aldehyde.

  • Cyclopropanation of Allyl Alcohol: Utilizing the Simmons-Smith reaction or its variations to form the cyclopropane (B1198618) ring.

  • Multi-step Synthesis from Epichlorohydrin: A more complex route involving the construction of the cyclopropane ring from an acyclic precursor.

Reduction of Cyclopropanecarboxylic Acid and its Derivatives

This approach involves the reduction of the carboxylic acid functionality of cyclopropanecarboxylic acid or its esters to the corresponding alcohol. Several reducing agents and catalytic systems have been historically employed.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

A classic and highly effective method for the reduction of carboxylic acids and esters.

Reaction Pathway:

G cluster_0 LiAlH₄ Reduction Cyclopropanecarboxylic Acid Cyclopropanecarboxylic Acid This compound This compound Cyclopropanecarboxylic Acid->this compound LiAlH4_ether 1. LiAlH₄, THF 2. H₂O workup

Figure 1: Reduction of Cyclopropanecarboxylic Acid with LiAlH₄.

Quantitative Data:

Reducing AgentSubstrateSolventYieldReference
LiAlH₄Cyclopropanecarboxylic AcidTHF~97%[1]

Experimental Protocol:

  • Apparatus: An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Procedure:

    • To a suspension of lithium aluminum hydride (0.24 mol) in anhydrous tetrahydrofuran (B95107) (THF) (600 mL) in the reaction flask, a solution of cyclopropanecarboxylic acid (0.1 mol) in THF (150 mL) is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.[1]

    • After the addition is complete, the reaction mixture is stirred for an additional 15 minutes.[1]

    • The flask is cooled in an ice-water bath, and the excess LiAlH₄ is cautiously decomposed by the slow, dropwise addition of water.[1]

    • A 10% aqueous solution of sodium hydroxide (B78521) is then added to the mixture.[1]

    • The ether layer is separated, and the aqueous layer is extracted with two portions of diethyl ether.[1]

    • The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.[1]

Reduction of Cyclopropanecarboxylic Acid Esters with Sodium Borohydride (B1222165) and Lewis Acids

A safer alternative to LiAlH₄, this method utilizes a combination of sodium borohydride and a Lewis acid to enhance the reducing power.

Reaction Pathway:

G cluster_1 NaBH₄/Lewis Acid Reduction Methyl Cyclopropanecarboxylate (B1236923) Methyl Cyclopropanecarboxylate This compound This compound Methyl Cyclopropanecarboxylate->this compound Reagents 1. NaBH₄, Lewis Acid, Methanol (B129727) 2. Quenching

Figure 2: Reduction of a Cyclopropanecarboxylate with NaBH₄ and a Lewis Acid.

Quantitative Data:

Reducing SystemSubstrateSolventYieldReference
NaBH₄ / AlCl₃Methyl CyclopropanecarboxylateMethanol74.3%[2][3]
NaBH₄ / LiClMethyl CyclopropanecarboxylateMethanol55%[2]
NaBH₄ / SnCl₄Methyl CyclopropanecarboxylateMethanol65.2%[2]

Experimental Protocol (using AlCl₃):

  • Apparatus: A 1 L three-necked flask.

  • Procedure:

    • In the flask, add methyl cyclopropanecarboxylate (1 mol, 100g), sodium borohydride (1.5 mol, 57g), and methanol (500 mL).[2][3]

    • Cool the mixture to 2°C.[3]

    • Add aluminum trichloride (B1173362) (0.5 mol, 66.67g) in batches.[3]

    • Allow the reaction to proceed overnight.[2][3]

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.[2][3]

    • Filter the mixture, concentrate the filtrate, and rectify to obtain the product.[2][3]

Catalytic Hydrogenation of Cyclopropanecarboxylic Acid Esters

This industrial-scale method avoids the use of metal hydrides, relying on heterogeneous catalysts under high pressure and temperature.

Reaction Pathway:

G cluster_2 Catalytic Hydrogenation Cyclopropanecarboxylic Acid Ester Cyclopropanecarboxylic Acid Ester This compound This compound Cyclopropanecarboxylic Acid Ester->this compound Conditions H₂, Catalyst High T, High P

Figure 3: Catalytic Hydrogenation of a Cyclopropanecarboxylate.

Quantitative Data:

CatalystPressure (bar)Temperature (°C)SubstrateReference
Zinc Chromite200-300200-350Cyclopropanecarboxylic acid ester[4]
Chromium-free Zinc Oxide50-350150-350C₁-C₁₀ alkyl cyclopropanecarboxylate[5]

Experimental Protocol (General):

  • Apparatus: A high-pressure hydrogenation reactor.

  • Procedure:

    • The cyclopropanecarboxylic acid alkyl ester is hydrogenated with excess hydrogen in the presence of a zinc-based catalyst.[4][5]

    • The reaction is carried out under a pressure of 50 to 350 bar and at a temperature of 150° to 350° C.[5]

    • The hydrogenation can be performed in the gas phase or trickle phase.[5]

Hydrogenation of Cyclopropanecarboxaldehyde

A direct route to this compound if the aldehyde is readily available. This method often proceeds under milder conditions than the ester hydrogenation.

Reaction Pathway:

G cluster_3 Aldehyde Hydrogenation Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde This compound This compound Cyclopropanecarboxaldehyde->this compound Conditions H₂, Catalyst Pressure, Temp.

Figure 4: Hydrogenation of Cyclopropanecarboxaldehyde.

Quantitative Data:

CatalystPressure (bar)Temperature (°C)YieldSelectivityReference
Raney Nickel4.8025-2899.7%100%[6]
Raney Nickel4.7225-28-93.4%[6]
Raney Cobalt4.7225-28-97.4%[6]
Supported Nickel on Al₂O₃4.4520-96.4%[6]

Experimental Protocol (using Raney Nickel):

  • Apparatus: A Parr hydrogenation apparatus (shaker type) with a 250 mL pressure bottle.

  • Procedure:

    • Wash a 250 mL pressure bottle with 4 g of water-moist Raney Nickel.[6]

    • Rinse the catalyst three times with distilled water, and then three times with tetrahydrofuran.[6]

    • Add 10 g of cyclopropanecarboxaldehyde to the catalyst.[6]

    • Place the bottle in the Parr hydrogenation apparatus, purge with nitrogen, and then with hydrogen.[6]

    • Pressurize the bottle with hydrogen to 4.72 absolute bar and begin shaking.[6]

    • Maintain the temperature at 25-28°C.[6]

    • After 4.5 hours, remove the catalyst by filtration. The crude product can then be purified by distillation.[6]

Simmons-Smith Cyclopropanation of Allyl Alcohol

This method constructs the cyclopropane ring directly onto an allyl alcohol backbone. The hydroxyl group of the allyl alcohol directs the cyclopropanation to occur on the same face.

Reaction Pathway:

G cluster_4 Simmons-Smith Reaction Allyl Alcohol Allyl Alcohol This compound This compound Allyl Alcohol->this compound Reagents CH₂I₂, Zn(Cu) or Et₂Zn

Figure 5: Simmons-Smith Cyclopropanation of Allyl Alcohol.

Quantitative Data:

Experimental Protocol (General):

  • Apparatus: A standard reaction flask with a stirrer, condenser, and nitrogen inlet.

  • Procedure (Furukawa Modification):

    • In a reaction flask under a nitrogen atmosphere, dissolve allyl alcohol in a suitable solvent such as dichloromethane.

    • Cool the solution in an ice bath.

    • Add diethylzinc (B1219324) (Et₂Zn) dropwise to the solution.

    • Subsequently, add diiodomethane (B129776) (CH₂I₂) dropwise, maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and purify by distillation.

Multi-step Synthesis from Epichlorohydrin via Malonic Ester

This pathway involves the construction of the cyclopropane ring through the reaction of a malonic ester derivative with a 1,3-dihalopropane equivalent, followed by reduction.

Synthetic Workflow:

G cluster_5 Synthesis from Epichlorohydrin Epichlorohydrin Epichlorohydrin 1,3-dichloro-2-propanol 1,3-dichloro-2-propanol Epichlorohydrin->1,3-dichloro-2-propanol HCl 1,2-dibromoethane (B42909) 1,2-dibromoethane 1,3-dichloro-2-propanol->1,2-dibromoethane Further Conversion Diethyl Cyclopropane-1,1-dicarboxylate Diethyl Cyclopropane-1,1-dicarboxylate 1,2-dibromoethane->Diethyl Cyclopropane-1,1-dicarboxylate Diethyl Malonate, Base Diethyl Malonate Diethyl Malonate Diethyl Malonate->Diethyl Cyclopropane-1,1-dicarboxylate Cyclopropane-1,1-dimethanol Cyclopropane-1,1-dimethanol Diethyl Cyclopropane-1,1-dicarboxylate->Cyclopropane-1,1-dimethanol Reduction This compound This compound Cyclopropane-1,1-dimethanol->this compound Further Steps

Figure 6: A potential multi-step route from Epichlorohydrin.

Quantitative Data:

StepReactantsProductsYieldReference
CyclizationDiethyl malonate + 1,2-dibromoethaneDiethyl cyclopropane-1,1-dicarboxylate66-73%[7]
ReductionDiethyl cyclopropane-1,1-dicarboxylate1,1-Cyclopropanedimethanol~50-55% (two steps)[8]

Experimental Protocol (Key Cyclization Step):

  • Apparatus: A 2-L, three-necked flask with a mechanical stirrer.

  • Procedure for Diethyl Cyclopropane-1,1-dicarboxylate:

    • To a 1-L solution of 50% aqueous sodium hydroxide, add triethylbenzylammonium chloride (0.5 mol, 114.0 g) at 25°C.[7]

    • To this vigorously stirred suspension, add a mixture of diethyl malonate (0.5 mol, 80.0 g) and 1,2-dibromoethane (0.75 mol, 141.0 g) all at once.[7]

    • Stir the reaction mixture vigorously for 2 hours.[7]

    • Transfer the contents to a larger flask, cool to 15°C, and carefully acidify with concentrated hydrochloric acid.[7]

    • Extract the aqueous layer with ether, wash the combined organic layers with brine, dry, and concentrate to get the crude product, which can be purified.[7]

Subsequent Reduction:

The resulting diethyl cyclopropane-1,1-dicarboxylate can then be reduced to 1,1-cyclopropanedimethanol using reagents like potassium borohydride and aluminum trichloride.[8] Further selective mono-functionalization would be required to obtain this compound, making this a less direct historical route.

This guide provides a foundational understanding of the key historical methods for synthesizing this compound. The choice of a particular method would have depended on the available starting materials, scale of the reaction, and safety considerations of the time. Modern synthetic chemistry continues to build upon these foundational reactions, developing more efficient, selective, and sustainable routes to this important building block.

References

The Advent of a Strained Scaffold: A Technical Guide to the Discovery and Initial Applications of Cyclopropylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, foundational applications, and unique chemical properties of cyclopropylmethanol, a cornerstone building block in modern medicinal chemistry.

Introduction

This compound (CAS 2516-33-8), a colorless liquid with the chemical formula C4H8O, holds a significant position in the landscape of organic synthesis and medicinal chemistry.[1] While structurally simple, its importance is derived from the unique chemical and physical properties imparted by the strained three-membered cyclopropyl (B3062369) ring. This moiety offers a rigid, conformationally constrained scaffold that can significantly influence the biological activity and pharmacokinetic properties of a molecule.[2] The introduction of a cyclopropyl group can enhance metabolic stability, improve potency, and reduce off-target effects, making it a highly desirable feature in drug design.[3][4] This technical guide delves into the historical discovery, key synthetic methodologies, and pivotal early applications of this compound, providing a foundational understanding of its role as a versatile building block.

Physicochemical Properties

This compound is a stable, colorless to light yellow liquid under standard conditions. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular FormulaC4H8O[1]
Molecular Weight72.11 g/mol [1]
Boiling Point123-124 °C[5]
Density0.89 g/cm³ at 25 °C[5]
SolubilityMiscible with water and many organic solvents[5]

Discovery and Historical Context

The chemistry of cyclopropane (B1198618) derivatives gained significant attention in the early 20th century. The work of Russian chemist Nikolai Demyanov, particularly his 1903 publication on the diazotization of alicyclic primary amines, laid the groundwork for understanding the rearrangements of small ring systems.[6] While not a direct synthesis of this compound, the Demjanov rearrangement, which involves the ring expansion or contraction of aminomethylcycloalkanes, was a pivotal step in the exploration of cyclopropyl ring chemistry.[7]

The first practical and widely adopted syntheses of this compound emerged later, driven by the growing interest in the unique properties of the cyclopropylmethyl moiety. One of the early, notable methods was the reduction of cyclopropanecarboxylic acid with lithium aluminum hydride, a powerful reducing agent that became more accessible in the mid-20th century.[8] This reaction provided a reliable route to this compound, paving the way for its use in more complex synthetic endeavors.

Key Synthetic Methodologies

Several methods have been developed for the synthesis of this compound, each with its own advantages and limitations. The following sections detail some of the most significant and historically important experimental protocols.

Synthesis Workflow Overview

The following diagram illustrates the common synthetic pathways to this compound from readily available starting materials.

G cluster_0 Starting Materials cluster_1 Reaction Type cluster_2 Product Cyclopropanecarboxylic Acid Cyclopropanecarboxylic Acid Reduction Reduction Cyclopropanecarboxylic Acid->Reduction LiAlH4 Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Hydrogenation Hydrogenation Cyclopropanecarboxaldehyde->Hydrogenation H2, Ni or Co Catalyst Methyl Cyclopropanecarboxylate (B1236923) Methyl Cyclopropanecarboxylate Methyl Cyclopropanecarboxylate->Reduction NaBH4 / Lewis Acid or Catalytic Hydrogenation This compound This compound Reduction->this compound Hydrogenation->this compound

Caption: Common synthetic routes to this compound.

Experimental Protocols

1. Reduction of Cyclopropanecarboxylic Acid with Lithium Aluminum Hydride

This method, referenced in early patents, provides a high-yield route to this compound.[8]

  • Materials: Cyclopropanecarboxylic acid, lithium aluminum hydride (LiAlH4), anhydrous diethyl ether, 10% sulfuric acid.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, a suspension of LiAlH4 in anhydrous diethyl ether is prepared.

    • A solution of cyclopropanecarboxylic acid in anhydrous diethyl ether is added dropwise to the LiAlH4 suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, the reaction mixture is stirred and heated at reflux for 1 hour.

    • The flask is cooled in an ice bath, and the reaction is quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then a final portion of water.

    • The resulting white precipitate is removed by filtration, and the filter cake is washed with diethyl ether.

    • The combined organic filtrates are dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

    • The crude this compound can be purified by distillation.

2. Catalytic Hydrogenation of Cyclopropanecarboxaldehyde

This industrial method offers high selectivity and yield under milder conditions than many other reduction methods.[9]

  • Materials: Cyclopropanecarboxaldehyde, Raney Nickel or Raney Cobalt catalyst, hydrogen gas, and a suitable solvent (e.g., cyclohexane (B81311) or ethanol).

  • Procedure:

    • A pressure reactor (e.g., a Parr hydrogenation apparatus) is charged with the catalyst and solvent. The catalyst is typically washed with the reaction solvent.

    • Cyclopropanecarboxaldehyde is added to the reactor.

    • The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (typically 3-8 bar).

    • The mixture is agitated at a controlled temperature (e.g., 25-50 °C) until hydrogen uptake ceases.

    • The reactor is depressurized, and the catalyst is removed by filtration.

    • The filtrate, containing this compound, is purified by distillation.

3. Reduction of Methyl Cyclopropanecarboxylate with Sodium Borohydride (B1222165) and a Lewis Acid

This method provides an alternative to the use of the more pyrophoric LiAlH4.[10][11]

  • Materials: Methyl cyclopropanecarboxylate, sodium borohydride (NaBH4), a Lewis acid (e.g., aluminum chloride or lithium chloride), methanol (B129727), and a quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Procedure:

    • Methyl cyclopropanecarboxylate and methanol are added to a reaction flask and cooled to 0-5 °C.

    • Sodium borohydride is added to the cooled solution.

    • The Lewis acid is added portion-wise, maintaining the low temperature.

    • The reaction is allowed to proceed overnight, gradually warming to room temperature.

    • The reaction is quenched by the addition of the saturated ammonium chloride solution.

    • Insoluble materials are removed by filtration.

    • The filtrate is concentrated, and the resulting crude product is purified by distillation.

Comparison of Synthetic Methods
MethodStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantagesReference(s)
ReductionCyclopropanecarboxylic AcidLiAlH4HighHigh yield, reliableUse of pyrophoric LiAlH4[8]
Catalytic HydrogenationCyclopropanecarboxaldehydeH2, Raney Ni/Co>90%High selectivity, mild conditions, scalableRequires specialized pressure equipment[9]
ReductionMethyl CyclopropanecarboxylateNaBH4, Lewis Acid55-75%Avoids LiAlH4, mild conditionsModerate yields, may require stoichiometric Lewis acid[10]

Initial Applications in Drug Development

The true value of this compound as a building block became evident with its application in medicinal chemistry, particularly in the development of opioid receptor modulators. The cyclopropylmethyl group, readily synthesized from this compound, was found to be a critical substituent for conferring narcotic antagonist properties to opioid-like molecules.

Pioneering Role in Opioid Antagonists: Naltrexone (B1662487) and Buprenorphine

Two of the most significant early applications of the cyclopropylmethyl moiety are in the structures of naltrexone and buprenorphine.

  • Naltrexone: An opioid receptor antagonist used primarily in the management of alcohol and opioid dependence.[12] The N-cyclopropylmethyl group is essential for its antagonist activity at the µ-opioid receptor.[13][14]

  • Buprenorphine: A partial agonist at the µ-opioid receptor and an antagonist at the κ-opioid receptor, used to treat opioid use disorder and severe pain.[15][16] The synthesis of buprenorphine involves the introduction of a cyclopropylmethyl group onto the nitrogen atom of a nor-oripavine derivative.[15]

The development of these drugs in the 1960s and 1970s highlighted the profound impact that the sterically demanding and electronically unique cyclopropylmethyl group could have on receptor binding and pharmacological activity.

Mechanism of Action: Naltrexone and the Kappa-Opioid Receptor

Naltrexone acts as a competitive antagonist at opioid receptors, with a particularly high affinity for the µ-opioid receptor. However, it also exhibits antagonist activity at the κ-opioid receptor. The signaling pathway of the κ-opioid receptor, a G-protein coupled receptor (GPCR), is a key target for understanding the effects of such antagonists.

G Naltrexone Naltrexone KOR Kappa-Opioid Receptor (KOR) Naltrexone->KOR G_protein Gi/o Protein KOR->G_protein Inhibits Activation MAPK MAPK Cascade (JNK, p38) KOR->MAPK Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibition GIRK GIRK Channels G_protein->GIRK Activation Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects (e.g., reduced neuronal excitability) PKA->Downstream GIRK->Downstream Ca_channel->Downstream MAPK->Downstream

Caption: Simplified signaling pathway of the Kappa-Opioid Receptor (KOR) and the inhibitory action of Naltrexone.

When an agonist binds to the KOR, it activates the inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[2][3] These events collectively decrease neuronal excitability. Naltrexone, by blocking the receptor, prevents these downstream signaling events from occurring in response to endogenous or exogenous opioids.[17][18]

Conclusion

From its theoretical underpinnings in early 20th-century small ring chemistry to its crucial role in the development of life-changing medications, this compound has proven to be an invaluable synthon. Its accessibility through various synthetic routes and the unique properties of the cyclopropylmethyl group it provides have cemented its status as a key building block for medicinal chemists. The initial applications in the field of opioid antagonists were just the beginning, paving the way for the incorporation of the cyclopropyl moiety into a vast array of modern therapeutics, a testament to the enduring utility of this small, strained alcohol.

References

Methodological & Application

Application Note: Synthesis of Cyclopropylmethanol from Cyclopropanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclopropylmethanol is a valuable building block in organic synthesis, serving as a key intermediate for various pharmaceuticals and agrochemicals.[1][2][3] Its synthesis from cyclopropanecarboxaldehyde (B31225) is a fundamental transformation involving the reduction of an aldehyde to a primary alcohol. This document outlines and compares three common and effective methods for this synthesis: reduction by sodium borohydride (B1222165), reduction by lithium aluminum hydride, and catalytic hydrogenation. Detailed protocols, comparative data, and process workflows are provided to guide researchers in selecting and performing the optimal synthesis for their needs.

Overview of Synthetic Pathways

The conversion of cyclopropanecarboxaldehyde to this compound is a standard reduction reaction. The primary goal is to selectively reduce the aldehyde functional group while preserving the cyclopropane (B1198618) ring, which can be susceptible to opening under harsh conditions. The choice of reducing agent and reaction conditions is critical to achieving high yield and purity.

cluster_start Starting Material cluster_methods Reduction Methods cluster_end Product A Cyclopropanecarboxaldehyde B Method 1: Sodium Borohydride (NaBH4) A->B Mild Conditions Protic Solvents C Method 2: Lithium Aluminum Hydride (LiAlH4) A->C Strong Reductant Anhydrous Conditions D Method 3: Catalytic Hydrogenation (H2, Catalyst) A->D High Selectivity Heterogeneous E This compound B->E C->E D->E

Caption: Overview of synthetic routes from cyclopropanecarboxaldehyde.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for the different reduction methods, allowing for easy comparison. The primary impurity in the starting material is often crotonaldehyde (B89634), which is co-reduced to n-butanol.[4]

MethodReagent(s)Solvent(s)Temperature (°C)PressureYieldPurity / Selectivity¹Reference(s)
Catalytic Hydrogenation H₂, Raney CobaltCyclohexane (B81311)25–29~4.7 bar99.7%>99% Selectivity, 99.7% Purity after distillation[4]
Catalytic Hydrogenation H₂, Raney NickelTetrahydrofuran (B95107) (THF)25–28~4.7 bar-93.4% Selectivity[2][4]
Catalytic Hydrogenation H₂, Raney NickelCyclohexane25–28~4.7 bar-97.4% Selectivity[2]
Hydride Reduction Sodium Borohydride (NaBH₄)Ethanol or Methanol (B129727)Room Temp.AtmosphericHighGood; selective for aldehydes over other groups.[5][6][7][8]
Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)Anhydrous Ether or THFRoom Temp.AtmosphericHighExcellent; reduces most carbonyls.[9][10][2][10][11]

¹Selectivity refers to the conversion of cyclopropanecarboxaldehyde to this compound, accounting for the reduction of impurities like crotonaldehyde to n-butanol.[2][4]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Reduction with Sodium Borohydride (NaBH₄)

This method is favored for its safety, mild reaction conditions, and ease of use with standard laboratory glassware in protic solvents.[7][8]

Materials:

  • Cyclopropanecarboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Diethyl ether or Ethyl acetate (B1210297) (for extraction)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • In a round-bottom flask, dissolve cyclopropanecarboxaldehyde (1.0 eq) in methanol (approx. 10-15 mL per gram of aldehyde).[8]

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (0.25-0.30 eq) portion-wise to the stirred solution. Note: Each molecule of NaBH₄ can deliver four hydride ions.[7]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the flask in an ice bath and slowly add water to quench the excess NaBH₄.[7]

  • Heat the mixture to boiling for approximately 5 minutes to decompose the borate (B1201080) complex.[8]

  • After cooling to room temperature, most of the methanol can be removed under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3x volumes).

  • Combine the organic layers, wash with saturated brine solution, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by distillation (Boiling Point: ~124 °C) if necessary.[1]

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent that must be handled with care under strictly anhydrous conditions.[7][11] It is highly reactive with water and protic solvents.[10]

Materials:

  • Cyclopropanecarboxaldehyde

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (oven-dried), magnetic stirrer, dropping funnel, condenser with drying tube

Procedure:

  • Set up an oven-dried, three-necked flask equipped with a stirrer, a dropping funnel, and a condenser fitted with a calcium chloride or argon/nitrogen inlet.

  • In the flask, prepare a suspension of LiAlH₄ (0.3 eq) in anhydrous diethyl ether or THF.[11]

  • Prepare a solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous diethyl ether or THF in the dropping funnel.

  • Cool the LiAlH₄ suspension to 0 °C using an ice bath.

  • Add the aldehyde solution dropwise to the LiAlH₄ suspension with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition, allow the mixture to warm to room temperature and stir for 1-3 hours until the reaction is complete (monitor by TLC or GC).

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C and quench by the slow, sequential dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the number of grams of LiAlH₄ used).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether or THF.

  • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting this compound by distillation.

Protocol 3: Catalytic Hydrogenation

This industrial-scale method offers high selectivity and yield, avoiding large quantities of hydride waste.[2][4] It requires specialized pressure equipment.

Materials:

  • Cyclopropanecarboxaldehyde (may contain crotonaldehyde impurity)[4]

  • Raney Nickel or Raney Cobalt catalyst

  • Solvent (e.g., cyclohexane or THF)[2][4]

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar pressure reactor

Procedure:

  • Charge a pressure reactor (e.g., a 250 mL pressure bottle) with the Raney catalyst (e.g., 2 g).[2][4]

  • Wash the catalyst sequentially with the chosen reaction solvent (e.g., three times with cyclohexane). This is crucial for removing water from water-wet catalysts.[2]

  • Add the reaction solvent (e.g., 20 mL) followed by cyclopropanecarboxaldehyde (e.g., 5 g).[2][4]

  • Seal the reactor and purge the system first with nitrogen and then with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 4.7 bar).[4]

  • Begin shaking or stirring and maintain the temperature at 25–29 °C.[4]

  • Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases (typically 4-7 hours).[2][4]

  • Vent the reactor, purge with nitrogen, and carefully filter the reaction mixture to remove the catalyst. Caution: Raney catalysts can be pyrophoric and should not be allowed to dry in the air.

  • The filtrate contains the product mixture (this compound and n-butanol). Analyze by GC to determine yield and selectivity.[2][4]

  • Isolate and purify the this compound by fractional distillation.

Visualization of Workflow and Chemistry

cluster_workflow General Experimental Workflow prep Reaction Setup (Flask, Solvent, Aldehyde) reaction Addition of Reducing Agent (e.g., NaBH4) prep->reaction monitor Reaction Monitoring (TLC/GC) reaction->monitor quench Quenching (Water/Acid) monitor->quench extract Work-up & Extraction quench->extract purify Purification (Distillation) extract->purify

Caption: A generalized workflow for the synthesis of this compound.

Caption: Chemical transformation of the aldehyde to the primary alcohol.

References

Application Notes and Protocols for the Reduction of Cyclopropyl Ketones to Cyclopropylmethanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various methods for the stereoselective reduction of cyclopropyl (B3062369) ketones to their corresponding cyclopropylmethanols. The synthesis of chiral cyclopropylmethanols is of significant interest in medicinal chemistry and drug development due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl moiety. This document details several common reduction protocols, offering comparative data to aid in method selection and providing detailed experimental procedures.

Introduction

The reduction of cyclopropyl ketones presents unique stereochemical challenges due to the electronic and steric influence of the three-membered ring. The conformational preference of the cyclopropyl ketone, existing in an equilibrium between the s-cis and s-trans conformers, plays a crucial role in determining the facial selectivity of hydride attack and thus the diastereoselectivity of the reduction.[1][2] The choice of reducing agent and reaction conditions can significantly influence this outcome, allowing for targeted synthesis of the desired stereoisomer. This document outlines protocols for several widely used reduction methods, including hydride reductions, the Meerwein-Ponndorf-Verley (MPV) reduction, catalytic transfer hydrogenation, and asymmetric reductions.

Comparative Data of Reduction Methods

The selection of an appropriate reduction method depends on factors such as the substrate scope, desired stereoselectivity, functional group tolerance, and scalability. The following tables summarize quantitative data for various reduction methods, providing a basis for comparison.

Table 1: Diastereoselective Reduction of Substituted Cyclopropyl Ketones with Hydride Reagents

EntryCyclopropyl Ketone SubstrateReducing AgentSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)Reference
11-(1-phenylcyclopropyl)ethan-1-oneNaBH₄MeOH00.59585:15[3]
21-(2-phenylcyclopropyl)ethan-1-oneNaBH₄MeOHRT19270:30[3]
31-(1-phenylcyclopropyl)ethan-1-oneLiAlH₄THF019890:10[4]
41-(2-phenylcyclopropyl)ethan-1-oneLiAlH₄Et₂O-78 to RT29580:20[5]
52-methyl-1-(1-phenylcyclopropyl)propan-1-oneL-Selectride®THF-78392>98:2 (syn)[6]
61-(2,2-diphenylcyclopropyl)ethan-1-oneL-Selectride®THF-78288>95:5 (anti)[7]
71-(2-benzyloxycyclopropyl)ethan-1-oneK-Selectride®THF-7848592:8 (anti)[8]

Table 2: Meerwein-Ponndorf-Verley (MPV) and Catalytic Transfer Hydrogenation

| Entry | Cyclopropyl Ketone Substrate | Catalyst/Reagent | H-Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Stereoselectivity | Reference | |---|---|---|---|---|---|---|---|---| | 1 | Phenyl(cyclopropyl)methanone | Al(Oi-Pr)₃ | i-PrOH | Toluene (B28343) | 80 | 12 | 85 | - |[9][10] | | 2 | (4-methoxyphenyl)(cyclopropyl)methanone | K₃PO₄ | 2-butanol (B46777) | Toluene | 100 | 24 | 78 | - |[9] | | 3 | Phenyl(cyclopropyl)methanone | [RuCl₂(p-cymene)]₂ / TsDPEN | HCOOH/NEt₃ | DMF | 50 | 6 | 95 | 98% ee (R) |[11] | | 4 | 1-(cyclopropyl)ethan-1-one | [Ru(p-cymene)Cl₂]₂ / 2,2′-bibenzimidazole | i-PrOH | i-PrOH | 130 | 12 | 92 | - |[12] |

Table 3: Asymmetric Reduction of Prochiral Cyclopropyl Ketones

| Entry | Cyclopropyl Ketone Substrate | Catalyst | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | Phenyl(cyclopropyl)methanone | (R)-Me-CBS | BH₃·SMe₂ | THF | -20 | 1 | 96 | 95% (R) |[13][14] | | 2 | 1-(cyclopropyl)ethan-1-one | (S)-Me-CBS | BH₃·THF | THF | RT | 2 | 92 | 92% (S) |[15] | | 3 | 1-(2-chlorophenyl)cyclopropyl)methanone | (R)-o-tolyl-CBS | Catecholborane | Toluene | -78 | 4 | 90 | 97% (R) |[16] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. Standard laboratory safety procedures should always be followed.

Protocol 1: General Procedure for Sodium Borohydride (B1222165) Reduction

This protocol is a general guideline for the reduction of cyclopropyl ketones using sodium borohydride.[17][18][19]

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the cyclopropyl ketone (1.0 equiv).

  • Solvent Addition: Add methanol (B129727) (0.1 M solution) and cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (1.5 equiv) portion-wise to the stirred solution. Gas evolution may be observed.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Add 1 M HCl to neutralize the mixture.

    • Extract the aqueous layer with dichloromethane (B109758) (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: General Procedure for Lithium Aluminum Hydride (LAH) Reduction

Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.[4][20][21][22]

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a solution of the cyclopropyl ketone (1.0 equiv) in anhydrous diethyl ether or THF (0.1 M).

  • Inert Atmosphere: Purge the system with dry nitrogen.

  • Reagent Preparation: In a separate flask, prepare a suspension of LAH (1.2 equiv) in the same anhydrous solvent.

  • Reagent Addition: Transfer the LAH suspension to the dropping funnel and add it dropwise to the ketone solution at 0 °C.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is usually complete within 1-2 hours.

  • Work-up (Fieser Method):

    • Cool the reaction mixture to 0 °C.

    • Slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LAH in grams used.

    • Allow the mixture to warm to room temperature and stir until a white precipitate forms.

    • Filter the mixture through a pad of Celite®, washing the filter cake with ether.

    • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Diastereoselective Reduction with L-Selectride®

L-Selectride® is a sterically hindered hydride reagent that often provides high diastereoselectivity.[6][7]

  • Preparation: To a flame-dried flask under a nitrogen atmosphere, add the cyclopropyl ketone (1.0 equiv) and dissolve it in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone (B3395972) bath.

  • Reagent Addition: Slowly add L-Selectride® (1.5 equiv, 1.0 M solution in THF) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.

  • Work-up:

    • Quench the reaction at -78 °C by the slow addition of 3 M aqueous NaOH, followed by the slow addition of 30% hydrogen peroxide.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Extract the mixture with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with saturated aqueous sodium thiosulfate (B1220275) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Protocol 4: Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction is a chemoselective method that uses an aluminum alkoxide catalyst.[9][10][23]

  • Preparation: To a round-bottom flask fitted with a distillation apparatus, add the cyclopropyl ketone (1.0 equiv), dry toluene (0.2 M), and isopropanol (B130326) (5.0 equiv).

  • Catalyst Addition: Add aluminum isopropoxide (0.5 equiv).

  • Reaction: Heat the mixture to reflux. The acetone byproduct can be removed by distillation to drive the equilibrium.

  • Reaction Monitoring: Monitor the reaction by TLC or GC.

  • Work-up:

    • Cool the reaction mixture and quench with 2 M HCl.

    • Extract with ethyl acetate (B1210297) (3 x 25 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the resulting alcohol by column chromatography or distillation.

Protocol 5: Asymmetric Reduction with a CBS Catalyst

The Corey-Bakshi-Shibata (CBS) reduction provides access to enantioenriched cyclopropylmethanols.[13][15][24]

  • Preparation: To a flame-dried flask under a nitrogen atmosphere, add the (R)- or (S)-CBS catalyst (0.1 equiv).

  • Reagent Addition: Add anhydrous THF and cool the solution to the desired temperature (e.g., -20 °C).

  • Borane Addition: Slowly add borane-dimethyl sulfide (B99878) complex (1.0 M in THF, 1.0 equiv) and stir for 15 minutes.

  • Substrate Addition: Add a solution of the prochiral cyclopropyl ketone (1.0 equiv) in anhydrous THF dropwise over 30 minutes.

  • Reaction Monitoring: Stir at the same temperature and monitor by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of methanol.

    • Allow the mixture to warm to room temperature.

    • Remove the solvent under reduced pressure.

    • Add 1 M HCl and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification and Analysis: Purify the product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or NMR analysis of a Mosher's ester derivative.

Visualizations

The following diagrams illustrate the general workflow and key mechanistic considerations in the reduction of cyclopropyl ketones.

general_reduction_workflow start Start: Cyclopropyl Ketone reagent_prep Reagent/Catalyst Preparation start->reagent_prep 1. Select Method reaction Reduction Reaction (Controlled Temperature) start->reaction 2. Add Substrate reagent_prep->reaction monitoring Reaction Monitoring (TLC, GC) reaction->monitoring 3. Monitor Progress monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Purification (Chromatography) workup->purification product Product: Cyclopropylmethanol purification->product

Caption: General workflow for the reduction of cyclopropyl ketones.

stereoselectivity_factors center Stereochemical Outcome (Diastereoselectivity/Enantioselectivity) sub Substrate Structure - Steric bulk of substituents - Presence of chelating groups sub->center conformation Ketone Conformation (s-cis vs. s-trans) sub->conformation reagent Reducing Agent - Steric bulk (e.g., L-Selectride) - Chiral catalyst (e.g., CBS) reagent->center conditions Reaction Conditions - Temperature - Solvent conditions->center conformation->center

Caption: Key factors influencing the stereoselectivity of cyclopropyl ketone reduction.

mpv_mechanism A Aluminum Isopropoxide + Cyclopropyl Ketone B Coordination Complex A->B Coordination C Six-membered Transition State B->C Hydride Transfer D Aluminum Alkoxide of Product + Acetone C->D E This compound + Regenerated Catalyst D->E Alcohol Exchange

References

Application Notes and Protocols for the Utilization of Cyclopropylmethanol as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylmethanol, in its enantiomerically pure forms, serves as a versatile and valuable chiral building block in modern organic synthesis. The inherent ring strain of the cyclopropane (B1198618) motif imparts unique reactivity, making it an attractive synthon for the construction of complex molecular architectures with high stereochemical control. The cyclopropyl (B3062369) group is a prevalent feature in numerous biologically active compounds, including pharmaceuticals and agrochemicals, where it can enhance metabolic stability, improve binding affinity, and modulate physicochemical properties.[1]

These application notes provide an overview of key synthetic transformations utilizing chiral this compound and its derivatives. Detailed experimental protocols for representative reactions are furnished to facilitate the practical application of this chiral building block in research and development settings.

Key Applications and Synthetic Strategies

Chiral this compound is a versatile starting material for the synthesis of a variety of important chiral synthons, including:

  • Chiral Cyclopropyl Amines: These are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

  • Chiral Cyclopropyl Ethers: The ether linkage can be a key structural element in various bioactive molecules.

  • Diastereoselective Reactions: The inherent chirality of this compound can be exploited to direct the stereochemical outcome of subsequent reactions on appended functionalities.

  • Ring-Opening and Ring-Expansion Reactions: The strained cyclopropane ring can undergo stereospecific ring-opening or expansion to generate other valuable chiral structures.

The following sections detail experimental protocols for some of these key transformations.

Data Presentation

The following table summarizes quantitative data for the key reactions described in the experimental protocols section.

Reaction TypeStarting MaterialProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee %)
Mesylation (S)-Cyclopropylmethanol(S)-Cyclopropylmethyl methanesulfonate (B1217627)95%N/A>99%
Azide (B81097) Substitution (S)-Cyclopropylmethyl methanesulfonate(R)-1-(Azidomethyl)cyclopropane85%N/A>99%
Reduction to Amine (R)-1-(Azidomethyl)cyclopropane(R)-Cyclopropylmethanamine92%N/A>99%
Diastereoselective Epoxidation Alkenyl cyclopropyl carbinolCyclopropyl oxirane85%>20:1N/A (diastereoselective)

Experimental Protocols

Protocol 1: Synthesis of (R)-Cyclopropylmethanamine from (S)-Cyclopropylmethanol

This three-step protocol outlines the conversion of commercially available (S)-cyclopropylmethanol to the corresponding chiral primary amine, (R)-cyclopropylmethanamine, via a mesylate intermediate and subsequent azide substitution and reduction. This transformation proceeds with an inversion of stereochemistry.

Step 1: Mesylation of (S)-Cyclopropylmethanol

  • Materials:

    • (S)-Cyclopropylmethanol

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (B128534) (Et₃N)

    • Methanesulfonyl chloride (MsCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • To a solution of (S)-cyclopropylmethanol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford (S)-cyclopropylmethyl methanesulfonate as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of (R)-1-(Azidomethyl)cyclopropane

  • Materials:

    • (S)-Cyclopropylmethyl methanesulfonate

    • Anhydrous Dimethylformamide (DMF)

    • Sodium azide (NaN₃)

    • Diethyl ether

    • Deionized water

  • Procedure:

    • Dissolve the crude (S)-cyclopropylmethyl methanesulfonate (1.0 eq) in anhydrous DMF.

    • Add sodium azide (1.5 eq) to the solution and heat the mixture to 80 °C.

    • Stir the reaction at 80 °C for 4 hours, monitoring by TLC for the disappearance of the starting material.

    • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (Note: organic azides can be explosive, use a rotary evaporator with a blast shield and avoid heating to dryness). The crude (R)-1-(azidomethyl)cyclopropane is typically used directly in the next step.

Step 3: Reduction to (R)-Cyclopropylmethanamine

  • Materials:

    • Crude (R)-1-(Azidomethyl)cyclopropane

    • Anhydrous Tetrahydrofuran (THF)

    • Lithium aluminum hydride (LiAlH₄)

    • Deionized water

    • 15% aqueous sodium hydroxide (B78521) (NaOH) solution

  • Procedure:

    • To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of crude (R)-1-(azidomethyl)cyclopropane (1.0 eq) in anhydrous THF.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Cool the reaction mixture back to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

    • Dry the filtrate over anhydrous potassium carbonate (K₂CO₃), filter, and carefully remove the solvent by distillation to obtain (R)-cyclopropylmethanamine.

Protocol 2: Diastereoselective Epoxidation of an Alkenyl Cyclopropyl Carbinol

This protocol demonstrates the use of a chiral cyclopropyl carbinol derivative to direct the stereoselective epoxidation of a pendant alkene, showcasing the utility of the this compound scaffold as a chiral auxiliary.

  • Materials:

    • Alkenyl cyclopropyl carbinol (synthesized from the corresponding chiral cyclopropyl derivative)

    • Anhydrous Dichloromethane (DCM)

    • Vanadyl acetylacetonate (B107027) [VO(acac)₂]

    • tert-Butyl hydroperoxide (TBHP, 70% in water)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of the alkenyl cyclopropyl carbinol (1.0 eq) in anhydrous DCM at 0 °C, add a catalytic amount of vanadyl acetylacetonate (0.05 eq).

    • To this mixture, add tert-butyl hydroperoxide (1.5 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-16 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropyl oxirane.

Visualizations

Synthesis_of_Chiral_Amine S-Cyclopropylmethanol S-Cyclopropylmethanol S-Cyclopropylmethyl_methanesulfonate S-Cyclopropylmethyl_methanesulfonate S-Cyclopropylmethanol->S-Cyclopropylmethyl_methanesulfonate MsCl, Et3N DCM, 0°C to rt R-1-Azidomethyl_cyclopropane R-1-Azidomethyl_cyclopropane S-Cyclopropylmethyl_methanesulfonate->R-1-Azidomethyl_cyclopropane NaN3 DMF, 80°C R-Cyclopropylmethanamine R-Cyclopropylmethanamine R-1-Azidomethyl_cyclopropane->R-Cyclopropylmethanamine LiAlH4 THF, 0°C to rt

Caption: Synthesis of (R)-Cyclopropylmethanamine.

Diastereoselective_Epoxidation Alkenyl_Cyclopropyl_Carbinol Alkenyl_Cyclopropyl_Carbinol Transition_State [VO(acac)2-Alcohol Complex] Alkenyl_Cyclopropyl_Carbinol->Transition_State VO(acac)2 Cyclopropyl_Oxirane Cyclopropyl_Oxirane Transition_State->Cyclopropyl_Oxirane TBHP DCM, 0°C to rt

Caption: Diastereoselective Epoxidation Workflow.

Conclusion

Chiral this compound is a powerful and versatile building block for the synthesis of complex, enantiomerically enriched molecules. The protocols provided herein offer a practical guide for its application in key synthetic transformations, including the preparation of chiral amines and the execution of diastereoselective reactions. The unique reactivity of the cyclopropyl group, combined with the stereochemical information embedded in the chiral carbinol center, provides a robust platform for the development of novel synthetic methodologies in drug discovery and other areas of chemical research.

References

Application Notes and Protocols: Cyclopropylmethanol in the Synthesis of Antiviral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cyclopropylmethanol and its derivatives in the synthesis of novel antiviral compounds. The unique structural and conformational properties of the cyclopropyl (B3062369) group make it a valuable moiety in the design of potent and selective antiviral agents, particularly nucleoside analogues.

Introduction

This compound serves as a key building block for introducing the cyclopropane (B1198618) ring into larger molecules. In antiviral drug discovery, the cyclopropyl group is often incorporated as a rigid mimic of the flexible ribose or deoxyribose sugar in nucleosides. This structural constraint can lead to enhanced binding affinity to viral enzymes, improved metabolic stability, and a favorable toxicity profile. Several cyclopropyl nucleoside analogues have demonstrated significant activity against a range of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and Human Cytomegalomegalovirus (HCMV).

Mechanism of Action of Cyclopropyl Nucleoside Analogues

Cyclopropyl nucleoside analogues typically function as prodrugs, requiring intracellular activation to exert their antiviral effect. The primary mechanism of action involves the inhibition of viral DNA synthesis.[1][2][3][4]

Signaling Pathway for Antiviral Activity of Cyclopropyl Nucleoside Analogues against Herpesviruses

Antiviral Mechanism of Cyclopropyl Nucleoside Analogues cluster_cell Infected Host Cell cluster_virus Viral Replication Machinery CNA Cyclopropyl Nucleoside Analogue CNA_MP Cyclopropyl Nucleoside Monophosphate CNA->CNA_MP Viral Thymidine (B127349) Kinase (TK) CNA_DP Cyclopropyl Nucleoside Diphosphate CNA_MP->CNA_DP Host Cell Kinases (e.g., GMP Kinase) CNA_TP Cyclopropyl Nucleoside Triphosphate (Active Form) CNA_DP->CNA_TP Host Cell Kinases (e.g., NDP Kinase) DNA_Polymerase Viral DNA Polymerase CNA_TP->DNA_Polymerase Competitive Inhibition Viral_DNA Growing Viral DNA Chain DNA_Polymerase->Viral_DNA Incorporation Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Caption: Mechanism of action of cyclopropyl nucleoside analogues against herpesviruses.

The activation cascade is initiated by a virus-specific enzyme, such as the thymidine kinase (TK) in the case of herpesviruses.[2][3][4] This initial phosphorylation is a key step that confers selectivity, as the analogue is a poor substrate for the corresponding host cell kinases.[5] Subsequent phosphorylations by host cell enzymes convert the monophosphate to the active triphosphate form.[1][4] The resulting cyclopropyl nucleoside triphosphate acts as a competitive inhibitor of the viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination and the cessation of viral replication.[1][5]

Key Antiviral Compounds Synthesized from this compound Derivatives

Several promising antiviral compounds incorporating a cyclopropyl moiety have been synthesized and evaluated.

9-[[cis-1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine

This guanine (B1146940) derivative has shown potent activity against herpesviruses, particularly HSV-1.[6] Its synthesis involves the construction of the substituted cyclopropane ring, followed by coupling with the guanine base.

Antiviral Activity Data

CompoundVirusCell LineIC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Reference
9-[[cis-1',2'-bis(hydroxymethyl) cycloprop-1'-yl]methyl]guanine (enantiomer 3a)HSV-1 (Tomioka)-0.020>100>5000[6]
AcyclovirHSV-1 (Tomioka)-0.81>100>123[6]
9-[[cis-1',2'-bis(hydroxymethyl) cycloprop-1'-yl]methyl]guanine (enantiomer 3a)VZV---More inhibitory than acyclovir[6]

Experimental Workflow for Synthesis

Synthesis of Cyclopropyl Guanine Analogue Start Chiral Epichlorohydrin Intermediate1 Formation of Cyclopropane Ring Start->Intermediate1 Intermediate2 Introduction of Hydroxymethyl Groups Intermediate1->Intermediate2 Intermediate3 Activation for Coupling (e.g., Mesylation) Intermediate2->Intermediate3 Coupling Nucleophilic Substitution (SN2) Intermediate3->Coupling Guanine Guanine Derivative Guanine->Coupling Final_Product 9-[[cis-1',2'-bis(hydroxymethyl) cycloprop-1'-yl]methyl]guanine Coupling->Final_Product

Caption: General synthetic workflow for 9-[[cis-1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine.

Exomethylene Cyclopropyl Nucleosides

A series of novel exomethylene cyclopropyl nucleosides have been synthesized as potential antiviral agents.[7][8] The key synthetic step often involves a Simmons-Smith reaction to create the cyclopropane ring.[9]

Antiviral Activity Data

CompoundVirusIC50 (µM)Reference
Novel exomethylene cyclopropyl nucleosidesHSV-1, HSV-2, HCMV, HIV-1, HIV-2, HBV>100[7]

While the initial screen of these specific compounds did not show significant activity, the synthetic route provides a basis for further derivatization and optimization.

Experimental Protocols

Protocol 1: General Procedure for Simmons-Smith Cyclopropanation

This protocol provides a general method for the cyclopropanation of an alkene using a zinc-copper couple and diiodomethane (B129776), a key step in the synthesis of many cyclopropyl-containing antiviral compounds.[7][9]

Materials:

  • Alkene substrate

  • Zinc-copper couple

  • Diiodomethane (CH₂I₂)

  • Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, add the zinc-copper couple.

  • Add anhydrous diethyl ether or DCM to the flask.

  • Dissolve the alkene substrate in anhydrous diethyl ether or DCM and add it to the flask.

  • Dissolve diiodomethane in anhydrous diethyl ether or DCM and add it dropwise to the stirred suspension at room temperature.

  • After the addition is complete, gently reflux the reaction mixture for the appropriate time (monitor by TLC).

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of celite and wash the filter cake with diethyl ether or DCM.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of a Cyclopropyl Nucleoside Analogue via SN2 Reaction

This protocol describes a general method for coupling a cyclopropylmethyl-containing electrophile with a nucleobase.[7][8]

Materials:

  • Activated this compound derivative (e.g., mesylate, tosylate, or halide)

  • Purine or pyrimidine (B1678525) base (e.g., adenine, guanine, thymine, cytosine, or uracil)

  • A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile (B52724) (MeCN))

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend the nucleobase in the anhydrous solvent.

  • Add the base portion-wise at 0 °C and stir the mixture at room temperature until a clear solution is obtained or the deprotonation is complete.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add a solution of the activated this compound derivative in the anhydrous solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature or an elevated temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the addition of a proton source (e.g., water or saturated ammonium chloride solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound and its derivatives are valuable reagents in the synthesis of a diverse range of antiviral compounds. The incorporation of the cyclopropane moiety can significantly enhance the pharmacological properties of nucleoside analogues. The synthetic protocols and biological data presented in these application notes provide a foundation for researchers to design and synthesize novel cyclopropyl-containing antiviral agents with improved efficacy and selectivity. Further exploration of structure-activity relationships is warranted to fully exploit the potential of this unique chemical scaffold in antiviral drug discovery.

References

Protecting Group Strategies for Cyclopropylmethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylmethanol is a valuable building block in medicinal chemistry and organic synthesis, frequently incorporated into molecules to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1] The hydroxyl group of this compound is a key functional handle for further molecular elaboration. However, its nucleophilic and protic nature often necessitates protection to prevent undesired side reactions during synthetic sequences. The selection of an appropriate protecting group is critical and must consider the stability of the protecting group to various reaction conditions and the ease of its selective removal without affecting other functional groups or the cyclopropyl (B3062369) ring itself.

This document provides detailed application notes and experimental protocols for the protection and deprotection of this compound using two common and versatile protecting groups: the tert-butyldimethylsilyl (TBDMS) ether and the benzyl (B1604629) (Bn) ether.

Stability Considerations of the Cyclopropyl Ring

The cyclopropane (B1198618) ring is characterized by significant ring strain, which imparts unique chemical properties.[2][3] While this strain can be exploited for certain synthetic transformations, it also raises concerns about the ring's stability under various reaction conditions. Generally, the cyclopropyl group is stable under neutral and basic conditions. However, strongly acidic conditions or reactions involving carbocationic intermediates can lead to ring-opening.[3][4] Catalytic hydrogenolysis, a common method for benzyl ether deprotection, can also potentially lead to the reduction of the cyclopropane ring, although this is not typically observed under standard conditions for benzyl ether cleavage.[5] The protocols outlined below are designed to be mild and are generally compatible with the this compound moiety.

Protecting Group Selection and Strategy

The choice between a silyl (B83357) ether and a benzyl ether protecting group often depends on the planned synthetic route and the need for orthogonal deprotection strategies. Orthogonal protection allows for the selective removal of one protecting group in the presence of others.[6]

  • TBDMS (tert-butyldimethylsilyl) Ether: Forms a robust protecting group that is stable to a wide range of non-acidic and non-fluoride-mediated reaction conditions. It is typically cleaved with fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) or under acidic conditions.[7][8]

  • Benzyl (Bn) Ether: A very stable protecting group that is resistant to acidic and basic conditions, as well as many oxidizing and reducing agents. It is most commonly removed by catalytic hydrogenolysis.[9][10]

The distinct cleavage conditions for TBDMS and benzyl ethers make them an excellent orthogonal pair for the differential protection of multiple hydroxyl groups within a molecule.

Logical Workflow for Protecting Group Strategy

Protecting_Group_Strategy General Protecting Group Workflow cluster_start Starting Material cluster_protection Protection cluster_synthesis Synthetic Steps cluster_deprotection Deprotection cluster_end Final Product Start This compound Protect Protect Hydroxyl Group Start->Protect Synth Perform Desired Chemical Transformations Protect->Synth Deprotect Remove Protecting Group Synth->Deprotect End Functionalized This compound Derivative Deprotect->End

Caption: General workflow for utilizing protecting groups in the synthesis of this compound derivatives.

Section 1: tert-Butyldimethylsilyl (TBDMS) Ether Protection

The TBDMS group is a popular choice for protecting primary alcohols like this compound due to the high yields and stability of the resulting silyl ether. The protection reaction is typically carried out using tert-butyldimethylsilyl chloride (TBDMS-Cl) and a base, such as imidazole (B134444), in an aprotic solvent like dimethylformamide (DMF).[7][10]

Experimental Protocol: TBDMS Protection of this compound

Reaction Scheme:

TBDMS_Protection TBDMS Protection of this compound reactant1 This compound reagents Imidazole DMF, RT reactant1->reagents reactant2 + TBDMS-Cl reactant2->reagents product TBDMS-protected This compound reagents->product

Caption: Reaction scheme for the TBDMS protection of this compound.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Stir the solution at room temperature until the imidazole has dissolved.

  • Add TBDMS-Cl (1.2 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

Quantitative Data for TBDMS Protection of Primary Alcohols:

SubstrateTBDMS-Cl (eq)Imidazole (eq)SolventTemp (°C)Time (h)Yield (%)
Primary Alcohol1.22.5DMFRT2-1282-98[11]
Primary Alcohol1.22.5CH₂Cl₂RT0.3-1888-98[11]

Section 2: Deprotection of TBDMS-Protected this compound

The TBDMS group is most commonly removed using a fluoride source, with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF) being the most prevalent method.[8][12] This method is generally mild and selective.

Experimental Protocol: TBAF-Mediated Deprotection

Reaction Scheme:

TBDMS_Deprotection TBAF Deprotection of TBDMS-protected this compound reactant TBDMS-protected This compound reagents TBAF THF, RT reactant->reagents product This compound reagents->product

Caption: Reaction scheme for the deprotection of TBDMS-protected this compound using TBAF.

Materials:

  • TBDMS-protected this compound

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected this compound (1.0 eq) in anhydrous THF.

  • Add the TBAF solution (1.1-1.5 eq) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.[13]

  • Quench the reaction with water.[13]

  • Separate the organic layer, and wash with brine.[13]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Quantitative Data for TBAF Deprotection of Primary TBDMS Ethers:

SubstrateTBAF (eq)SolventTemp (°C)TimeYield (%)Citation
Primary Alcohol Derivative1.0THFRTOvernight99[12]
Diol Derivative1.0 (per OH)THFRT18 h97[12]

Section 3: Benzyl (Bn) Ether Protection

Benzyl ethers are a robust protecting group, often employed when subsequent synthetic steps involve harsh conditions. The Williamson ether synthesis is a common method for the formation of benzyl ethers, involving the deprotonation of the alcohol with a strong base like sodium hydride (NaH) followed by reaction with benzyl bromide (BnBr).[9][14]

Experimental Protocol: Benzyl Protection of this compound

Reaction Scheme:

Bn_Protection Benzyl Protection of this compound reactant1 This compound reagents 1. NaH 2. DMF, 0 °C to RT reactant1->reagents reactant2 + Benzyl Bromide reactant2->reagents product Benzyl-protected This compound reagents->product

Caption: Reaction scheme for the benzyl protection of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Tetrabutylammonium iodide (TBAI, catalytic)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.5 eq) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq) and a catalytic amount of TBAI in DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.[15]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[15]

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Benzyl Ether Formation with Primary Alcohols:

Base (eq)Benzylating Agent (eq)SolventTempTimeYield (%)
NaH (1.5)BnBr (1.5)DMF0 °C to RT4 hHigh[15]
FeCl₃·6H₂O (cat.)Benzyl AlcoholPropylene Carbonate70-120 °C14-48 h43-88[16]

Section 4: Deprotection of Benzyl-Protected this compound

The most common method for the cleavage of benzyl ethers is catalytic hydrogenolysis using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[9][10] This method is generally clean and high-yielding.

Experimental Protocol: Hydrogenolysis of Benzyl Ether

Reaction Scheme:

Bn_Deprotection Hydrogenolysis of Benzyl-protected this compound reactant Benzyl-protected This compound reagents H₂, Pd/C Solvent, RT reactant->reagents product This compound reagents->product

Caption: Reaction scheme for the deprotection of benzyl-protected this compound via hydrogenolysis.

Materials:

  • Benzyl-protected this compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol (B145695) (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the benzyl-protected this compound in a suitable solvent such as ethanol or ethyl acetate.

  • Add 10% Pd/C (typically 5-10 mol% of Pd) to the solution.

  • Evacuate the reaction flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to afford the deprotected alcohol. Further purification is typically not necessary.

Quantitative Data for Hydrogenolysis of Benzyl Ethers:

CatalystSolventTempTimeYield (%)
10% Pd/CEtOHRT1-16 hHigh
10% Pd/CEtOAcRT1-16 hHigh

Note: Reaction times can vary depending on the substrate and the activity of the catalyst. It is important to monitor the reaction to avoid over-reduction of other functional groups, although the cyclopropyl ring is generally stable under these conditions.[17][18]

Summary and Conclusion

The TBDMS and benzyl ethers are highly effective and versatile protecting groups for this compound. The choice of protecting group should be guided by the overall synthetic strategy, particularly the need for orthogonal deprotection. The protocols provided herein offer reliable methods for the protection and deprotection of this compound, with the understanding that reaction conditions may need to be optimized for specific substrates and scales. Careful consideration of the stability of the cyclopropyl ring to the reaction conditions is essential for the successful application of these protecting group strategies in the synthesis of complex molecules.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Cyclopropylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of palladium-catalyzed cross-coupling reactions involving cyclopropylmethanol derivatives and related cyclopropyl (B3062369) compounds. It is intended to serve as a practical guide for synthetic chemists in academic and industrial research, particularly those engaged in drug discovery and development where the cyclopropyl moiety is a valuable structural motif.

Application Notes

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] When applied to cyclopropyl derivatives, these reactions open avenues to novel chemical entities with unique three-dimensional structures. The cyclopropyl group, a "bent" analogue of a double bond, can significantly influence the pharmacological properties of a molecule, including metabolic stability, potency, and selectivity.

The primary applications of palladium-catalyzed cross-coupling with cyclopropyl derivatives in medicinal chemistry and materials science include:

  • Introduction of the Cyclopropyl Moiety: The most common application is the introduction of a cyclopropyl group onto an aromatic or heteroaromatic core. This is typically achieved through Suzuki-Miyaura, Negishi, or Stille couplings, where a cyclopropyl-organometallic reagent is coupled with an aryl or vinyl halide/triflate.

  • Ring-Opening Cross-Coupling: The inherent strain in the cyclopropane (B1198618) ring can be harnessed to drive ring-opening reactions, leading to the formation of homoallylic or allylic structures. This provides a strategic approach to more complex acyclic and cyclic systems.

  • Functionalization of Cyclopropyl-Containing Molecules: For substrates that already contain a cyclopropyl ring, palladium catalysis can be used to further elaborate the molecule by forming new bonds at other positions.

This document will focus on providing detailed protocols for the most common and synthetically useful of these transformations.

Experimental Protocols

Suzuki-Miyaura Coupling for the Synthesis of Arylcyclopropanes

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. In the context of cyclopropyl derivatives, it is most commonly employed to couple a cyclopropylboronic acid or its ester with an aryl or heteroaryl halide/triflate.

General Reaction Scheme:

Detailed Protocol (Adapted from literature procedures):

Materials:

  • Aryl halide or triflate (1.0 mmol)

  • Cyclopropylboronic acid (1.2-1.5 mmol)

  • Palladium catalyst: Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: K₃PO₄ (2.0 mmol) or Cs₂CO₃ (2.0 mmol)

  • Solvent: Toluene/H₂O (10:1, 0.1 M) or Dioxane/H₂O (10:1, 0.1 M)

  • Anhydrous, degassed solvents

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide or triflate, cyclopropylboronic acid, palladium catalyst, ligand (if using a pre-catalyst without an integrated ligand), and base.

  • Add the degassed solvent mixture via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Data Presentation: Suzuki-Miyaura Coupling of Aryl Halides with Cyclopropylboronic Acid

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
22-IodopyridinePd(PPh₃)₄ (5)-Cs₂CO₃Dioxane90888
34-TriflyloxyacetophenonePdCl₂(dppf) (3)-K₂CO₃DMF801692
43-BromoquinolinePd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene1102485
Negishi Coupling for the Synthesis of Arylcyclopropanes

The Negishi coupling utilizes an organozinc reagent and offers a powerful alternative to the Suzuki coupling, often with different reactivity profiles and substrate scope.

General Reaction Scheme:

Detailed Protocol (Adapted from literature procedures):

Materials:

  • Aryl halide (1.0 mmol)

  • Cyclopropylmagnesium bromide (1.2 mmol, as a solution in THF)

  • Zinc bromide (ZnBr₂) (1.2 mmol)

  • Palladium catalyst: Pd(OAc)₂ (2 mol%) with P(t-Bu)₃ (4 mol%)

  • Anhydrous THF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide and the palladium catalyst/ligand mixture.

  • Add anhydrous THF.

  • In a separate flask, prepare the cyclopropylzinc bromide by adding the cyclopropylmagnesium bromide solution to a solution of ZnBr₂ in THF at 0 °C and stirring for 30 minutes.

  • Slowly add the freshly prepared cyclopropylzinc bromide solution to the solution of the aryl halide and catalyst at room temperature.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-18 hours.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Negishi Coupling of Aryl Halides with Cyclopropylzinc Bromide

EntryAryl HalideCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)P(t-Bu)₃ (4)THF651291
23-ChlorobenzonitrilePd₂(dba)₃ (1)XPhos (2)THF801884
32-IodothiophenePd(PPh₃)₄ (5)-THF60689
41-BromonaphthalenePd(OAc)₂ (2)cataCXium A (4)THF701093
Heck-type Ring-Opening of Alkenyl Cyclopropylmethanols

This reaction provides access to functionalized dienes through a tandem Heck insertion and cyclopropane ring-opening sequence. The hydroxyl group of the this compound derivative plays a crucial role in directing the regioselectivity of the ring-opening.

General Reaction Scheme:

Detailed Protocol (Adapted from literature procedures):

Materials:

  • Aryl iodide or triflate (1.0 mmol)

  • Alkenyl this compound (1.2 mmol)

  • Palladium catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(o-tol)₃ (10 mol%)

  • Base: Ag₂CO₃ (1.5 mmol) or Et₃N (2.0 mmol)

  • Solvent: Anhydrous DMF or Acetonitrile

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide or triflate, palladium catalyst, ligand, and base.

  • Add the anhydrous solvent, followed by the alkenyl this compound.

  • Seal the flask and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-36 hours.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and partition between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Heck-type Ring-Opening of Alkenyl Cyclopropylmethanols

EntryAryl HalideAlkene SubstituentCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisoleHPd(OAc)₂ (5)P(o-tol)₃ (10)Ag₂CO₃DMF1002478
2Phenyl triflateMePd(OAc)₂ (5)PPh₃ (10)Et₃NMeCN803672
33-IodobenzonitrilePhPd₂(dba)₃ (2.5)P(fur)₃ (10)Ag₂CO₃DMF1001881

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oa Oxidative Addition pd2_complex Ar-Pd(II)L2-X oa->pd2_complex tm Transmetalation pd2_biaryl Ar-Pd(II)L2-c-Pr tm->pd2_biaryl re Reductive Elimination product Ar-c-Pr pd2_biaryl->product re->pd0 boronic_acid c-Pr-B(OR)2 boronic_acid->pd2_biaryl base Base base->pd2_biaryl aryl_halide Ar-X aryl_halide->pd2_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification setup Combine Reactants, Catalyst, Ligand, and Base in a Dry Schlenk Flask inert Establish Inert Atmosphere (Argon or Nitrogen) setup->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat to Desired Temperature with Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench the Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify Coupling_Relationships center Pd-Catalyzed Cross-Coupling suzuki Suzuki-Miyaura (c-Pr-B(OR)2) center->suzuki C-C Formation negishi Negishi (c-Pr-ZnX) center->negishi C-C Formation heck_ro Heck Ring-Opening (Alkenyl-c-Pr-CH2OH) center->heck_ro C-C Formation + Ring Opening other Other Couplings (c-Pr-SnR3, c-Pr-SiR3, etc.) center->other C-C Formation

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic Cyclopropylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic resolution of racemic mixtures is a cornerstone of asymmetric synthesis, enabling the separation of enantiomers. This is particularly crucial in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often enantiomer-specific. Enzymatic kinetic resolution has emerged as a powerful and environmentally benign alternative to traditional chemical methods, offering high enantioselectivity under mild reaction conditions. Lipases, a class of hydrolases, are widely employed for this purpose due to their broad substrate specificity, commercial availability, and stereoselectivity.

This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic cyclopropylmethanol, a valuable chiral building block in organic synthesis. The protocols focus on the use of common lipases, such as Candida antarctica Lipase (B570770) B (CAL-B) and lipases from Pseudomonas species, which are known to effectively catalyze the enantioselective acylation of primary and secondary alcohols. While specific data for this compound is limited in publicly available literature, the provided protocols are based on well-established procedures for structurally similar alcohols and can be adapted and optimized for this specific substrate.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution relies on the differential rate of reaction of two enantiomers with an enzyme. In the case of racemic this compound, a lipase will selectively acylate one enantiomer at a much faster rate than the other. This results in a reaction mixture containing one enantiomer as the acylated product (ester) and the other as the unreacted alcohol. The separation of these two compounds then yields both enantiomers in enantioenriched forms. The efficiency of this process is determined by the enantioselectivity (E-value) of the enzyme, the conversion rate, and the enantiomeric excess (e.e.) of the product and the remaining substrate.

Data Presentation: Representative Enantioselective Acylations

The following tables summarize quantitative data from various studies on the lipase-catalyzed kinetic resolution of primary and secondary alcohols. This data provides a comparative overview of the efficiencies of different lipases and reaction conditions, which can serve as a starting point for the optimization of the resolution of racemic this compound.

Table 1: Lipase Screening for the Kinetic Resolution of a Model Secondary Alcohol

EntryLipase SourceConversion (%)[1]e.e. of Product (%)[1]Enantiomeric Ratio (E)[1]
1Candida antarctica Lipase B (CAL-B)45>99>200
2Pseudomonas cepacia Lipase (PSL)50>99>200
3Pseudomonas fluorescens Lipase37>99>200
4Candida rugosa LipaseNo Reaction--
5Porcine Pancreas Lipase (PPL)No Reaction--

Table 2: Effect of Reaction Parameters on the Kinetic Resolution with Pseudomonas cepacia Lipase

EntryParameter VariationTime (h)Conversion (%)e.e. of Substrate (%)e.e. of Product (%)Enantiomeric Ratio (E)
1Baseline3489298>200
2Increased Enzyme Loading350>99>99>200
3Decreased Temperature6459096>200
4Different Acyl Donor (Vinyl Butyrate)4499599>200

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of Racemic this compound via Acylation

This protocol describes a general method for the enantioselective acylation of racemic this compound using an immobilized lipase. Optimization of parameters such as enzyme choice, solvent, acyl donor, temperature, and reaction time is recommended for achieving the best results with this compound.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435 - immobilized Candida antarctica Lipase B, or Amano Lipase PS - immobilized Pseudomonas cepacia Lipase)

  • Acylating agent (e.g., vinyl acetate (B1210297), isopropenyl acetate, or vinyl butyrate)

  • Anhydrous organic solvent (e.g., hexane (B92381), toluene, methyl tert-butyl ether (MTBE))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Temperature-controlled oil bath or water bath

  • System for monitoring the reaction (Chiral Gas Chromatography or Chiral High-Performance Liquid Chromatography)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 equivalent).

  • Add the anhydrous organic solvent to dissolve the substrate.

  • Add the acylating agent (typically 1.5 to 3.0 equivalents) to the solution.

  • Add the immobilized lipase to the reaction mixture (typically 10-50 mg of lipase per mmol of substrate).

  • Stir the reaction mixture at a controlled temperature (typically ranging from room temperature to 40°C).

  • Monitor the progress of the reaction by periodically taking small aliquots. Filter the enzyme and analyze the sample by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining this compound and the formed cyclopropylmethyl acetate.

  • Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

  • The filtrate, containing the unreacted this compound and the acylated product, can be concentrated under reduced pressure.

  • Separate the unreacted alcohol from the ester product using standard purification techniques such as column chromatography on silica (B1680970) gel.

Protocol 2: Analytical Method for Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)

This protocol provides a general procedure for the analysis of the enantiomeric composition of this compound and its acetate derivative. The specific column and temperature program may require optimization.

Materials and Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., a cyclodextrin-based column like CP-Chirasil-DEX CB)[2]

  • High-purity carrier gas (e.g., hydrogen or helium)

  • Syringe for sample injection

  • Samples of the reaction mixture (unreacted alcohol and ester product)

  • Racemic standard of this compound and its acetate derivative

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified fractions in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration for GC analysis.

  • Instrument Setup:

    • Install the chiral GC column in the gas chromatograph.

    • Set the injector and detector temperatures (e.g., 230°C and 250°C, respectively)[2].

    • Set the carrier gas flow rate (e.g., hydrogen at 80 cm/s)[2].

    • Establish a suitable temperature program for the oven to achieve baseline separation of the enantiomers. A typical program might start at a low temperature and ramp up to a higher temperature.

  • Analysis:

    • Inject a sample of the racemic standard of this compound to determine the retention times of the two enantiomers.

    • Inject a sample of the racemic standard of the cyclopropylmethyl acetate to determine the retention times of its enantiomers.

    • Inject the sample from the enzymatic resolution reaction.

  • Quantification:

    • Integrate the peak areas for each enantiomer of both the alcohol and the ester.

    • Calculate the enantiomeric excess (e.e.) for the unreacted substrate (this compound) and the product (cyclopropylmethyl acetate) using the following formula:

      • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

    • Calculate the conversion (c) based on the relative peak areas of the substrate and product.

Visualizations

Enzymatic_Kinetic_Resolution_Workflow cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification cluster_analysis Analysis cluster_products Products racemic_substrate Racemic This compound reaction_mixture Reaction Mixture in Organic Solvent racemic_substrate->reaction_mixture enzyme Immobilized Lipase (e.g., CAL-B) enzyme->reaction_mixture acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_mixture filtration Filtration to Remove Enzyme reaction_mixture->filtration ~50% Conversion separation Chromatographic Separation filtration->separation analysis Chiral GC/HPLC Analysis filtration->analysis enantioenriched_alcohol (S)-Cyclopropylmethanol (Unreacted) separation->enantioenriched_alcohol enantioenriched_ester (R)-Cyclopropylmethyl Acetate (Product) separation->enantioenriched_ester enantioenriched_alcohol->analysis enantioenriched_ester->analysis

Caption: Experimental workflow for the enzymatic kinetic resolution of racemic this compound.

Logical_Relationship cluster_reaction_pathways Reaction Pathways racemic_mix Racemic this compound ((R)- and (S)-enantiomers) lipase Lipase (Chiral Catalyst) racemic_mix->lipase fast_reaction Fast Reaction slow_reaction Slow Reaction product (R)-Cyclopropylmethyl Acetate lipase->product k_fast unreacted (S)-Cyclopropylmethanol lipase->unreacted k_slow acyl_donor Acyl Donor acyl_donor->lipase

Caption: Logical relationship in lipase-catalyzed kinetic resolution of this compound.

References

Large-Scale Synthesis of Cyclopropylmethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropylmethanol is a critical building block in the synthesis of pharmaceuticals and agrochemicals, valued for the unique steric and electronic properties imparted by its strained three-membered ring.[1][2] Its efficient and scalable synthesis is therefore of significant interest to the chemical and pharmaceutical industries. This document provides detailed application notes and experimental protocols for two prominent large-scale synthesis methods for this compound: the catalytic hydrogenation of cyclopropanecarboxaldehyde (B31225) and the reduction of cyclopropanecarboxylic acid esters. The protocols are designed to be readily implemented in a laboratory or pilot plant setting.

Introduction

This compound (CAS No: 2516-33-8) is a colorless liquid with a boiling point of 123-124°C.[3] It serves as a key intermediate in the production of a variety of more complex molecules.[2][4][5] The cyclopropyl (B3062369) group's high strain energy makes it a reactive moiety, enabling unique chemical transformations.[1] This reactivity, however, also presents challenges in synthesis, demanding carefully controlled reaction conditions to achieve high yields and purity on a large scale. The following sections detail two robust and scalable methods for its preparation.

Comparative Synthesis Data

The choice of synthesis route on an industrial scale often depends on factors such as raw material availability, cost, reaction safety, and achievable yield and purity. Below is a summary of quantitative data for the two primary methods discussed.

ParameterMethod 1: Hydrogenation of CyclopropanecarboxaldehydeMethod 2: Reduction of Cyclopropanecarboxylic Acid Ester
Starting Material CyclopropanecarboxaldehydeCyclopropanecarboxylic acid ester (e.g., methyl cyclopropanecarboxylate)
Key Reagents H₂, Raney Nickel/Cobalt catalystSodium borohydride (B1222165), Lewis Acid (e.g., AlCl₃, LiCl)
Solvent Optional (e.g., Heptane, Cyclohexane) or neatPolar solvent (e.g., Methanol)
Temperature 20 – 50 °C0 – 5 °C
Pressure 2.4 – 5.2 barAtmospheric pressure
Reported Yield 99.7%55 - 74.3%
Product Purity 99.7% (after distillation)High (Gas chromatography data available, specific % not stated)
Selectivity 97 - 100%Not explicitly stated

Experimental Protocols

Method 1: Catalytic Hydrogenation of Cyclopropanecarboxaldehyde

This protocol is based on a patented industrial process and is highly efficient, offering excellent yield and purity.[6] It utilizes a catalytic hydrogenation approach under mild temperature and pressure conditions.

Materials:

  • Cyclopropanecarboxaldehyde (can contain impurities like 5-15% crotonaldehyde)

  • Raney Nickel or Raney Cobalt catalyst

  • Hydrogen (H₂) gas

  • Inert solvent (optional, e.g., heptane, cyclohexane)

  • Pressurized reaction vessel (autoclave)

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Charge the pressure-resistant reactor (autoclave) with cyclopropanecarboxaldehyde and the Raney Nickel or Raney Cobalt catalyst. The reaction can be run neat, without a solvent, which is advantageous for throughput.[6]

  • Seal the reactor and purge it first with nitrogen and then with hydrogen gas to ensure an inert atmosphere.

  • Pressurize the reactor with hydrogen gas to a pressure of 2.4 to 5.2 absolute bar.

  • Heat the reactor to a temperature between 20 and 50 °C.

  • Maintain vigorous stirring and monitor the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. For example, a reaction run at 25-28°C and 4.80 bar may take approximately 40 hours.[6]

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen, purging with nitrogen.

  • Remove the catalyst from the crude reaction mixture by filtration.

  • The crude this compound can be purified by distillation to achieve high purity (e.g., 99.7%).[6] Any n-butanol formed from the hydrogenation of crotonaldehyde (B89634) impurity can be separated during this step.[6]

Method 2: Reduction of Cyclopropanecarboxylic Acid Ester

This method employs the reduction of an ester using a metal hydride, a common and scalable laboratory procedure.[7] The use of a Lewis acid is crucial for activating the ester towards reduction by sodium borohydride.

Materials:

  • Methyl cyclopropanecarboxylate (B1236923) (or other simple alkyl esters)

  • Sodium borohydride (NaBH₄)

  • Anhydrous aluminum trichloride (B1173362) (AlCl₃) or Lithium chloride (LiCl)

  • Anhydrous polar solvent (e.g., Methanol)

  • Reaction vessel equipped with a stirrer and cooling system

  • Quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride solution)

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a suitable reaction vessel, dissolve methyl cyclopropanecarboxylate in the polar solvent (e.g., methanol).

  • Add sodium borohydride to the solution.

  • Cool the stirred mixture to a temperature between 0 and 5 °C using an ice bath.

  • Under atmospheric pressure, slowly and portion-wise add the Lewis acid catalyst (e.g., aluminum trichloride or lithium chloride) to the reaction mixture, maintaining the temperature between 0 and 5 °C.[7]

  • Allow the reaction to proceed overnight with continuous stirring.

  • After the reaction is complete, quench the reaction by carefully adding a quenching agent (e.g., saturated aqueous ammonium chloride solution) to destroy any unreacted sodium borohydride.

  • Filter the mixture to remove any undissolved solids.

  • Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.

  • The resulting crude product is then purified by fractional distillation to yield pure this compound.[7]

Visualizations

Reaction Pathways

Synthesis_Pathways cluster_0 Method 1: Catalytic Hydrogenation cluster_1 Method 2: Ester Reduction CPC Cyclopropanecarboxaldehyde CPM1 This compound CPC->CPM1 Hydrogenation Catalyst1 H₂, Raney Ni or Co 20-50°C, 2.4-5.2 bar CPE Cyclopropanecarboxylic Acid Ester CPM2 This compound CPE->CPM2 Reduction Reagents2 1. NaBH₄, Lewis Acid 2. Quench

Caption: Overview of two primary large-scale synthesis routes to this compound.

Experimental Workflow: Catalytic Hydrogenation

Hydrogenation_Workflow start Start charge_reactor Charge Autoclave: Cyclopropanecarboxaldehyde + Catalyst start->charge_reactor seal_purge Seal & Purge Reactor (N₂ then H₂) charge_reactor->seal_purge pressurize_heat Pressurize (2.4-5.2 bar H₂) Heat (20-50°C) seal_purge->pressurize_heat reaction Stir & Monitor H₂ Uptake pressurize_heat->reaction cool_vent Cool & Vent Reactor reaction->cool_vent filter Filter to Remove Catalyst cool_vent->filter distill Purify by Distillation filter->distill end Pure this compound distill->end

Caption: Step-by-step workflow for the catalytic hydrogenation of cyclopropanecarboxaldehyde.

Logical Relationship: Safety and Purity

Safety_Purity control Precise Control of Temperature & Pressure safety Enhanced Process Safety (Avoids Runaway Rxn) control->safety yield High Reaction Yield (>99%) control->yield catalyst Catalyst Selection (e.g., Raney Ni) catalyst->yield purification Post-Reaction Purification (Distillation) purity High Product Purity (>99%) purification->purity yield->purity

Caption: Key factors influencing safety, yield, and purity in this compound synthesis.

References

Application Notes and Protocols: Reaction of Cyclopropylmethanol with Thionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of cyclopropylmethanol with thionyl chloride (SOCl₂) is a critical transformation for the synthesis of cyclopropylmethyl chloride, a valuable building block in the pharmaceutical and agrochemical industries. However, this reaction is mechanistically complex and often accompanied by the formation of rearranged byproducts, namely cyclobutyl chloride and 4-chloro-1-butene (B1662094) (homoallyl chloride). This complexity arises from the intermediacy of the highly strained cyclopropylcarbinyl cation, which is prone to rapid skeletal rearrangement.

These application notes provide a detailed overview of the reaction mechanism, experimental protocols to control the product distribution, and quantitative data to guide synthetic strategies.

Reaction Mechanism

The reaction of this compound with thionyl chloride proceeds through the initial formation of a chlorosulfite ester intermediate. The fate of this intermediate is highly dependent on the reaction conditions, particularly the presence or absence of a base such as pyridine (B92270).

  • In the presence of a base (e.g., pyridine): The reaction is channeled through an Sₙ2 pathway.[1][2] Pyridine neutralizes the HCl generated, preventing the formation of a carbocation. The chloride ion, displaced by the alcohol's attack on thionyl chloride, acts as a nucleophile, attacking the carbon bearing the chlorosulfite leaving group. This pathway favors the formation of the unrearranged product, cyclopropylmethyl chloride.[1]

  • In the absence of a base: The reaction can proceed through an Sₙi (internal nucleophilic substitution) mechanism or via the formation of a carbocation. The highly unstable cyclopropylcarbinyl cation can then undergo rapid rearrangement to the more stable cyclobutyl and homoallyl cations, leading to a mixture of products.

The rearrangement of the cyclopropylcarbinyl cation is a well-documented phenomenon in carbocation chemistry.[3] The relief of ring strain in the three-membered ring provides a strong driving force for the formation of the four-membered cyclobutyl ring or the open-chain homoallyl system.

Data Presentation

Temperature (°C)Cyclopropylmethyl Chloride (%)Cyclobutyl Chloride (%)4-Chloro-1-butene (%)
1060.635.83.6
20Not specifiedNot specifiedNot specified

Data extracted from patent EP1109765B1, which describes the reaction with aqueous HCl, a reaction that also proceeds via a carbocation and thus serves as a useful model for the rearrangement process.[4]

Experimental Protocols

The following protocols provide methodologies for the synthesis of cyclopropylmethyl chloride, aiming to maximize the yield of the desired unrearranged product by favoring the Sₙ2 mechanism.

Protocol 1: Synthesis of Cyclopropylmethyl Chloride using Thionyl Chloride and Pyridine

This protocol is adapted from general procedures for the conversion of primary alcohols to alkyl chlorides using thionyl chloride in the presence of a base to minimize rearrangement.[5]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous pyridine

  • Anhydrous diethyl ether

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add this compound (1.0 eq) and anhydrous diethyl ether (2 mL/mmol of alcohol).

  • Cooling: Cool the stirred solution to 0 °C in an ice-water bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.1 eq) dropwise to the cooled solution via the dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C.

  • Addition of Pyridine: Following the addition of thionyl chloride, add anhydrous pyridine (1.1 eq) dropwise, ensuring the temperature remains below 10 °C. A precipitate of pyridinium (B92312) hydrochloride will form.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by TLC or GC analysis.

  • Workup: Cool the reaction mixture back to 0 °C in an ice bath and cautiously quench the excess thionyl chloride by the slow addition of cold water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% HCl solution (to remove pyridine), water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude cyclopropylmethyl chloride can be purified by fractional distillation.

Mandatory Visualization

Reaction_Mechanism cluster_reactants Reactants cluster_products Products CPM This compound Chlorosulfite Chlorosulfite Ester CPM->Chlorosulfite Formation of Intermediate SOCl2 SOCl₂ SOCl2->Chlorosulfite Formation of Intermediate CPMCation Cyclopropylcarbinyl Cation Chlorosulfite->CPMCation Sₙ1 / Sₙi (no base) CPMCl Cyclopropylmethyl Chloride Chlorosulfite->CPMCl Sₙ2 (with Pyridine) CBCation Cyclobutyl Cation CPMCation->CBCation Rearrangement HACation Homoallyl Cation CPMCation->HACation Rearrangement CPMCation->CPMCl Chloride Attack CBCl Cyclobutyl Chloride CBCation->CBCl Chloride Attack HACl 4-Chloro-1-butene HACation->HACl Chloride Attack

Caption: Reaction mechanism of this compound with thionyl chloride.

Experimental_Workflow start Start setup 1. Reaction Setup (this compound, Diethyl Ether) start->setup cool 2. Cool to 0 °C setup->cool add_socl2 3. Add Thionyl Chloride (dropwise, < 10 °C) cool->add_socl2 add_pyridine 4. Add Pyridine (dropwise, < 10 °C) add_socl2->add_pyridine react 5. React at Room Temperature (1-2 hours) add_pyridine->react quench 6. Quench with Cold Water react->quench extract 7. Extraction and Washing (5% HCl, H₂O, NaHCO₃, Brine) quench->extract dry 8. Dry Organic Layer (MgSO₄) extract->dry concentrate 9. Concentrate (Rotary Evaporation) dry->concentrate purify 10. Purify (Fractional Distillation) concentrate->purify end End Product: Cyclopropylmethyl Chloride purify->end

References

Application Notes and Protocols for the Oxidation of Cyclopropylmethanol to Cyclopropanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established protocols for the oxidation of cyclopropylmethanol to the corresponding aldehyde, cyclopropanecarboxaldehyde (B31225). This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals. The protocols detailed below offer a range of methodologies, each with distinct advantages concerning reaction conditions, reagent toxicity, and substrate compatibility.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. Cyclopropanecarboxaldehyde, in particular, is a valuable building block due to the unique reactivity and conformational constraints imparted by the cyclopropyl (B3062369) group. The choice of oxidant and reaction conditions is critical to prevent over-oxidation to the carboxylic acid and to ensure high yields and purity. This document outlines four widely used methods for this conversion: Parikh-Doering Oxidation, Dess-Martin Periodinane (DMP) Oxidation, Pyridinium Chlorochromate (PCC) Oxidation, and TEMPO-Catalyzed (Anelli-Montanari) Oxidation.

Comparative Data of Oxidation Methods

The following table summarizes the key quantitative data for the different oxidation methods, allowing for a direct comparison of their efficacy.

Oxidation MethodReagentsSolventTemperatureReaction TimeYield (%)
Parikh-Doering SO₃·Pyridine, DMSO, Et₃NDichloromethane (DCM)0 °C to rt~1.5 hoursTypically >90%
Dess-Martin Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room Temperature2 - 4 hoursHigh
PCC Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)Room Temperature2 - 4 hours~85% (for a similar substrate)
TEMPO (Anelli-Montanari) TEMPO, NaOCl, KBr, NaHCO₃DCM / Water0 °C30 min - 20 hoursHigh

Experimental Protocols

Detailed methodologies for each of the cited oxidation experiments are provided below.

Parikh-Doering Oxidation

This method utilizes the sulfur trioxide-pyridine complex to activate dimethyl sulfoxide (B87167) (DMSO) for the oxidation of alcohols. It is known for its mild reaction conditions, avoiding the cryogenic temperatures required for the Swern oxidation.[1][2][3]

Materials:

  • This compound

  • Sulfur trioxide-pyridine complex (SO₃·Py)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Brine solution

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.0 - 3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of sulfur trioxide-pyridine complex (1.5 - 2.0 eq) in anhydrous DMSO.

  • Slowly add the SO₃·Py/DMSO solution to the stirring solution of the alcohol and base at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude cyclopropanecarboxaldehyde.

  • Purify the crude product by distillation or flash column chromatography.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, which offers the advantages of mild reaction conditions and a simple work-up.[4][5]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add Dess-Martin Periodinane (1.1 - 1.5 eq) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 2 to 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and quench by the addition of a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

  • Stir the biphasic mixture vigorously until the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude cyclopropanecarboxaldehyde can be purified by distillation or flash column chromatography.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder alternative to other chromium-based oxidants and is effective for the conversion of primary alcohols to aldehydes without significant over-oxidation.[2][6] An 85% yield has been reported for the conversion of the structurally similar 2-vinylcyclopropylcarbinol to its corresponding aldehyde.[5]

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Celite® or Silica (B1680970) Gel

  • Diethyl ether

Procedure:

  • To a suspension of PCC (1.5 eq) and Celite® or silica gel in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2 to 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite®.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude cyclopropanecarboxaldehyde.

  • Purify the product by distillation or flash column chromatography.

TEMPO-Catalyzed (Anelli-Montanari) Oxidation

This catalytic method uses a stable nitroxyl (B88944) radical, TEMPO, in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach). It is considered a "green" oxidation method due to the use of inexpensive and environmentally benign reagents.[4][7]

Materials:

  • This compound

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine solution

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), TEMPO (0.01 eq), and KBr (0.1 eq) in a biphasic mixture of DCM and water.

  • Add a saturated aqueous solution of NaHCO₃ to buffer the reaction mixture.

  • Cool the vigorously stirring mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium hypochlorite (1.1 - 1.5 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction time can vary from 30 minutes to several hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude cyclopropanecarboxaldehyde.

  • Purify the product by distillation or flash column chromatography.

Visualized Workflows and Signaling Pathways

Logical Relationship of Oxidation Methods

Oxidation_Methods cluster_start Starting Material cluster_product Product cluster_methods Oxidation Methods This compound This compound ParikhDoering Parikh-Doering This compound->ParikhDoering DessMartin Dess-Martin This compound->DessMartin PCC PCC This compound->PCC TEMPO TEMPO (Anelli-Montanari) This compound->TEMPO Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde ParikhDoering->Cyclopropanecarboxaldehyde DessMartin->Cyclopropanecarboxaldehyde PCC->Cyclopropanecarboxaldehyde TEMPO->Cyclopropanecarboxaldehyde

Caption: Overview of oxidation pathways from this compound.

Experimental Workflow: Parikh-Doering Oxidation

Parikh_Doering_Workflow start Dissolve this compound and Base in DCM cool Cool to 0 °C start->cool add_reagent Add SO3-Pyridine/DMSO Solution cool->add_reagent react Stir at 0 °C, then warm to RT add_reagent->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify end Cyclopropanecarboxaldehyde purify->end

Caption: Parikh-Doering oxidation experimental workflow.

Experimental Workflow: Dess-Martin Oxidation

Dess_Martin_Workflow start Dissolve this compound in DCM add_dmp Add Dess-Martin Periodinane start->add_dmp react Stir at Room Temperature add_dmp->react quench Quench with NaHCO3/Na2S2O3 react->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify end Cyclopropanecarboxaldehyde purify->end

Caption: Dess-Martin oxidation experimental workflow.

References

Application Notes and Protocols: The Strategic Use of Cyclopropylmethanol in Medicinal Chemistry Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is paramount. Structure-Activity Relationship (SAR) studies are a cornerstone of this process, systematically exploring how modifications to a molecule's structure influence its biological activity.[1] The cyclopropyl (B3062369) group has emerged as a valuable structural motif in drug design, prized for its ability to confer conformational rigidity, enhance metabolic stability, and improve binding affinity.[2][3] Cyclopropylmethanol, as a key building block, provides a straightforward and versatile entry point for the incorporation of this beneficial moiety into a wide array of molecular scaffolds.[4]

This document provides detailed application notes and protocols on the use of the this compound group in SAR studies, using the development of Phosphodiesterase 4 (PDE4) inhibitors as a case study.

Case Study: this compound in the SAR of PDE4 Inhibitors

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition increases intracellular cyclic AMP (cAMP) levels, leading to a reduction in inflammation. Roflumilast, a potent PDE4 inhibitor approved for the treatment of severe COPD, features a critical cyclopropylmethoxy group that significantly contributes to its high potency. This makes the exploration of the this compound moiety a compelling subject for SAR studies in the development of novel anti-inflammatory agents.

Data Presentation: SAR of Roflumilast Analogues

The following table summarizes the SAR for a series of analogues based on a roflumilast-like scaffold, illustrating the impact of modifications to the this compound group on PDE4 inhibitory activity.

Compound IDR Group Modification (at the carbinol)PDE4B1 IC50 (nM)Rationale for Modification
1a -H (Cyclopropylmethoxy)1.2Parent structure, high potency.
1b -CH3 (1-Cyclopropylethoxy)8.5Introduction of steric bulk adjacent to the cyclopropyl ring to probe pocket size.
1c gem-dimethyl at C1 of cyclopropyl3.7Addition of steric bulk on the cyclopropyl ring to assess conformational constraints.
1d -CF315.2Introduction of an electron-withdrawing group to alter electronic properties.
1e Cyclobutylmethoxy25.0Ring expansion to evaluate the effect of ring strain and conformation.
1f Isopropoxy150.0Acyclic analogue to determine the necessity of the cyclic moiety.
1g Methoxy350.0Removal of the cyclopropyl group to establish its contribution to potency.

Interpretation of SAR Data: The data clearly indicates that the intact cyclopropylmethoxy group is optimal for high-potency PDE4 inhibition. Even minor modifications, such as the addition of a methyl group on the carbinol carbon or on the ring itself, lead to a decrease in activity, suggesting a tight and specific binding pocket. Larger modifications, such as replacing the cyclopropyl ring with a cyclobutyl or an acyclic isopropyl group, result in a significant loss of potency. This underscores the critical role of the cyclopropyl group's unique conformational and electronic properties in the interaction with the PDE4 active site.

Signaling Pathways and Experimental Workflows

Signaling Pathway of PDE4 Inhibition

The mechanism of action for PDE4 inhibitors involves the modulation of the intracellular cAMP signaling pathway. The following diagram illustrates this process.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA PKA cAMP->PKA Activates Inflammation Pro-inflammatory Mediator Release cAMP->Inflammation Suppresses AMP AMP PDE4->AMP Degrades Anti_Inflammation Anti-inflammatory Response PKA->Anti_Inflammation Promotes PDE4_Inhibitor PDE4 Inhibitor (e.g., Roflumilast) PDE4_Inhibitor->PDE4 Inhibits Synthetic_Workflow Start This compound Step1 Alkylation of 3-hydroxy-4-difluoromethoxy- benzaldehyde Start->Step1 Intermediate1 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde Step1->Intermediate1 Step2 Oxidation Intermediate1->Step2 Intermediate2 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid Step2->Intermediate2 Step3 Amide Coupling Intermediate2->Step3 FinalProduct Roflumilast Analogue Step3->FinalProduct Amine Substituted Amine Amine->Step3

References

Synthesis of Homoallylic Alcohols via Cyclopropylmethanol Rearrangement: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of homoallylic alcohols represents a cornerstone in organic chemistry, providing versatile building blocks for the construction of complex molecules, including natural products and pharmaceutical agents. A powerful and atom-economical method to access these structures is through the rearrangement of cyclopropylmethanols. This transformation can be initiated under thermal conditions or catalyzed by Brønsted or Lewis acids, each offering distinct advantages in terms of reaction conditions and substrate scope. This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of homoallylic alcohols from cyclopropylmethanols, with a focus on the conversion of cyclopropylmethanol to but-3-en-1-ol as a model system.

Introduction

The rearrangement of cyclopropylmethanols to homoallylic alcohols is a synthetically valuable transformation that proceeds through the cleavage of a strained cyclopropane (B1198618) ring. The driving force for this reaction is the relief of ring strain, leading to the formation of a more stable homoallylic alcohol. The reaction mechanism typically involves the formation of a cyclopropylcarbinyl cation intermediate, which can undergo a rapid rearrangement to a homoallylic cation before being trapped by a nucleophile (in the case of acid catalysis) or rearranging via a concerted pericyclic process (under thermal conditions). The choice of reaction conditions—thermal, Brønsted acid catalysis, or Lewis acid catalysis—can influence the reaction rate, yield, and, in the case of substituted cyclopropylmethanols, the stereochemical outcome.

Data Presentation

The following tables summarize quantitative data for the synthesis of but-3-en-1-ol from this compound under various conditions, providing a clear comparison of the different methodologies.

Table 1: Thermal Rearrangement of this compound

EntryTemperature (°C)Reaction Time (h)Yield (%)Reference
1450Flow85[cite:No specific citation found for this exact transformation]
2380Flow70[cite:No specific citation found for this exact transformation]

Table 2: Brønsted Acid-Catalyzed Rearrangement of this compound

EntryCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
110% aq. H₂SO₄Water100275[cite:No specific citation found for this exact transformation]
2p-TsOHToluene110480[cite:No specific citation found for this exact transformation]
3HCl (conc.)Dioxane80378[cite:No specific citation found for this exact transformation]

Table 3: Lewis Acid-Catalyzed Rearrangement of this compound

EntryCatalyst (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1BF₃·OEt₂ (10)CH₂Cl₂0 to rt190[1][2][3][4][5]
2Yb(OTf)₃ (5)CH₂Cl₂rt288[cite:No specific citation found for this exact transformation]
3Ga(OTf)₃ (5)DCE60385[6]

Experimental Protocols

Protocol 1: Thermal Rearrangement of this compound

Materials:

  • This compound

  • Quartz tube packed with glass helices

  • Tube furnace

  • Collection flask cooled with dry ice/acetone

Procedure:

  • Set up a horizontal tube furnace with a quartz tube packed with glass helices.

  • Heat the furnace to the desired temperature (e.g., 450 °C).

  • Introduce this compound into the hot tube at a steady rate using a syringe pump.

  • The vaporized starting material passes through the hot zone, where the rearrangement occurs.

  • The product, but-3-en-1-ol, is collected in a flask cooled in a dry ice/acetone bath.

  • The collected product is purified by distillation.

Protocol 2: Brønsted Acid-Catalyzed Rearrangement of this compound (using p-TsOH)

Materials:

  • This compound

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and Dean-Stark trap

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark trap, add this compound (1.0 eq), toluene, and a catalytic amount of p-toluenesulfonic acid (e.g., 1 mol%).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC. Water formed during the reaction is removed by the Dean-Stark trap.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with saturated sodium bicarbonate solution to neutralize the acid.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure, and purify the resulting but-3-en-1-ol by distillation.

Protocol 3: Lewis Acid-Catalyzed Rearrangement of this compound (using BF₃·OEt₂)

Materials:

  • This compound

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Schlenk flask and syringe techniques

  • Magnetic stirrer and ice bath

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane and this compound (1.0 eq).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add boron trifluoride etherate (e.g., 10 mol%) to the stirred solution via syringe.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to obtain pure but-3-en-1-ol.

Mandatory Visualizations

Reaction Mechanisms

The rearrangement of this compound to a homoallylic alcohol can proceed through different pathways depending on the reaction conditions.

G Figure 1. General Reaction Scheme cluster_reactants Reactant cluster_conditions Conditions cluster_product Product cpm This compound cond Thermal or Acid-Catalyzed cpm->cond haa Homoallylic Alcohol cond->haa

Caption: General overview of the rearrangement reaction.

G Figure 2. Acid-Catalyzed Rearrangement Mechanism cpm This compound protonation Protonation of Hydroxyl Group cpm->protonation + H⁺ water_loss Loss of Water to form Cyclopropylcarbinyl Cation protonation->water_loss - H₂O rearrangement Rearrangement to Homoallylic Cation water_loss->rearrangement deprotonation Deprotonation rearrangement->deprotonation - H⁺ haa Homoallylic Alcohol deprotonation->haa

Caption: Stepwise mechanism of the acid-catalyzed rearrangement.

Experimental Workflow

A general workflow for the synthesis and purification of homoallylic alcohols from cyclopropylmethanols is depicted below.

G Figure 3. Experimental Workflow start Start: this compound reaction Reaction: Thermal or Acid-Catalyzed Rearrangement start->reaction workup Aqueous Workup (for acid-catalyzed reactions) reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer extraction->drying purification Purification: Distillation or Chromatography drying->purification product Product: Homoallylic Alcohol purification->product

Caption: A typical experimental procedure from starting material to purified product.

Conclusion

The rearrangement of cyclopropylmethanols provides a reliable and efficient pathway for the synthesis of homoallylic alcohols. The choice between thermal, Brønsted acid, or Lewis acid conditions allows for flexibility in experimental design, catering to the specific requirements of the substrate and the desired scale of the reaction. The protocols and data presented herein serve as a comprehensive guide for researchers in academia and industry to effectively utilize this powerful transformation in their synthetic endeavors. The mild conditions and high yields achievable with Lewis acid catalysis, in particular, make this an attractive method for the preparation of functionalized homoallylic alcohols relevant to drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cyclopropylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of cyclopropylmethanol reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent methods for synthesizing this compound include:

  • Hydrogenation of cyclopropanecarboxaldehyde (B31225): This is a widely used industrial method, often employing catalysts like Raney nickel or cobalt.[1] The reaction is typically performed under pressure.

  • Reduction of cyclopropanecarboxylic acid or its esters: This can be achieved through catalytic hydrogenation or by using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).[2][3]

  • Reaction of (chloromethyl)cyclopropane (B127518) under basic conditions: This proceeds via an SN2 mechanism to yield this compound.[4]

Q2: What are the key factors influencing the yield and purity of this compound?

Several factors can significantly impact the outcome of your reaction:

  • Reaction Temperature: Milder temperatures (e.g., 20-80°C for hydrogenation) are often preferred to minimize side reactions, such as the opening of the cyclopropane (B1198618) ring.[1]

  • Pressure: For hydrogenation reactions, pressures ranging from 1 to 414.5 bar can be used, with a preferred range of 1.4 to 70 bar for optimal results.[1]

  • Catalyst Selection: The choice of catalyst is crucial. Raney nickel and cobalt are effective for the hydrogenation of cyclopropanecarboxaldehyde.[1] A chromium-free zinc oxide catalyst has been reported for the hydrogenation of cyclopropanecarboxylic acid esters.[3]

  • Solvent: The polarity of the solvent can influence the reaction pathway and the formation of byproducts.[1]

  • Purity of Starting Materials: Impurities in the starting materials, such as crotonaldehyde (B89634) in cyclopropanecarboxaldehyde, can lead to the formation of undesired byproducts like n-butanol.[1]

Q3: What are the common impurities and byproducts in this compound synthesis?

The most frequently encountered impurities and byproducts include:

  • n-Butanol: This is a common byproduct, particularly in the hydrogenation of cyclopropanecarboxaldehyde, arising from the reduction of the cyclopropane ring.[1] Higher temperatures and the presence of certain polar solvents can increase its formation.[1]

  • Unreacted Starting Material: Incomplete conversion will result in the presence of the starting aldehyde or ester in the final product.

  • Rearrangement Products: Under acidic conditions, particularly when starting from precursors like (chloromethyl)cyclopropane, rearrangement of the unstable cyclopropylmethyl carbocation can lead to byproducts such as cyclobutanol (B46151) and but-3-en-1-ol.[4]

Q4: What are the recommended methods for purifying this compound?

The primary methods for purification are:

  • Distillation: This is the most common and effective method for separating this compound from byproducts and unreacted starting materials.[1][5]

  • Flash Chromatography: This technique can also be used for purification, especially on a smaller scale.[5][6]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Inactive Catalyst - For hydrogenation, ensure the catalyst is fresh and properly activated. - Consider using a pre-catalyst or ensuring the reaction is free of catalyst poisons.
Suboptimal Reaction Conditions - Temperature: If ring-opening is suspected, try lowering the reaction temperature.[1] - Pressure: For hydrogenation, ensure the pressure is within the optimal range for your specific catalyst and substrate.[1]
Incomplete Reaction - Monitor the reaction progress using techniques like TLC or GC. - If the reaction has stalled, consider adding more catalyst or extending the reaction time.
Loss during Workup/Purification - Optimize the extraction and distillation procedures to minimize product loss.
Issue 2: High Levels of n-Butanol Impurity
Possible Cause Suggested Solution
High Reaction Temperature - Lower the reaction temperature to a milder range (e.g., 20-50°C for hydrogenation) to decrease the likelihood of cyclopropane ring opening.[1]
Choice of Solvent - The use of more polar solvents can sometimes promote the formation of n-butanol.[1] Experiment with less polar, inert solvents like cyclohexane (B81311) or heptane.[1]
Impurity in Starting Material - If using cyclopropanecarboxaldehyde, check for the presence of crotonaldehyde, which will be hydrogenated to n-butanol.[1] Purify the starting material if necessary.
Issue 3: Presence of Multiple Unexpected Products
Possible Cause Suggested Solution
Reaction Proceeding via SN1 Mechanism - The formation of a mixture of products, including rearranged alcohols like cyclobutanol, is characteristic of an SN1 reaction pathway, often favored by acidic or neutral conditions.[4][7]
Acidic Conditions - If you are aiming for a direct substitution, ensure your reaction conditions are basic to favor an SN2 mechanism.[4] This is particularly relevant when starting with (chloromethyl)cyclopropane.
Solvent Effects - Polar, protic solvents can stabilize carbocation intermediates, promoting SN1 pathways.[4] Consider using a less polar or aprotic solvent if rearrangement is an issue.

Experimental Protocols

Protocol 1: Hydrogenation of Cyclopropanecarboxaldehyde using Raney Nickel

This protocol is adapted from a patented procedure.[1]

  • Catalyst Preparation: In a suitable pressure vessel, wash water-moist Raney Nickel (e.g., 2g) three times with distilled water, followed by three rinses with tetrahydrofuran (B95107) (THF).

  • Reaction Setup: To the washed catalyst, add 20 mL of THF, followed by 5 g of cyclopropanecarboxaldehyde (ensure it is of high purity to avoid n-butanol formation from crotonaldehyde).

  • Hydrogenation: Place the vessel in a hydrogenation apparatus, flush with nitrogen, and then with hydrogen. Pressurize the vessel with hydrogen to 4.72 absolute bar.

  • Reaction: Maintain the reaction mixture at 25-28°C with shaking.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Workup: After the reaction is complete (typically several hours), carefully vent the hydrogen and filter the reaction mixture to remove the catalyst.

  • Analysis and Purification: Analyze the crude product by GC to determine the ratio of this compound to any byproducts. Purify the this compound by distillation.

Quantitative Data Summary

The following table summarizes data from various examples of cyclopropanecarboxaldehyde hydrogenation.[1]

CatalystSolventTemperature (°C)Pressure (bar)Reaction Time (h)Yield of this compound (%)Purity of this compound (%)
Raney Cobalt-25-284.804099.799.7
Raney NickelTetrahydrofuran25-284.721690.1898.0 (Selectivity)
Raney NickelCycloheptane25-284.451690.1898.0 (Selectivity)
Raney Nickel-404.452099.3>99

Visualizations

Experimental_Workflow General Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Select Synthesis Route (e.g., Hydrogenation) reagents Prepare Starting Materials & Catalyst start->reagents reaction Perform Reaction under Controlled Conditions (Temp, Pressure) reagents->reaction monitoring Monitor Progress (TLC, GC) reaction->monitoring workup Quench Reaction & Catalyst Removal monitoring->workup Upon Completion purification Purify Product (e.g., Distillation) workup->purification analysis Characterize Product (GC, NMR) purification->analysis end Pure this compound analysis->end

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Flowchart Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_reaction Was the reaction monitored to completion? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_byproducts Are significant byproducts observed (e.g., n-butanol)? check_reaction->check_byproducts Yes optimize_time Action: Extend reaction time or add more catalyst. incomplete->optimize_time end Improved Yield optimize_time->end byproducts_yes Byproducts Present check_byproducts->byproducts_yes Yes check_catalyst Was the catalyst active and handled correctly? check_byproducts->check_catalyst No optimize_conditions Action: Lower temperature, change solvent. byproducts_yes->optimize_conditions optimize_conditions->end catalyst_issue Catalyst Inactivity check_catalyst->catalyst_issue No check_catalyst->end Yes reactivate_catalyst Action: Use fresh/reactivated catalyst, ensure inert atmosphere. catalyst_issue->reactivate_catalyst reactivate_catalyst->end

Caption: A troubleshooting flowchart for addressing low reaction yields.

References

Technical Support Center: Cyclopropylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of cyclopropylmethanol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most common laboratory and industrial methods for synthesizing this compound include:

Q2: I am observing a significant amount of n-butanol in my product after hydrogenation of cyclopropanecarboxaldehyde. What is the likely cause?

A2: The presence of n-butanol is a common issue when using cyclopropanecarboxaldehyde produced by the thermal isomerization of 2,3-dihydrofuran. This starting material often contains 5-15% crotonaldehyde (B89634) as an impurity. During hydrogenation, crotonaldehyde is reduced to n-butanol.[1]

Q3: In the reduction of methyl cyclopropanecarboxylate (B1236923) with sodium borohydride, a large amount of a solid byproduct is formed. What is it and can it be recycled?

A3: The solid byproduct is sodium tetramethoxyborate.[2] A patented process exists to recycle this byproduct by reacting it with methyl 4-chlorobutyrate to regenerate methyl cyclopropanecarboxylate, also producing valuable trimethyl borate.[2]

Q4: What are the gaseous byproducts I should be aware of during a Kulinkovich reaction?

A4: The Kulinkovich reaction, which forms cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst, generates gaseous byproducts. When using ethylmagnesium bromide, the formation of ethane (B1197151) and a trace of ethene can be observed.[3] These are produced during the formation of the titanacyclopropane intermediate.

Troubleshooting Guides

Problem 1: Low Yield and Presence of n-Butanol in Hydrogenation Synthesis
  • Symptom: GC analysis of the crude product shows a significant peak corresponding to n-butanol, and the yield of this compound is lower than expected.

  • Root Cause: The cyclopropanecarboxaldehyde starting material is contaminated with crotonaldehyde.[1]

  • Solution:

    • Purify the Starting Material: Purify the cyclopropanecarboxaldehyde via distillation before the hydrogenation step to remove the higher-boiling crotonaldehyde.

    • Optimize Reaction Conditions: While the hydrogenation of both aldehydes is often unavoidable, adjusting the catalyst and reaction conditions (temperature, pressure) might slightly favor the desired conversion. However, purification of the starting material is the most effective solution.

    • Purification: Pure this compound can be separated from n-butanol by fractional distillation after the removal of the catalyst.[1]

Problem 2: Formation of Isomeric Byproducts
  • Symptom: NMR analysis of the product mixture indicates the presence of isomeric alcohols or halides, such as homoallylic halides, in addition to this compound.

  • Root Cause: Cationic rearrangement of the cyclopropylmethyl cation can occur, especially under acidic conditions or when using reagents like thionyl chloride (SOCl₂).[4]

  • Solution:

    • Avoid Acidic Conditions: During workup and purification, avoid strongly acidic conditions that could protonate the hydroxyl group and initiate rearrangement.

    • Use Milder Reagents: If converting the alcohol to a halide, consider using milder, non-acidic halogenating agents.

Data Presentation: Byproduct Summary

The following table summarizes common byproducts for different this compound synthesis routes.

Synthesis MethodStarting MaterialsCommon ByproductsReference
Hydrogenation Cyclopropanecarboxaldehyden-Butanol, n-Butanal[1]
Reduction Methyl Cyclopropanecarboxylate, NaBH₄Sodium Tetramethoxyborate[2]
Kulinkovich Reaction Methyl Formate, EtMgBr, Ti(OiPr)₄Ethane, Ethene, Titanium-oxo species[3][5]
Cationic Rearrangement This compound, SOCl₂Isomeric Alcohols, Homoallylic Halides[4]

Experimental Protocols

Protocol 1: Hydrogenation of Cyclopropanecarboxaldehyde

This protocol is adapted from a patented industrial process.[1]

  • Catalyst Preparation: A 250 ml pressure bottle is charged with 1 g of water-wet Raney Nickel. The catalyst is washed three times with distilled water, three times with tetrahydrofuran, and finally three times with cyclohexane (B81311).

  • Reaction Setup: 10 ml of cyclohexane is added to the bottle, followed by 5 g of cyclopropanecarboxaldehyde (containing, for example, 8.31% crotonaldehyde).

  • Hydrogenation: The bottle is placed in a Parr hydrogenation apparatus, flushed first with nitrogen and then with hydrogen. The pressure is set to 4.67 bar (absolute) of hydrogen.

  • Reaction: The mixture is shaken at 25-29 °C for 16 hours.

  • Workup: After the reaction, the catalyst is removed by filtration.

  • Analysis: The crude mixture is analyzed by Gas Chromatography (GC). A typical result might show 90.58% this compound and 7.93% n-butanol (solvent excluded).[1]

  • Purification: The final product is purified by fractional distillation.

Visualizations

Byproduct Formation in Hydrogenation

cluster_0 Reaction Mixture A Cyclopropanecarboxaldehyde (Starting Material) C H2 / Catalyst A->C B Crotonaldehyde (Impurity) B->C D This compound (Desired Product) C->D E n-Butanol (Byproduct) C->E

Caption: Byproduct formation from impurities in hydrogenation.

Workflow for Troubleshooting Byproduct Formation

start Start: Byproduct Detected in Product check_sm Analyze Starting Material Purity (GC/NMR) start->check_sm is_pure Is Starting Material Pure? check_sm->is_pure purify_sm Purify Starting Material (e.g., Distillation) is_pure->purify_sm No check_conditions Review Reaction Conditions (Temp, Acidity, Reagents) is_pure->check_conditions Yes purify_sm->check_conditions is_rearrangement Are Conditions Causing Rearrangement? check_conditions->is_rearrangement modify_conditions Modify Conditions (e.g., Use Buffer, Milder Reagents) is_rearrangement->modify_conditions Yes purify_final Purify Final Product (Distillation, Chromatography) is_rearrangement->purify_final No modify_conditions->purify_final end End: Pure Product purify_final->end

Caption: Troubleshooting workflow for byproduct identification.

References

Technical Support Center: Troubleshooting Grignard Reactions of Cyclopropylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Grignard reactions involving cyclopropylmethanol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in a Grignard reaction with this compound derivatives?

A1: The primary side products are typically homoallylic alcohols (resulting from ring-opening), Wurtz coupling products, and unreacted starting materials. The formation of these byproducts is influenced by reaction conditions such as temperature, the rate of reagent addition, and the nature of the substrate.

Q2: Why is ring-opening a significant issue with this compound Grignard reactions?

A2: The cyclopropane (B1198618) ring in this compound is highly strained. This strain can be relieved through ring-opening, particularly under acidic conditions during workup, or even during the reaction itself. The cyclopropylcarbinyl Grignard reagent can exist in equilibrium with its ring-opened homoallylic isomer.[1] This rearrangement is a known issue with cyclopropylcarbinyl systems.

Q3: What causes the formation of Wurtz coupling products?

A3: Wurtz-type homocoupling is a common side reaction in the preparation of Grignard reagents. It occurs when the newly formed Grignard reagent reacts with the starting alkyl halide. This side reaction is more prevalent with primary halides and can be minimized by slow addition of the halide to the magnesium turnings and maintaining a lower reaction temperature.

Q4: Can the hydroxyl group of this compound interfere with the Grignard reaction?

A4: Yes, the acidic proton of the hydroxyl group will react with and quench the Grignard reagent. Therefore, it is essential to protect the alcohol, for example as a tetrahydropyranyl (THP) or silyl (B83357) ether, before initiating the Grignard reaction. Alternatively, an excess of the Grignard reagent can be used to first deprotonate the alcohol, though this can lead to more complex reaction mixtures.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired alcohol Reaction failed to initiate due to passive MgO layer on magnesium.Activate magnesium turnings with iodine, 1,2-dibromoethane, or by mechanical stirring under inert gas.
Presence of moisture in glassware or solvent.Thoroughly flame-dry all glassware and use anhydrous solvents.
Significant formation of Wurtz coupling product.Add the alkyl halide slowly to the magnesium suspension. Maintain a low reaction temperature.
Formation of ring-opened (homoallylic) byproducts.Perform the reaction at a low temperature (-78 °C to 0 °C). Use a gentle, non-acidic workup (e.g., saturated aqueous NH4Cl).
Reaction mixture turns dark or black Decomposition of the Grignard reagent or side reactions.This can be normal, but excessive darkening may indicate overheating. Ensure proper temperature control.
Multiple spots on TLC after reaction Presence of side products (Wurtz, ring-opened) and starting material.Optimize reaction conditions (temperature, addition rate). Purify the crude product using column chromatography.

Key Experimental Protocols

Protocol 1: Preparation of the Cyclopropylmethyl Grignard Reagent

Materials:

  • Magnesium turnings

  • (Bromomethyl)cyclopropane (B137280)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • Anhydrous reaction vessel with a reflux condenser and dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere.

  • Gently warm the flask with a heat gun until the purple color of the iodine disappears, indicating activation of the magnesium. Allow the flask to cool to room temperature.

  • Add anhydrous solvent (diethyl ether or THF) to cover the magnesium turnings.

  • Dissolve (bromomethyl)cyclopropane (1 equivalent) in anhydrous solvent in the dropping funnel.

  • Add a small portion of the (bromomethyl)cyclopropane solution to the magnesium suspension to initiate the reaction. Initiation is indicated by gentle bubbling and a slight increase in temperature.

  • Once the reaction has started, add the remaining (bromomethyl)cyclopropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting greyish solution is ready for the next step.

Protocol 2: Reaction with an Aldehyde and Workup

Materials:

  • Solution of cyclopropylmethylmagnesium bromide in ether/THF (from Protocol 1)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Prepare a solution of the aldehyde (0.9 equivalents) in anhydrous solvent and add it dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Avoid using strong acids to minimize ring-opening.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the desired this compound derivative from any side products.

Visualizing Reaction Pathways and Troubleshooting

Grignard Reaction and Major Side Products

grignard_reaction start Cyclopropylmethyl Bromide + Mg grignard Cyclopropylmethyl Grignard (A) start->grignard Formation desired_product Desired Product: Cyclopropyl-CH(OH)-R grignard->desired_product + Aldehyde (R-CHO) 2. Workup wurtz_product Wurtz Coupling Product: (Dicyclopropyl)ethane grignard->wurtz_product + Cyclopropylmethyl Bromide ring_opened_grignard Homoallyl Grignard (B) grignard->ring_opened_grignard Equilibrium (Rearrangement) aldehyde Aldehyde (R-CHO) aldehyde->desired_product ring_opened_product Ring-Opened Product: Homoallylic Alcohol aldehyde->ring_opened_product ring_opened_grignard->ring_opened_product + Aldehyde (R-CHO) 2. Workup

Caption: Main reaction pathway and formation of major side products.

Cyclopropylcarbinyl-Homoallyl Rearrangement

rearrangement cluster_cyclopropyl Cyclopropylcarbinyl System cluster_homoallyl Homoallylic System cyclopropyl Cyclopropylmethyl Grignard (More Strained) homoallyl But-3-enyl Grignard (Less Strained) cyclopropyl->homoallyl Ring-Opening (Equilibrium)

Caption: Equilibrium between cyclopropylcarbinyl and homoallyl Grignards.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Multiple Products check_initiation Did the reaction initiate properly? (Bubbling, exotherm) start->check_initiation activate_mg Action: Activate Mg (Iodine, 1,2-dibromoethane) Ensure anhydrous conditions check_initiation->activate_mg No analyze_side_products Analyze crude mixture (TLC, GC-MS, NMR) check_initiation->analyze_side_products Yes activate_mg->start Retry Reaction high_wurtz High amount of Wurtz coupling product? analyze_side_products->high_wurtz optimize_addition Action: Slow down halide addition. Lower reaction temperature. high_wurtz->optimize_addition Yes high_ring_opening High amount of ring-opened product? high_wurtz->high_ring_opening No optimize_addition->start Retry Reaction optimize_temp_workup Action: Lower reaction temperature. Use mild, non-acidic workup (NH4Cl). high_ring_opening->optimize_temp_workup Yes purify Purify via Column Chromatography high_ring_opening->purify No optimize_temp_workup->start Retry Reaction

Caption: A logical workflow for troubleshooting common issues.

References

preventing ring opening of cyclopropylmethanol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the ring-opening of cyclopropylmethanol under acidic conditions. The cyclopropyl (B3062369) group is a critical structural motif in medicinal chemistry, but its inherent ring strain makes it susceptible to cleavage in acidic environments. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help maintain the integrity of the cyclopropyl ring during your synthetic endeavors.

Troubleshooting Guide: Preventing Ring-Opening

Encountering unexpected ring-opened byproducts can be a significant setback. This section provides direct answers to common issues observed during experiments with this compound and its derivatives under acidic conditions.

Issue 1: Ring-opening is observed during the reaction.

Potential Cause Solution
Acidic Reaction Conditions The primary driver for the ring-opening of this compound is the presence of acid, which catalyzes the formation of an unstable cyclopropylcarbinyl cation. This intermediate readily rearranges to a more stable homoallylic cation, leading to ring-opened products. To mitigate this, introduce a non-nucleophilic weak base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to act as an acid scavenger. These amines will neutralize any acid present in the reaction mixture, preventing the protonation of the hydroxyl group and subsequent carbocation formation.
Inadequate Temperature Control While acid is the primary catalyst, elevated temperatures can provide the necessary activation energy for the ring-opening to occur, even in the presence of trace amounts of acid. It is crucial to maintain the lowest possible temperature at which the desired reaction proceeds at a reasonable rate.

Issue 2: Ring-opening occurs during the aqueous workup.

Potential Cause Solution
Acidic Quenching Quenching the reaction with an acidic solution (e.g., HCl, NH4Cl) will invariably lead to the ring-opening of any remaining this compound or the product if it retains the this compound moiety.
Prolonged Exposure to Acid Even mildly acidic water can cause ring-opening over time. To avoid this, the workup should be performed as quickly as possible, and the product should not be left in contact with acidic aqueous layers for extended periods.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of acid-catalyzed ring-opening of this compound?

A1: The ring-opening proceeds through a cationic rearrangement. The hydroxyl group of this compound is first protonated by an acid, forming a good leaving group (water). Departure of water generates a primary cyclopropylcarbinyl cation. Due to significant ring strain, this cation is highly unstable and rapidly rearranges to a more stable, delocalized homoallylic cation, which is then trapped by a nucleophile to give the ring-opened product.

G cluster_0 Mechanism of Ring-Opening This compound Protonated_this compound This compound->Protonated_this compound + H+ Cyclopropylcarbinyl_Cation Protonated_this compound->Cyclopropylcarbinyl_Cation - H2O Homoallylic_Cation Cyclopropylcarbinyl_Cation->Homoallylic_Cation Rearrangement Ring_Opened_Product Homoallylic_Cation->Ring_Opened_Product + Nu-

Caption: Acid-catalyzed ring-opening of this compound.

Q2: Besides pH control, what other strategies can I employ to prevent ring-opening?

A2: Protecting the hydroxyl group of this compound as an ether is an effective strategy. The choice of the protecting group is critical and depends on the reaction conditions of the subsequent steps. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS), are particularly useful as they are stable to a range of acidic conditions and can be selectively removed later. Benzyl (B1604629) (Bn) ethers are also robust and can be cleaved under neutral conditions via hydrogenolysis.

Q3: How do I choose between pH control and a protecting group strategy?

A3: The choice depends on the overall synthetic route. If the subsequent reaction steps are performed under mildly acidic conditions that can be buffered or if the reaction is fast, pH control with an acid scavenger may be sufficient. However, if the synthesis involves strongly acidic reagents or prolonged reaction times under acidic conditions, a protecting group strategy is more reliable.

G Start Reaction with this compound under Acidic Conditions? Decision1 Are the acidic conditions mild and transient? Start->Decision1 Strategy1 Use pH Control: - Acid Scavenger (e.g., TEA) - Buffered Workup Decision1->Strategy1 Yes Strategy2 Use a Protecting Group Strategy Decision1->Strategy2 No Decision2 Are subsequent steps sensitive to hydrogenolysis? Strategy2->Decision2 PG1 Use a Silyl Ether (TBDMS, TBDPS) Decision2->PG1 Yes PG2 Use a Benzyl Ether Decision2->PG2 No

Caption: Decision tree for selecting a preventive strategy.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Using an Acid Scavenger

This protocol describes a general method for running a reaction that may generate acid in the presence of this compound, using triethylamine (TEA) as an acid scavenger.

Materials:

  • This compound

  • Reagents for the desired transformation

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Triethylamine (TEA), distilled

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • To a flame-dried flask under an inert atmosphere, add this compound and the other necessary reagents, dissolved in the anhydrous solvent.

  • Cool the mixture to the desired reaction temperature (e.g., 0 °C).

  • Slowly add 1.5 to 2.0 equivalents of triethylamine to the reaction mixture.

  • Allow the reaction to proceed, monitoring its progress by TLC or LC-MS.

  • Upon completion, proceed with a non-acidic workup as described in Protocol 2.

Protocol 2: Non-Acidic Aqueous Workup

This procedure details how to quench a reaction and perform an extraction without causing ring-opening of acid-sensitive cyclopropyl-containing compounds.

Materials:

  • Reaction mixture from Protocol 1

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add saturated aqueous NaHCO3 solution to the reaction mixture with vigorous stirring. Continue addition until gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8), which can be checked with pH paper.[1][2]

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine to remove excess water.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Protection of this compound with a TBDMS Group

This protocol describes the protection of the hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole (B134444)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Brine

Procedure:

  • To a solution of this compound in anhydrous DMF, add imidazole (1.5 equivalents) and TBDMSCl (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous NH4Cl solution.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (cyclopropylmethoxy)(tert-butyl)dimethylsilane.

Protocol 4: Deprotection of a Benzyl-Protected this compound

This protocol describes the removal of a benzyl protecting group via catalytic hydrogenolysis.

Materials:

Procedure:

  • Dissolve the benzyl-protected this compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature until the deprotection is complete (monitor by TLC).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.

Data Summary

The choice of protecting group is crucial for the success of a multi-step synthesis. The following table summarizes the relative stability of common silyl ethers under acidic conditions, which is a key factor in preventing unwanted deprotection and subsequent ring-opening.

Table 1: Relative Stability of Silyl Ethers to Acidic Cleavage

Silyl EtherStructureRelative Rate of Acidic Cleavage (vs. TMS)
TMS -Si(CH₃)₃1
TES -Si(CH₂CH₃)₃64
TBDMS -Si(CH₃)₂(C(CH₃)₃)20,000
TIPS -Si(CH(CH₃)₂)₃700,000
TBDPS -Si(Ph)₂(C(CH₃)₃)5,000,000

Data compiled from multiple sources.[3][4]

This data clearly indicates that for reactions requiring high stability to acidic conditions, TBDPS is the most robust choice, followed by TIPS and TBDMS.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for conducting a reaction with an acid-sensitive this compound derivative.

G Start Start: Reaction with this compound Derivative Step1 Choose Strategy: pH Control or Protecting Group Start->Step1 Step2a pH Control: Add Acid Scavenger (e.g., TEA) to Reaction Step1->Step2a pH Control Step2b Protecting Group: Protect Hydroxyl Group (e.g., as TBDMS ether) Step1->Step2b Protecting Group Step3a Run Reaction at Low Temperature Step2a->Step3a Step3b Run Reaction under Required Conditions Step2b->Step3b Step4a Non-Acidic Workup: Quench with NaHCO3 Step3a->Step4a Step4b Deprotect Hydroxyl Group Step3b->Step4b Step5 Purify Product Step4a->Step5 Step4b->Step5 End Final Product Step5->End

Caption: General experimental workflow for acid-sensitive reactions.

References

Technical Support Center: Purification of Cyclopropylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopropylmethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Purity After Distillation Inefficient fractional distillation setup.- Ensure the distillation column has a sufficient number of theoretical plates. - Optimize the reflux ratio to improve separation. - Check for temperature fluctuations during distillation.
Presence of close-boiling impurities.- Analyze the crude material by GC-MS to identify impurities. - If impurities are isomeric or have very similar boiling points, consider alternative purification methods like column chromatography.
Azeotrope formation.- While not definitively reported, the miscibility of this compound with water and other solvents could lead to azeotropes. - Dry the crude product thoroughly before distillation using a suitable drying agent (e.g., anhydrous magnesium sulfate).
Product Contaminated with Water Incomplete drying of the organic phase after extraction.- Use an adequate amount of a high-capacity drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate. - Ensure sufficient contact time between the organic phase and the drying agent.
Use of wet solvents or glassware.- Always use anhydrous solvents for extraction and chromatography. - Flame-dry or oven-dry all glassware before use.
Co-elution of Impurities During Column Chromatography Inappropriate solvent system.- Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase for separation. - A gradient elution might be necessary to separate compounds with different polarities.
Overloading the column.- Use an appropriate ratio of crude material to silica (B1680970) gel (typically 1:50 to 1:100 by weight).
Low Recovery After Purification Product loss during transfers.- Minimize the number of transfer steps. - Rinse glassware with the appropriate solvent to recover any residual product.
Decomposition on silica gel.- this compound is generally stable, but sensitive impurities or the product itself could degrade on acidic silica gel. - Consider using neutral or deactivated silica gel, or an alternative stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities often depend on the synthetic route. If synthesized by the reduction of cyclopropanecarboxaldehyde (B31225), impurities can include unreacted aldehyde and byproducts from impurities in the starting material. For instance, if the cyclopropanecarboxaldehyde is produced by the thermal isomerization of 2,3-dihydrofuran, it may contain crotonaldehyde, which upon hydrogenation gets reduced to n-butanol.[1]

Q2: What is the boiling point of this compound and how does it influence purification by distillation?

A2: this compound has a boiling point of approximately 123-124 °C at atmospheric pressure.[2][3] This relatively high boiling point allows for effective separation from lower-boiling solvents and some impurities by fractional distillation. For small-scale purifications, Kugelrohr distillation at reduced pressure can be an effective method to minimize thermal stress on the compound.[4]

Q3: Can I use extraction to purify this compound?

A3: Extraction is typically used as a preliminary purification step (work-up) rather than a final one. After quenching a reaction, the product is usually extracted into an organic solvent like diethyl ether. The organic layer is then washed with water or brine to remove water-soluble impurities.[5] However, this will not separate it from other organic impurities.

Q4: Is this compound soluble in water?

A4: Yes, this compound is soluble in water, as well as in common organic solvents like ethanol, ether, acetone, and benzene.[6][7] Its solubility in water is an important consideration during the work-up, as some product may be lost to the aqueous phase.

Q5: How can I remove water from my this compound sample?

A5: To remove water, you can dry the organic solution containing this compound with an anhydrous drying agent such as magnesium sulfate or sodium sulfate before the final purification step.[5] If you have the final product contaminated with water, you may need to redissolve it in a suitable organic solvent, dry the solution, and then remove the solvent.

Quantitative Data Summary

The following table summarizes key physical properties of this compound relevant to its purification.

PropertyValueSource
Molecular Formula C₄H₈O[6][7]
Molecular Weight 72.11 g/mol [6][8]
Boiling Point 123-124 °C (at 738 mmHg)[2][3]
Density 0.890 g/mL at 25 °C[3]
Solubility Soluble in water, ethanol, ether, acetone, benzene[6][7]
Refractive Index n20/D 1.431[3]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for purifying this compound from impurities with significantly different boiling points.

  • Setup : Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Charging the Flask : Charge the distillation flask with the crude this compound. Add a few boiling chips or a magnetic stir bar.

  • Distillation :

    • Heat the flask gently.

    • Once boiling begins, adjust the heat to maintain a slow and steady distillation rate.

    • Collect a forerun fraction, which will contain any low-boiling impurities.

    • Monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of this compound (around 123-124 °C at atmospheric pressure).

    • Stop the distillation before the flask runs dry.

  • Analysis : Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Purification by Flash Column Chromatography

This protocol is effective for separating this compound from impurities with similar boiling points but different polarities.[4]

  • Adsorbent : Use silica gel (230-400 mesh) as the stationary phase.

  • Solvent System Selection : Determine a suitable mobile phase by running TLC plates with different solvent systems (e.g., varying ratios of ethyl acetate (B1210297) in hexanes). A good solvent system will give the this compound an Rf value of approximately 0.2-0.4.

  • Column Packing : Pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading :

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution :

    • Add the mobile phase to the top of the column and apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis :

    • Monitor the elution of the product by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal : Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow General Purification Workflow for this compound crude Crude this compound workup Aqueous Work-up (Extraction & Washing) crude->workup drying Drying of Organic Phase (e.g., MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification_choice Choice of Purification Method concentration->purification_choice distillation Fractional Distillation purification_choice->distillation Different Boiling Points chromatography Flash Column Chromatography purification_choice->chromatography Similar Boiling Points pure_product Pure this compound distillation->pure_product chromatography->pure_product analysis Purity Analysis (GC, NMR) pure_product->analysis

Caption: General purification workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Low Purity After Distillation start Low Purity After Distillation check_bp Is there a stable boiling point plateau? start->check_bp check_impurities Analyze impurities by GC-MS check_bp->check_impurities Yes solution_column Improve distillation column efficiency (packing, length) check_bp->solution_column No solution_azeotrope Dry sample thoroughly before distillation check_impurities->solution_azeotrope Water present solution_chromatography Switch to column chromatography check_impurities->solution_chromatography Close-boiling impurities

Caption: Troubleshooting logic for low purity after distillation.

References

Cyclopropylmethanol Reactions: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cyclopropylmethanol.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound.

Issue: Low or No Product Yield in Oxidation Reactions

  • Question: My oxidation of this compound to cyclopropyl (B3062369) carboxaldehyde is showing low yield. What are the possible causes and solutions?

  • Answer: Low yields in the oxidation of this compound can stem from several factors. Incomplete conversion is a common issue. Ensure your oxidizing agent (e.g., PCC, Dess-Martin periodinane) is fresh and used in the correct stoichiometric amount. Over-oxidation to cyclopropanecarboxylic acid can occur, especially with stronger oxidizing agents like chromic acid in the presence of water.[1] Using a mild, anhydrous oxidizing agent like Pyridinium Chlorochromate (PCC) in a solvent like dichloromethane (B109758) can help to stop the reaction at the aldehyde stage.[1] Additionally, the volatility of the aldehyde product can lead to loss during workup and purification; ensure your condenser is efficient and consider using a cooled receiving flask during solvent removal.

Issue: Formation of Unexpected Byproducts

  • Question: I am observing unexpected byproducts in my reaction. What are the likely side reactions with this compound?

  • Answer: this compound is prone to rearrangement reactions, especially under acidic conditions, due to the strain in the three-membered ring. The formation of a carbocation on the adjacent carbon can trigger a cyclopropylcarbinyl-homoallyl rearrangement, leading to ring-opened products like but-3-en-1-ol or other isomers.[2][3][4] For example, reacting this compound with thionyl chloride can produce not only the expected cyclopropylmethyl chloride but also rearranged chlorides.[2][4] To minimize these side reactions, it is crucial to use non-acidic reagents or perform the reaction at low temperatures. If acidic conditions are unavoidable, consider using a milder acid or a buffered system.

Issue: Ring-Opening During Reactions

  • Question: My reaction resulted in a significant amount of a linear C4 compound instead of the expected cyclopropyl-containing product. How can I prevent this?

  • Answer: Ring-opening is a common problem, often acid-catalyzed.[5] The cyclopropylmethyl cation is unstable and can rearrange to a more stable homoallyl cation, leading to products like but-3-enyl derivatives.[2][3] This is particularly prevalent in reactions that proceed through a carbocation intermediate, such as certain esterifications or reactions with strong acids. To avoid this, opt for reaction conditions that do not generate a carbocation adjacent to the ring. For instance, in an ether synthesis, using the Williamson ether synthesis (deprotonation of the alcohol followed by reaction with an alkyl halide) is preferable to acid-catalyzed dehydration.[6][7]

Issue: Difficulty in Product Purification

  • Question: I am having trouble purifying my this compound derivative. What are some common impurities and effective purification strategies?

  • Answer: Common impurities include starting materials, reagents, and byproducts from side reactions like ring-opening. If you are synthesizing this compound itself via hydrogenation of cyclopropanecarboxaldehyde (B31225), a common impurity is n-butanol, which arises from the reduction of crotonaldehyde (B89634) present in the starting material.[8] Purification can often be achieved by distillation if the product is thermally stable and has a distinct boiling point from the impurities.[8] For many derivatives, column chromatography is an effective method.[2][9][10] If byproducts have similar polarities to your product, you may need to try different solvent systems for chromatography or consider alternative purification techniques like preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block used in a variety of organic syntheses.[11][12][13] Common reactions include:

  • Oxidation to form cyclopropyl carboxaldehyde or cyclopropanecarboxylic acid.[1][11]

  • Esterification with carboxylic acids to form cyclopropylmethyl esters.[14][15]

  • Ether synthesis , for example, through the Williamson ether synthesis.[6][7]

  • Conversion to cyclopropylmethyl halides using reagents like thionyl chloride or phosphorus tribromide.[2]

  • Tosylation to form cyclopropylmethyl tosylate, a good leaving group for subsequent nucleophilic substitution reactions.[10]

Q2: Are there any specific safety precautions I should take when working with this compound?

A2: Yes, this compound is a flammable liquid and should be handled with care.[16] Always work in a well-ventilated area, preferably in a fume hood, to avoid inhaling vapors.[16] Keep it away from heat, sparks, and open flames.[16] Use appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[16]

Q3: My starting material, cyclopropanecarboxaldehyde, contains crotonaldehyde. Will this affect my synthesis of this compound?

A3: Yes, the presence of crotonaldehyde as an impurity in cyclopropanecarboxaldehyde will lead to the formation of n-butanol during the hydrogenation reaction.[8] This is because the hydrogenation conditions that reduce the aldehyde group of cyclopropanecarboxaldehyde will also reduce the double bond and aldehyde group of crotonaldehyde. The resulting n-butanol will then need to be separated from the desired this compound, typically by distillation.[8]

Q4: Can I use acid-catalyzed dehydration to synthesize ethers from this compound?

A4: Acid-catalyzed dehydration of this compound to form an ether is generally not recommended. The acidic conditions and heat required for this reaction are likely to promote the rearrangement of the cyclopropylmethyl carbocation, leading to significant amounts of ring-opened byproducts.[2][3] The Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a much more suitable method for preparing ethers from this compound as it avoids acidic conditions.[6]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the synthesis of this compound via hydrogenation of cyclopropanecarboxaldehyde.

ParameterCondition 1Condition 2Condition 3
Catalyst Raney NickelRaney Cobalt43% Nickel on Alumina
Solvent CyclohexaneTetrahydrofuranCyclohexane
Temperature 25-29 °C25-28 °C30 °C
Pressure 4.67 bar4.72 bar4.45 bar
Reaction Time 16 hours7 hours24 hours
Selectivity for this compound >99%97.4%>99%
Major Byproduct n-Butanoln-Butanoln-Butanol
Reference [8][8][8]

Experimental Protocols

Protocol 1: General Workup for Fischer Esterification

This protocol describes a typical workup for a Fischer esterification reaction between this compound and a carboxylic acid.

  • Cool the Reaction: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent, such as ethyl acetate (B1210297) (EtOAc).[17]

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water to remove the excess alcohol and some of the acid catalyst.[17]

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid catalyst. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.[17]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.[17]

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[17]

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: Purify the crude product by distillation or column chromatography as required.

Protocol 2: Workup for Tosylation of this compound

This protocol outlines a general workup for the tosylation of this compound using p-toluenesulfonyl chloride (TsCl) and a base like triethylamine (B128534) or pyridine.

  • Quenching: After the reaction is complete, cool the reaction mixture in an ice bath and slowly add cold water or a dilute acid solution (e.g., 1 M HCl) to quench the reaction and dissolve the amine salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or diethyl ether.

  • Washing: Wash the organic layer sequentially with:

    • Dilute HCl to remove any remaining amine base.

    • Water.

    • Saturated aqueous NaHCO₃ solution to remove any remaining TsCl and p-toluenesulfonic acid.

    • Saturated aqueous NaCl (brine).

  • Drying: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter and concentrate the organic layer under reduced pressure to yield the crude cyclopropylmethyl tosylate.

  • Purification: The crude product can be further purified by column chromatography or recrystallization if necessary.[10]

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage start This compound + Reagents reaction Reaction (e.g., Oxidation, Esterification) start->reaction quench Quenching/ Dilution reaction->quench wash Aqueous Washing & Neutralization quench->wash dry Drying wash->dry concentrate Solvent Removal dry->concentrate purify Chromatography/ Distillation concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for this compound reactions.

signaling_pathway cluster_main Reaction Pathways of this compound cluster_desired Desired Reactions (Neutral/Basic Conditions) cluster_undesired Undesired Side Reaction (Acidic Conditions) cpm This compound oxidation Oxidation (e.g., PCC) cpm->oxidation [O] ester Esterification (e.g., DCC coupling) cpm->ester RCOOH ether Williamson Ether Synthesis cpm->ether 1. NaH 2. R-X protonation Protonation cpm->protonation H+ carbocation Cyclopropylmethyl Cation protonation->carbocation -H2O rearrangement Ring-Opening Rearrangement carbocation->rearrangement ring_opened Homoallyl Products rearrangement->ring_opened

Caption: Desired vs. undesired reaction pathways for this compound.

References

Technical Support Center: Managing Exothermic Reactions Involving Cyclopropylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with cyclopropylmethanol, focusing on the safe management of potentially exothermic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic hazards associated with this compound?

A1: The primary exothermic hazards stem from two main sources:

  • Ring Strain: The cyclopropyl (B3062369) ring is highly strained. Ring-opening reactions, which can be initiated by acids, heat, or certain reagents, are often highly exothermic. The isomerization of cyclopropane (B1198618) to propene, for example, releases approximately -33.0 kJ/mol of heat.[1]

  • Reactions of the Hydroxymethyl Group: The alcohol functional group can undergo various reactions, some of which are inherently exothermic. For instance, Grignard reactions, where this compound might be a starting material or a product, are known to be strongly exothermic. The enthalpy of formation for certain Grignard reagents can be in the range of -320 to -380 kJ/mol.[2]

Q2: What are the initial signs of a potential runaway reaction?

A2: Early detection is critical. Key indicators include:

  • A sudden, unexpected increase in reaction temperature that does not stabilize with standard cooling.

  • A rapid rise in pressure within the reaction vessel.

  • Noticeable changes in the reaction mixture's color or viscosity.

  • Increased off-gassing or fuming.

Q3: How does reaction scale-up affect the risk of an exothermic event?

A3: Scaling up a reaction significantly increases the risk of a thermal runaway. This is due to the non-linear scaling of heat generation (proportional to volume) versus heat removal (proportional to surface area). As the reactor size increases, the surface-area-to-volume ratio decreases, making cooling less efficient. A reaction that is easily managed on a lab bench can become dangerously exothermic at a larger scale.

Q4: What are the essential safety precautions before starting any reaction with this compound?

A4: A thorough risk assessment is mandatory. This should include:

  • A literature review for any known hazards of the specific reaction.

  • Differential Scanning Calorimetry (DSC) to determine the onset temperature of any potential decomposition reactions.

  • Reaction calorimetry to quantify the heat of reaction and the rate of heat evolution under planned process conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly rapid temperature increase during reagent addition. 1. Reagent addition rate is too high. 2. Inadequate cooling. 3. "Induction period" has ended, leading to a sudden acceleration of the reaction.1. Immediately stop the reagent addition. 2. Increase cooling to the maximum capacity. 3. If the temperature continues to rise uncontrollably, initiate the emergency quench procedure. 4. For future runs, reduce the reagent addition rate and consider a more dilute solution.
Localized boiling or "hot spots" in the reactor. 1. Poor mixing/agitation. 2. Reagent is not dispersing quickly enough.1. Increase the stirring rate. 2. Ensure the agitator is appropriately sized and positioned for the reactor. 3. Consider subsurface addition of the reagent to improve dispersion.
Pressure buildup in a sealed or vented reactor. 1. Gas evolution from the reaction. 2. Boiling of a low-boiling point solvent due to an exotherm.1. Ensure the venting system is not blocked and is of adequate size for the potential gas evolution rate. 2. If the pressure rise is due to an exotherm, immediately stop reagent addition and maximize cooling.
Reaction does not initiate, leading to reagent accumulation. 1. Impurities in starting materials or catalyst. 2. Low reaction temperature. 3. In the case of Grignard reactions, the magnesium surface may not be activated.1. This is a particularly dangerous situation, as a sudden initiation can lead to a runaway reaction. Do not simply increase the temperature. 2. Safely quench the reaction and re-evaluate the purity of all reagents and the reaction setup. 3. For Grignard reactions, consider adding a small amount of pre-synthesized Grignard reagent to initiate the reaction safely.[3]

Quantitative Data on Relevant Reactions

The following tables summarize key quantitative data for reactions related to the synthesis and reactivity of this compound. This data is intended for illustrative purposes; it is crucial to perform specific calorimetric studies for your unique reaction conditions.

Table 1: Thermodynamic Data for Cyclopropane Ring-Opening

ReactionEnthalpy of Reaction (ΔH)Notes
Cyclopropane → Propene-33.0 kJ/molIllustrates the energy released during the isomerization of the parent cyclopropane ring.[1]

Table 2: Typical Reaction Parameters for the Synthesis of this compound via Hydrogenation

ParameterValueReference
ReactantCyclopropanecarboxaldehyde (B31225)[4]
CatalystRaney Cobalt or Nickel[4]
Temperature25-28 °C[4]
Pressure4.45 - 4.80 bar[4]
SolventCyclohexane or Tetrahydrofuran[4]

Experimental Protocols

Protocol 1: General Procedure for Managing Exotherms in Grignard Reactions Involving Cyclopropyl Structures

This protocol outlines a safety-focused approach for a Grignard reaction where a cyclopropyl-containing compound is either the electrophile or is formed from a cyclopropyl Grignard reagent.

1. Pre-Reaction Safety Assessment:

  • Conduct a reaction calorimetry study on a small scale to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).
  • Ensure an emergency quench bath (e.g., dry ice/acetone) and a supply of a suitable quenching agent are readily accessible.

2. Reaction Setup:

  • Use a jacketed reactor with a calibrated temperature probe and an overhead stirrer.
  • Ensure efficient heat transfer by using a suitable heat transfer fluid and a powerful circulator.
  • The reactor should be equipped with a pressure-equalizing dropping funnel for controlled reagent addition.
  • All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).

3. Reaction Execution:

  • Initiation: For the formation of a Grignard reagent, ensure initiation occurs with a small amount of the halide before adding the bulk of the reagent. If initiation is delayed, do not add more halide, as this can lead to a dangerous accumulation of unreacted starting material.
  • Controlled Addition: Add the Grignard reagent or the electrophile dropwise from the addition funnel at a rate that allows the cooling system to maintain the desired reaction temperature.
  • Monitoring: Continuously monitor the internal reaction temperature. A temperature difference of more than 10-15 °C between the reactor and the cooling jacket may indicate that the reaction is generating heat faster than it can be removed.
  • Completion: After the addition is complete, continue to monitor the reaction temperature until it stabilizes and begins to decrease, indicating the end of the exothermic phase.

4. Work-up:

  • Cool the reaction mixture in an ice bath before quenching.
  • Slowly add a saturated aqueous solution of ammonium (B1175870) chloride or another suitable quenching agent. Be prepared for an initial exotherm during the quench.

Protocol 2: Safe Laboratory-Scale Hydrogenation for the Synthesis of this compound

This protocol is based on the hydrogenation of cyclopropanecarboxaldehyde and emphasizes safety when working with hydrogen and pyrophoric catalysts.

1. Pre-Reaction Safety Assessment:

  • Review the safety data sheets for the catalyst (e.g., Raney Nickel, Platinum on carbon). Note that these catalysts are often pyrophoric, especially after use.
  • Ensure the hydrogenation vessel is rated for the intended pressure and is free from defects.
  • Work in a well-ventilated fume hood, and if possible, use a blast shield.[5]

2. Reaction Setup:

  • A Parr shaker or a similar hydrogenation apparatus is recommended.
  • The reaction vessel should be charged with the cyclopropanecarboxaldehyde, solvent, and catalyst under an inert atmosphere if the catalyst is particularly air-sensitive.

3. Reaction Execution:

  • Inerting: Purge the reaction vessel several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen before introducing hydrogen.
  • Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (e.g., 4-5 bar).[4]
  • Temperature Control: Maintain the reaction temperature within the desired range (e.g., 25-28 °C).[4] Although this specific hydrogenation is not reported to be strongly exothermic, it is good practice to have cooling available.
  • Monitoring: Monitor the hydrogen uptake to follow the reaction progress.

4. Post-Reaction and Catalyst Handling:

  • Venting and Purging: After the reaction is complete, carefully vent the excess hydrogen and purge the vessel multiple times with an inert gas.
  • Catalyst Filtration: Never expose the dry, used catalyst to air. Filter the catalyst under a blanket of inert gas or quench it carefully with water before filtration. The filter cake should be kept wet and disposed of according to institutional safety guidelines for pyrophoric materials.

Visualizations

Exotherm_Troubleshooting start Monitor Reaction Temperature temp_check Is Temperature Stable? start->temp_check stable Continue Monitoring temp_check->stable Yes unstable Rapid Temperature Rise Detected temp_check->unstable No stable->start action1 Stop Reagent Addition unstable->action1 action2 Maximize Cooling action1->action2 control_check Is Temperature Controlled? action2->control_check controlled Resume Addition at Slower Rate control_check->controlled Yes uncontrolled Initiate Emergency Quench Procedure control_check->uncontrolled No controlled->start end Reaction Complete/Safe State uncontrolled->end

Caption: Troubleshooting workflow for a thermal excursion.

Grignard_Safety_Workflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Reaction risk_assessment Reaction Hazard Assessment (Calorimetry) setup Dry Glassware, Inert Atmosphere risk_assessment->setup reagents Check Reagent Purity setup->reagents initiation Confirm Initiation reagents->initiation addition Controlled Reagent Addition & Continuous Monitoring initiation->addition temp_control Maintain Set Temperature addition->temp_control addition->temp_control cool_down Cool Reaction Mixture temp_control->cool_down quench Slow, Controlled Quench cool_down->quench workup Standard Work-up quench->workup

Caption: Safety workflow for Grignard reactions.

References

identifying impurities in cyclopropylmethanol via NMR spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of cyclopropylmethanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in this compound samples via NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might find in my this compound sample?

A1: Impurities in this compound often originate from its synthesis or purification process. Common impurities include:

  • Starting materials: Unreacted cyclopropanecarboxaldehyde (B31225).

  • Byproducts of synthesis: n-butanol can be a byproduct if the synthesis involves hydrogenation of cyclopropanecarboxaldehyde containing crotonaldehyde.[1]

  • Solvents: Residual solvents from reaction workup and purification steps, such as diethyl ether, dichloromethane, or ethyl acetate.[2][3]

  • Water: Moisture can be present in the sample or the NMR solvent.[3][4][5]

Q2: I see unexpected peaks in the 1H NMR spectrum of my this compound. How can I identify them?

A2: Unexpected peaks usually correspond to impurities. To identify them:

  • Check for common solvent peaks: Refer to the data table below for characteristic chemical shifts of common laboratory solvents.[4][6][7]

  • Look for starting materials or byproducts: Compare the unknown peaks with the known NMR spectrum of potential starting materials or byproducts. For instance, the aldehyde proton of cyclopropanecarboxaldehyde has a characteristic downfield shift.

  • Consider water: A broad singlet that can appear at various chemical shifts depending on the solvent and concentration might indicate the presence of water.[4] Its position is also temperature-dependent.[4]

  • Use 2D NMR techniques: If signal overlap is an issue, 2D NMR experiments like COSY and HSQC can help in assigning the peaks to specific molecules.

Q3: How can I be sure that my NMR sample is prepared correctly to get a good spectrum?

A3: Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.[8] Key considerations include:

  • Solvent selection: Use a deuterated solvent that completely dissolves your sample.[9]

  • Concentration: For a typical ¹H NMR spectrum, a concentration of 5-25 mg of your compound in 0.6-0.7 mL of deuterated solvent is recommended.[9] For ¹³C NMR, a higher concentration of 50-100 mg may be needed.[9]

  • Homogeneity: Ensure your sample is fully dissolved and free of any solid particles, as these can negatively affect the magnetic field homogeneity and lead to poor spectral resolution.[8][10]

  • Use of an internal standard: Tetramethylsilane (TMS) is a common internal standard for organic solvents, providing a reference peak at 0 ppm.[9]

Troubleshooting Guide

Problem: My NMR spectrum shows broad peaks and poor resolution.

This issue can arise from several factors. The following workflow can help you troubleshoot the problem.

G Troubleshooting Workflow for Poor NMR Resolution A Poor Resolution in NMR Spectrum B Is the sample fully dissolved? A->B C Filter the sample to remove particulates. B->C No D Is the sample concentration too high? B->D Yes C->D E Dilute the sample. D->E Yes F Are there paramagnetic impurities present? D->F No E->F G Purify the sample (e.g., column chromatography). F->G Yes H Check instrument shimming. F->H No G->H I High-Quality Spectrum H->I

Caption: Troubleshooting workflow for poor NMR spectral resolution.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and common impurities in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to TMS.

Table 1: ¹H NMR Chemical Shifts (CDCl₃)

CompoundFunctional GroupChemical Shift (ppm)Multiplicity
This compound -CH₂-O3.45d
-CH- (cyclopropyl)1.05m
-CH₂- (cyclopropyl)0.50m
-CH₂- (cyclopropyl)0.25m
Cyclopropanecarboxaldehyde-CHO9.50d
n-Butanol-CH₂-OH3.65t
-CH₂-1.55m
-CH₂-1.40m
-CH₃0.95t
Diethyl Ether-CH₂-3.48q
-CH₃1.21t
Dichloromethane-CH₂-5.30s
Ethyl Acetate-O-CH₂-4.12q
-C(O)-CH₃2.05s
-CH₃1.26t
Water-OH~1.56s (broad)

Table 2: ¹³C NMR Chemical Shifts (CDCl₃)

CompoundCarbon AtomChemical Shift (ppm)
This compound -CH₂-OH68.5
-CH- (cyclopropyl)14.0
-CH₂- (cyclopropyl)3.5
Cyclopropanecarboxaldehyde-CHO201.0
n-Butanol-CH₂-OH62.5
-CH₂-35.0
-CH₂-19.5
-CH₃14.0
Diethyl Ether-CH₂-66.0
-CH₃15.5
Dichloromethane-CH₂-54.0
Ethyl Acetate-C=O171.0
-O-CH₂-60.5
-C(O)-CH₃21.0
-CH₃14.5

Note: Chemical shifts of impurities can vary slightly depending on the sample concentration and other components present.[4]

Experimental Protocols

Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a this compound sample for NMR analysis.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube (5 mm) and cap[8]

  • Pasteur pipette and bulb

  • Small vial

  • Internal standard (e.g., TMS), if required

Procedure:

  • Weigh the sample: In a small, clean, and dry vial, accurately weigh approximately 5-25 mg of the this compound sample for ¹H NMR (50-100 mg for ¹³C NMR).[9]

  • Add the solvent: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[9] If using an internal standard, it should be added to the solvent.

  • Dissolve the sample: Gently swirl the vial to completely dissolve the sample. Visually inspect the solution to ensure no solid particles are present.[8][10] If solids remain, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[10]

  • Transfer to NMR tube: Carefully transfer the solution from the vial into a clean, dry NMR tube using the Pasteur pipette. The final sample height in the tube should be around 4-5 cm.[10]

  • Cap and label: Securely cap the NMR tube and label it clearly.

  • Analysis: The sample is now ready for NMR analysis. Before inserting it into the spectrometer, wipe the outside of the tube to remove any dust or fingerprints.

G NMR Sample Preparation Workflow A Weigh Sample (5-25 mg) B Add Deuterated Solvent (~0.6 mL) A->B C Dissolve Sample Completely B->C D Are there solid particles? C->D E Filter Solution D->E Yes F Transfer to NMR Tube D->F No E->F G Cap and Label Tube F->G H Ready for NMR Analysis G->H

Caption: Workflow for preparing a this compound NMR sample.

References

Technical Support Center: Catalyst Selection for Efficient Cyclopropylmethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical support for navigating the complexities of catalyst selection in reactions involving cyclopropylmethanol. Due to its inherent ring strain, this compound presents unique challenges and opportunities in chemical synthesis.[1] This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate efficient and successful reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in catalytic reactions with this compound?

A1: The main challenge is the high ring strain of the cyclopropyl (B3062369) group, making it susceptible to undesired ring-opening or rearrangement reactions.[1][2] Key factors that can promote these side reactions include strong acidic conditions, high temperatures, and the generation of carbocation intermediates. Careful selection of a catalyst and reaction conditions is crucial to maintain the integrity of the cyclopropyl ring or to control its rearrangement selectively.

Q2: Which types of catalysts are commonly used for this compound reactions?

A2: The choice of catalyst depends on the desired transformation:

  • Lewis Acids (e.g., Yb(OTf)₃, Sc(OTf)₃, Zn(OTf)₂): These are often employed for controlled ring-opening and rearrangement reactions, such as the conversion of this compound to cyclobutanol (B46151).

  • Brønsted Acids : These can also promote rearrangements but must be used with caution as strong acids can lead to uncontrolled side reactions. Milder Brønsted acids are sometimes preferred.

  • Hydrogenation Catalysts (e.g., Raney Nickel, Raney Cobalt, Palladium on Carbon): These are used for the synthesis of this compound from cyclopropanecarboxaldehyde (B31225).

  • Palladium Catalysts (e.g., Pd(OAc)₂, Pd(dppf)Cl₂): These are used in cross-coupling reactions where this compound derivatives are used as building blocks.

Q3: How do I choose between a homogeneous and a heterogeneous catalyst?

A3: The choice depends on the specific reaction and desired outcome:

  • Homogeneous catalysts are in the same phase as the reactants, which can lead to higher activity and selectivity under milder conditions.[3] However, separating the catalyst from the product can be challenging.

  • Heterogeneous catalysts are in a different phase (typically solid) from the reactants (liquid or gas), which simplifies catalyst separation and recycling.[3] This is often preferred in industrial applications.

Q4: Can I perform stereoselective reactions with this compound?

A4: Yes, stereoselective reactions are possible and are a key area of interest. The choice of a chiral catalyst or chiral auxiliaries can lead to the formation of a specific stereoisomer. For example, chiral Lewis acids have been used in asymmetric syntheses involving cyclopropane (B1198618) rearrangements. The stereochemistry of the starting this compound can also influence the outcome of certain reactions.[2]

Q5: What are the typical side products in this compound reactions?

A5: Common side products often arise from the high reactivity of the cyclopropyl ring. These can include homoallylic alcohols (from ring opening), isomers from rearrangements (like cyclobutanol or cyclopentanol (B49286) derivatives depending on the substrate), and byproducts from reactions with the solvent or other reagents. The choice of catalyst and reaction conditions plays a critical role in minimizing these side products.

Troubleshooting Guides

Issue 1: Uncontrolled Ring Opening or Rearrangement
  • Symptom: Low yield of the desired product with a mixture of isomeric byproducts.

  • Possible Cause: The reaction conditions are too harsh, leading to uncontrolled carbocation formation and subsequent rearrangement. This is common with strong acids or high temperatures.

  • Troubleshooting Steps:

    • Catalyst Selection: Switch to a milder Lewis acid or a heterogeneous catalyst to temper reactivity.

    • Temperature Control: Perform the reaction at a lower temperature.

    • Solvent Choice: Use a less polar or non-coordinating solvent to stabilize the reactive intermediates differently.

    • pH Control: If applicable, buffer the reaction mixture to maintain a neutral or slightly basic pH.

Issue 2: Low or No Conversion
  • Symptom: The starting material is largely unreacted.

  • Possible Cause: The catalyst is not active enough under the chosen conditions, or it has been deactivated.

  • Troubleshooting Steps:

    • Catalyst Activation: Ensure the catalyst is properly activated if required (e.g., pre-reduction of a hydrogenation catalyst).

    • Increase Catalyst Loading: Incrementally increase the mole percentage of the catalyst.

    • Temperature Increase: Cautiously increase the reaction temperature while monitoring for side product formation.

    • Check for Poisons: Impurities in the starting materials or solvents can poison the catalyst. Ensure high-purity reagents are used.

Issue 3: Catalyst Deactivation
  • Symptom: The reaction starts but stalls before completion.

  • Possible Cause: The catalyst is losing its activity during the reaction due to poisoning, sintering (for heterogeneous catalysts), or coking.

  • Troubleshooting Steps:

    • Identify the Cause:

      • Poisoning: Analyze starting materials and solvents for impurities like sulfur or strongly coordinating species. For palladium catalysts, excess cyanide or the presence of moisture can be detrimental.[4][5]

      • Sintering: This can occur at high temperatures with solid catalysts, leading to a loss of active surface area.

      • Coking: Formation of carbonaceous deposits on the catalyst surface can block active sites, particularly in reactions involving alcohols at higher temperatures.

    • Solutions:

      • Purify Reagents: Use highly purified starting materials and solvents.

      • Optimize Conditions: Lower the reaction temperature if sintering or coking is suspected.

      • Catalyst Regeneration: Depending on the cause of deactivation, regeneration may be possible. Coked catalysts can sometimes be regenerated by controlled oxidation to burn off carbon deposits. Some poisoned catalysts can be washed or treated to restore activity.

Data Presentation

Table 1: Comparison of Lewis Acid Catalysts for Fused Cyclopropane Ring-Opening-Cyclization Cascade

Catalyst (5 mol%)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)
Yb(OTf)₃Dioxane909910:1
Sc(OTf)₃Dioxane90858:1
Zn(OTf)₂Dioxane90705:1
Y(OTf)₃Dioxane90656:1
Fe(OTf)₃Dioxane90504:1
Cu(OTf)₂Dioxane90454:1

Data summarized from a study on a specific fused cyclopropane substrate. Yields and selectivities can be substrate-dependent.

Table 2: Catalyst Performance in the Hydrogenation of Cyclopropanecarboxaldehyde

CatalystPurity of Aldehyde (%)Temperature (°C)Pressure (bar)Yield of this compound (%)Selectivity (%)
Raney Cobalt96.95404.4599.3>99
Raney Nickel90.8025-294.6790.58>99
Raney Nickel92.0025-284.4590.18Not specified

Data extracted from patent literature; n-butanol is a common side product from the hydrogenation of crotonaldehyde (B89634) impurity.

Experimental Protocols

Protocol 1: Hydrogenation of Cyclopropanecarboxaldehyde using Raney Cobalt

This protocol is a general guideline for the synthesis of this compound.

  • Reactor Setup: To a 250 ml pressure bottle, add 1 g of Raney cobalt catalyst.

  • Reagent Addition: Add 20 g of cyclopropanecarboxaldehyde (96.95% purity).

  • Inerting: Place the bottle in a Parr hydrogenation apparatus. Purge the system first with nitrogen and then with hydrogen.

  • Reaction Conditions: Pressurize the reactor to 4.45 bar with hydrogen. Begin shaking and heat the mixture to 40°C.

  • Reaction Monitoring: Maintain these conditions for approximately 20 hours. Monitor the reaction progress by GC analysis if possible.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.

  • Purification: The resulting crude product can be purified by distillation to yield high-purity this compound.

Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for coupling a cyclopropyl-containing compound (in this case, using cyclopropylboronic acid as an example) with a brominated aromatic compound.

  • Reagent Preparation: In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the brominated substrate (1 equivalent), cyclopropylboronic acid (1.3 equivalents), and a base such as K₃PO₄ (2 equivalents).

  • Catalyst Addition: Add the palladium catalyst, for example, a pre-catalyst system of Pd(OAc)₂ (1 mol%) and a suitable phosphine (B1218219) ligand like SPhos (2 mol%).

  • Solvent Addition: Add degassed solvents, such as a mixture of toluene (B28343) and water.

  • Reaction Conditions: Place the sealed Schlenk tube in a preheated oil bath at 90°C.

  • Reaction Monitoring: Stir the reaction mixture vigorously and monitor its progress using TLC or GC-MS. The reaction is typically complete within 2 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

CatalystSelectionWorkflow Catalyst Selection Workflow for this compound Reactions start Define Desired Transformation sub1 Synthesis of This compound start->sub1 sub2 Ring Rearrangement (e.g., to Cyclobutanol) start->sub2 sub3 Ring Opening start->sub3 sub4 Functionalization (e.g., Cross-Coupling) start->sub4 cat1 Hydrogenation Catalyst (Raney Ni, Co) sub1->cat1 cat2 Lewis Acid or Brønsted Acid sub2->cat2 cat3 Strong Lewis Acid sub3->cat3 cat4 Palladium Catalyst + Ligand sub4->cat4 cond1 Mild T & P H₂ atmosphere cat1->cond1 cond2 Controlled T Aprotic Solvent cat2->cond2 cat3->cond2 cond3 Anhydrous Inert Atmosphere cat4->cond3

Caption: Catalyst selection workflow based on the desired reaction outcome.

TroubleshootingWorkflow Troubleshooting Guide for this compound Reactions start Identify Issue issue1 Low / No Yield start->issue1 issue2 Undesired Side Products (Ring Opening/Rearrangement) start->issue2 issue3 Reaction Stalls (Catalyst Deactivation) start->issue3 cause1a Inactive Catalyst issue1->cause1a cause1b Conditions Too Mild issue1->cause1b cause2a Conditions Too Harsh (High T, Strong Acid) issue2->cause2a cause3a Poisoning issue3->cause3a cause3b Sintering / Coking issue3->cause3b sol1a Activate Catalyst Increase Loading cause1a->sol1a sol1b Increase Temperature cause1b->sol1b sol2a Use Milder Catalyst Lower Temperature cause2a->sol2a sol3a Purify Reagents cause3a->sol3a sol3b Optimize Conditions Regenerate Catalyst cause3b->sol3b

Caption: Troubleshooting workflow for common issues in this compound reactions.

References

Technical Support Center: Solvent Effects on the Stability of Cyclopropylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopropylmethanol and its derivatives. The information focuses on the stability of this compound in various solvents and addresses common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: Why do my reactions with this compound derivatives often yield a mixture of products, including cyclobutanol (B46151) and but-3-en-1-ol?

A1: The formation of multiple products is a strong indication that the reaction is proceeding, at least in part, through a carbocation intermediate. The cyclopropylmethyl carbocation is known to be unstable and rapidly rearranges to more stable cyclobutyl and homoallyl (but-3-enyl) carbocations. This is especially common under conditions that favor an SN1-type mechanism, such as in polar protic solvents (e.g., water, alcohols) or under acidic conditions.[1]

Q2: What is the underlying mechanism for the rearrangement of the cyclopropylmethyl cation?

A2: The cyclopropylmethyl cation is a non-classical carbocation stabilized by the adjacent cyclopropyl (B3062369) group. This stabilization occurs through the overlap of the strained C-C sigma bonds (Walsh orbitals) of the cyclopropane (B1198618) ring with the empty p-orbital of the carbocationic carbon, a phenomenon sometimes called "dancing resonance".[2] This delocalization of positive charge leads to an equilibrium between the cyclopropylmethyl, cyclobutyl, and homoallyl carbocation structures. A nucleophile can then attack any of these cationic forms, resulting in a mixture of alcohol products.[1][3]

Q3: How does the choice of solvent affect the stability of this compound and its derivatives?

A3: The solvent plays a critical role in the reaction pathway and, consequently, the stability of the cyclopropylmethyl system.[4]

  • Polar Protic Solvents (e.g., water, methanol, ethanol, acetic acid): These solvents have acidic protons and high polarity. They excel at stabilizing charged intermediates like carbocations through hydrogen bonding and strong dipole interactions. This stabilization promotes the SN1 pathway, accelerating the formation of the cyclopropylmethyl cation and leading to a higher proportion of rearranged products (cyclobutanol, but-3-en-1-ol).[1][5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): These solvents are polar but lack acidic protons. They are less effective at solvating anions (nucleophiles), which enhances their nucleophilicity. By promoting a direct, concerted SN2 attack, these solvents help to avoid the formation of a carbocation intermediate altogether, thus minimizing or preventing rearrangement.[1]

  • Non-Polar Solvents (e.g., hexane, toluene): In these solvents, the formation of charged intermediates is highly disfavored. Reactions are typically much slower, and if a reaction does occur, it is more likely to proceed through a non-ionic mechanism.

Q4: How can I favor the formation of the direct substitution product (unrearranged this compound derivative)?

A4: To maximize the yield of the unrearranged product, you must use reaction conditions that strongly favor an SN2 mechanism.[1] This involves:

  • Using a Polar Aprotic Solvent: Choose solvents like DMSO, DMF, or acetone.

  • Employing a Strong Nucleophile: Use a high concentration of a potent nucleophile (e.g., azide, cyanide, acetate).

  • Using a Good Leaving Group: Start with a cyclopropylmethyl derivative with a better leaving group than hydroxyl, such as a tosylate, mesylate, or bromide, to facilitate the SN2 displacement.

Q5: Which analytical techniques are suitable for monitoring the stability of this compound and quantifying the product mixture?

A5: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for separating and quantifying the mixture of this compound, cyclobutanol, and but-3-en-1-ol.[6] A stability-indicating HPLC method, typically using a C18 reversed-phase column with a UV detector, can be developed and validated to track the degradation of the parent compound and the formation of byproducts over time.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Appearance of unexpected peaks in chromatogram (e.g., cyclobutanol, but-3-en-1-ol) Reaction conditions (polar protic solvent, acidic pH, high temperature) are favoring an SN1 mechanism and carbocation rearrangement.Switch to a polar aprotic solvent (DMSO, DMF). Ensure the reaction medium is neutral or basic. Run the reaction at a lower temperature.[1]
Low yield of desired unrearranged product The nucleophile is too weak or is being deactivated by a protic solvent. The leaving group is poor.Use a stronger nucleophile at a higher concentration. Switch to a polar aprotic solvent to enhance nucleophilicity. Convert the starting alcohol to a better leaving group (e.g., tosylate).[1]
Inconsistent reaction outcomes or yields The reaction is highly sensitive to trace amounts of acid or water, which can initiate the SN1 pathway. Temperature fluctuations may be altering the SN1/SN2 ratio.Use anhydrous solvents and reagents. Consider adding a non-nucleophilic base (e.g., proton sponge) to scavenge trace acid. Implement precise temperature control.
Compound precipitates in aqueous solutions during experiments The compound has poor solubility in the aqueous buffer or medium.Decrease the final concentration of the compound. Increase the percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol), ensuring it does not promote rearrangement.

Data Presentation

The solvent's ability to stabilize a carbocation intermediate directly influences the product distribution in reactions involving cyclopropylmethyl systems. The following table summarizes the expected trend in product distribution from the solvolysis of a cyclopropylmethyl derivative (e.g., cyclopropylmethyl tosylate) in various solvents.

Solvent Solvent Type Relative Polarity Mechanism Expected Product Distribution
Tetrahydrofuran (THF)Polar Aprotic0.207SN2 favored>95% Cyclopropylmethyl-product, <5% Rearranged
AcetonePolar Aprotic0.355SN2 favoredHigh % of Cyclopropylmethyl-product, minimal rearrangement
Acetic AcidPolar Protic0.648SN1 / SN2 mixSignificant mixture of all three products
EthanolPolar Protic0.654SN1 favoredDominated by rearranged products (Cyclobutanol, But-3-en-1-ol)
WaterPolar Protic1.000SN1 favoredHigh % of rearranged products

Note: The exact ratios are highly dependent on temperature, concentration, and the specific leaving group. This table illustrates the general trend based on established mechanistic principles.[2][7]

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment in Various Solvents

This protocol describes a method to evaluate the stability of this compound under specific solvent and temperature conditions using HPLC analysis.

Objective: To quantify the degradation of this compound and the formation of rearrangement products over time.

Materials:

  • This compound

  • Solvents to be tested (e.g., Phosphate-Buffered Saline pH 7.4, Methanol, Acetonitrile (B52724), DMSO)

  • HPLC-grade water and acetonitrile for mobile phase

  • Formic acid or other modifier for mobile phase

  • HPLC system with UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler vials, amber to protect from light

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in a suitable solvent like acetonitrile.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µg/mL in each of the solvents to be tested. Prepare enough volume for all time points.

  • Incubation: Aliquot the test solutions into separate, sealed amber vials for each time point and condition. Incubate them at the desired temperatures (e.g., 4°C, 25°C, 40°C).

  • Time Points: Analyze samples at designated time points (e.g., 0, 4, 8, 12, 24, 48 hours). The 0-hour sample should be analyzed immediately after preparation.

  • HPLC Analysis:

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Evaluation: Identify and integrate the peaks for this compound and any new degradation/rearrangement products. Calculate the percentage of this compound remaining at each time point relative to the area at time zero.

Protocol 2: Synthesis of Cyclopropylmethyl tert-Butyl Ether (Minimizing Rearrangement)

This protocol provides an example of a reaction favoring the SN2 pathway to produce an unrearranged product.

Objective: To synthesize cyclopropylmethyl tert-butyl ether while suppressing the formation of rearranged byproducts.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • p-Toluenesulfonyl chloride

  • tert-Butanol (B103910)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Methodology:

  • Step A: Synthesis of Cyclopropylmethyl Tosylate (In Situ or Isolated)

    • In a flame-dried flask under an inert atmosphere (Nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir for 30 minutes at 0°C.

    • Add p-toluenesulfonyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 4-6 hours. (This converts the alcohol to a good leaving group).

  • Step B: SN2 Displacement

    • In a separate flask, prepare the potassium tert-butoxide nucleophile by adding potassium metal (1.2 eq) to an excess of tert-butanol or use commercially available potassium tert-butoxide.

    • Dissolve the potassium tert-butoxide (1.2 eq) in anhydrous DMSO.

    • Slowly add the solution containing cyclopropylmethyl tosylate from Step A to the nucleophile solution in DMSO at room temperature.

    • Heat the reaction mixture to 50°C and stir for 12-16 hours, monitoring by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and carefully quench by slowly adding water.

    • Extract the aqueous mixture with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired ether.

Visualizations

TroubleshootingWorkflow cluster_0 Observation cluster_1 Primary Diagnosis start Inconsistent results or appearance of unexpected byproducts (e.g., cyclobutanol, but-3-en-1-ol) check_mechanism Is the reaction proceeding via an Sₙ1 mechanism? start->check_mechanism cause_solvent Using Polar Protic Solvent? (Water, EtOH, MeOH, Acetic Acid) check_mechanism->cause_solvent Yes cause_ph Acidic Conditions or Trace Acid Present? check_mechanism->cause_ph Yes cause_nucleophile Weak or Low Concentration of Nucleophile? check_mechanism->cause_nucleophile Yes solution_solvent Switch to Polar Aprotic Solvent (DMSO, DMF, Acetone) cause_solvent->solution_solvent solution_ph Ensure Neutral or Basic pH (Add non-nucleophilic base if needed) cause_ph->solution_ph solution_nucleophile Use Strong Nucleophile at High Concentration cause_nucleophile->solution_nucleophile

Caption: Troubleshooting workflow for stability issues with this compound.

Rearrangement_Pathway cluster_start Reactant cluster_intermediate Carbocation Intermediates (in equilibrium) cluster_products Products from Nucleophilic Attack (Nu⁻) reactant Cyclopropylmethyl-LG (LG = OTs, Br, etc.) cpm_cation Cyclopropylmethyl Cation reactant->cpm_cation Sₙ1 Step (Favored by Polar Protic Solvents) cb_cation Cyclobutyl Cation cpm_cation->cb_cation ha_cation Homoallyl Cation cpm_cation->ha_cation cpm_product This compound cpm_cation->cpm_product + Nu⁻ cb_cation->ha_cation cb_product Cyclobutanol cb_cation->cb_product + Nu⁻ ha_product But-3-en-1-ol ha_cation->ha_product + Nu⁻

Caption: Rearrangement pathway of the cyclopropylmethyl carbocation.

References

minimizing rearrangement products in cyclopropylmethanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cyclopropylmethanol Reactions

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to minimize the formation of rearrangement products in reactions involving this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are this compound and its derivatives prone to rearrangement reactions?

A1: The high ring strain of the cyclopropane (B1198618) ring makes the cyclopropylmethyl system susceptible to rearrangements.[1] Under acidic conditions or in the presence of Lewis acids, the hydroxyl group can be protonated and leave as a water molecule, forming a primary cyclopropylmethyl carbocation.[2] This carbocation is highly unstable and rapidly rearranges to more stable secondary or tertiary carbocations, such as homoallylic or cyclobutyl cations, leading to ring-opened or ring-expanded products.[3][4]

Q2: What are the most common rearrangement byproducts observed in these reactions?

A2: The primary rearrangement products are typically homoallylic alcohols (but-3-en-1-ol derivatives) and cyclobutanol (B46151) derivatives. The formation of these products occurs through the opening or expansion of the cyclopropane ring via intermediate carbocations.[3][5] The ratio of these products can be influenced by the specific reaction conditions and the structure of the starting material.

Q3: What experimental factors promote the formation of these rearrangement products?

A3: Several factors can increase the likelihood of rearrangement:

  • Acidic Conditions: Both Brønsted and Lewis acids can catalyze the formation of the unstable cyclopropylmethyl cation, which is the key intermediate for rearrangement.[2][6][7] This includes acidic reagents and even aqueous acidic workups.[2]

  • High Temperatures: Increased thermal energy can provide the activation energy needed for carbocation formation and subsequent rearrangement.[8][9] Milder temperatures are generally preferred.[8]

  • Solvent Choice: Polar protic solvents (e.g., water, methanol, ethanol) can stabilize the carbocation intermediate, favoring SN1-type pathways that lead to rearrangement.[10][11]

  • Leaving Group: A good leaving group will more readily form the carbocation, increasing the chance of rearrangement.

Q4: How can I minimize or prevent the formation of rearrangement byproducts?

A4: To suppress rearrangement, it is crucial to use reaction conditions that avoid the formation of a carbocation intermediate. This is best achieved by favoring a bimolecular nucleophilic substitution (SN2) mechanism.[10] Key strategies include:

  • pH Control: Maintain neutral or basic conditions throughout the reaction and workup to prevent acid-catalyzed carbocation formation.[2]

  • Solvent Selection: Use polar aprotic solvents like DMSO, DMF, or acetone, which do not stabilize carbocations as effectively as protic solvents.[10][11]

  • Temperature Management: Conduct reactions at lower temperatures to minimize side reactions.[8]

  • Catalyst Choice: If a catalyst is necessary, select one that promotes the desired transformation under mild conditions without generating carbocationic intermediates.[2]

Troubleshooting Guide

Issue 1: A significant amount of a ring-opened byproduct is observed after an aqueous acidic workup.

  • Probable Cause: The acidic conditions of the workup are inducing post-reaction rearrangement of the desired product.[2]

  • Solution:

    • Cool the reaction: Before workup, cool the reaction mixture to 0 °C in an ice bath.[2]

    • Use a mild quenching agent: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate (B84403) buffer (pH 7) to neutralize any acid before extraction.[2]

    • Extract and wash: Extract the product with an appropriate organic solvent and wash the organic layers with brine to remove residual water.[2]

Issue 2: Rearrangement is occurring in a substitution reaction, leading to low yields of the desired product.

  • Probable Cause: The reaction conditions are favoring an SN1 pathway over the desired SN2 pathway. This is common when using polar protic solvents or when the nucleophile is not strong enough.[10][11]

  • Solution:

    • Change the solvent: Switch from a polar protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., anhydrous DMSO or DMF) to disfavor carbocation formation.[10]

    • Increase nucleophile strength/concentration: Ensure a sufficiently strong and concentrated nucleophile is used to promote a direct SN2 displacement.

    • Two-step sequence for hydroxyl group introduction: To introduce a hydroxyl group without rearrangement, first perform an SN2 displacement with a nucleophile like acetate (B1210297) (CH₃COO⁻) in a polar aprotic solvent, followed by hydrolysis of the resulting ester under basic or neutral conditions.[10]

Issue 3: Ring-opening is observed when using a Lewis acid catalyst.

  • Probable Cause: Strong Lewis acids can coordinate to the oxygen of the hydroxyl group, turning it into a good leaving group and initiating carbocation formation and subsequent ring-opening.[6][12][13]

  • Solution:

    • Use a milder catalyst: Investigate alternative catalysts that can achieve the desired transformation under less acidic conditions.[2]

    • Lower the temperature: Reducing the reaction temperature can decrease the rate of the rearrangement side reaction.

    • Change the reaction pathway: Consider alternative synthetic routes that do not require a Lewis acid-catalyzed step on the this compound moiety.

Data Presentation

Table 1: Effect of Solvent Choice on Substitution Reactions of Cyclopropylmethyl Halides

Solvent TypeExample SolventsTypical MechanismRearrangement Tendency
Polar ProticWater, Ethanol, MethanolSN1 favoredHigh
Polar AproticDMSO, DMF, AcetoneSN2 favoredLow
Non-polarHexane, TolueneGenerally slow, variableDepends on other factors

This table summarizes general trends in solvent effects on substitution reactions.[10][11][14]

Table 2: Influence of Reaction Conditions on Product Distribution (Illustrative)

ReagentSolventTemperature (°C)Unrearranged Product Yield (%)Rearranged Product Yield (%)
HBrH₂O80< 10%> 90%
PBr₃, PyridineDiethyl Ether0> 90%< 10%
SOCl₂CHCl₃25Variable, often significant rearrangementVariable
NaIAcetone50> 95%< 5%

This is an illustrative table based on established principles of organic chemistry. Actual yields are substrate-dependent.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Acid-Catalyzed Rearrangement During Workup

  • Completion Check: Monitor the reaction until completion using TLC or LC-MS.

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C using an ice bath.[2]

  • Neutralization: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. Continue addition until gas evolution ceases and the pH of the aqueous layer is confirmed to be neutral or slightly basic (pH 7-8) using pH paper.[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.[2]

  • Washing: Combine the organic layers and wash with brine to remove excess water.[2]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[2]

Protocol 2: Synthesis of Cyclopropylmethyl Azide (B81097) (SN2 Example)

This protocol illustrates a substitution reaction designed to minimize rearrangement by favoring an SN2 pathway.[10]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopropylmethyl bromide (1.0 eq.) in anhydrous dimethyl sulfoxide (B87167) (DMSO).[10]

  • Reagent Addition: To this solution, add sodium azide (NaN₃, 1.5 eq.) in one portion.[10]

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours.[10]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.[10]

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with diethyl ether.[10]

  • Washing: Combine the organic extracts and wash them with water to remove any residual DMSO, followed by a brine wash.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation to yield the crude cyclopropylmethyl azide.

Mandatory Visualizations

G cluster_0 Acid-Catalyzed Rearrangement Pathway A This compound B Protonated Alcohol (Good Leaving Group) A->B H+ (Acid) C Cyclopropylmethyl Carbocation (Unstable) B->C - H2O D Homoallylic Cation (Rearranged) C->D Ring Opening E Cyclobutyl Cation (Rearranged) C->E Ring Expansion F Ring-Opened Products (e.g., Homoallylic Alcohol) D->F + H2O - H+ G Ring-Expanded Products (e.g., Cyclobutanol) E->G + H2O - H+

Caption: Mechanism of acid-catalyzed this compound rearrangement.

G cluster_1 Troubleshooting Workflow Start Rearrangement Product Detected Q1 Was an acidic reagent or workup used? Start->Q1 Sol1 Implement Neutral/Basic Workup (e.g., NaHCO3 quench at 0°C) Q1->Sol1 Yes Q2 Is the reaction temperature high? Q1->Q2 No End Desired Product Optimized Sol1->End Sol2 Lower Reaction Temperature Q2->Sol2 Yes Q3 Is a polar protic solvent being used? Q2->Q3 No Sol2->End Sol3 Switch to Polar Aprotic Solvent (DMSO, DMF, Acetone) Q3->Sol3 Yes Q3->End No Sol3->End

Caption: Troubleshooting flowchart for rearrangement issues.

G cluster_2 SN1 vs. SN2 Pathway Competition cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway Start Cyclopropylmethyl-LG SN1_Carbocation Carbocation Intermediate Start->SN1_Carbocation Favored by: - Polar Protic Solvents - Weak Nucleophiles SN2_Transition Concerted Transition State (Nucleophile attacks, LG leaves) Start->SN2_Transition Favored by: - Polar Aprotic Solvents - Strong Nucleophiles SN1_Rearrangement Rearrangement SN1_Carbocation->SN1_Rearrangement SN1_Product Rearranged Product SN1_Rearrangement->SN1_Product SN2_Product Unrearranged Product SN2_Transition->SN2_Product

Caption: Competing SN1 and SN2 pathways in cyclopropylmethyl systems.

References

Validation & Comparative

A Comparative Guide to the Ring Strain-Driven Reactions of Cyclopropylmethanol and Cyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inherent ring strain of small cycloalkanes provides a powerful thermodynamic driving force for a variety of chemical transformations. This guide offers an objective comparison of the reactivity of cyclopropylmethanol and cyclobutanol (B46151) in ring strain-driven reactions, supported by experimental data. Understanding the distinct behaviors of these two structurally similar yet electronically different alcohols is crucial for their application as reactive intermediates in organic synthesis and drug development.

Introduction to Ring Strain

Cyclopropane (B1198618) and cyclobutane, the parent cycloalkanes of the alcohols discussed herein, exhibit significant ring strain due to deviations from the ideal tetrahedral bond angle of 109.5° and torsional strain from eclipsing hydrogen atoms.[1][2] This stored potential energy can be released in reactions that involve the opening or rearrangement of the ring, making them valuable synthons for accessing more complex molecular architectures.

Table 1: Ring Strain Energies of Cyclopropane and Cyclobutane

CycloalkaneRing Strain (kcal/mol)Source(s)
Cyclopropane27.6 - 28.1[1][3]
Cyclobutane26.3 - 26.9[1][3]

Comparative Reactivity in Solvolysis Reactions

To quantify the difference in reactivity, we will examine the solvolysis of the corresponding tosylate esters of this compound and cyclobutanol in acetic acid (acetolysis). The rate of these reactions is highly sensitive to the stability of the carbocation intermediate formed upon departure of the tosylate leaving group.

Product Distribution: A Tale of Two Rearrangements

The most striking difference between the reactivity of this compound and cyclobutanol lies in the distribution of products formed during ring strain-driven reactions. These differences are a direct consequence of the distinct rearrangement pathways accessible to the respective carbocation intermediates.

Acetolysis of Cyclopropylmethyl Tosylate:

The solvolysis of cyclopropylmethyl tosylate proceeds through a complex set of equilibrating carbocation intermediates, often referred to as the "cyclopropylmethyl-cyclobutyl-homoallyl" cation system. This leads to a mixture of products where the cyclopropane ring has rearranged.

Table 2: Product Distribution from the Acetolysis of Cyclopropylmethyl Tosylate (Illustrative)

ProductStructurePercentage (%)
Cyclobutyl Acetate (B1210297)CH₃COOCH(CH₂)₃~48
Homoallyl Acetate (3-Butenyl Acetate)CH₃COOCH₂CH₂CH=CH₂~47
Cyclopropylmethyl AcetateCH₃COOCH₂CH(CH₂)₂~5

Note: The exact product distribution can vary with reaction conditions. The values presented are representative.

Acetolysis of Cyclobutyl Tosylate:

In contrast, the acetolysis of cyclobutyl tosylate is significantly slower and primarily yields products of ring contraction and elimination, in addition to direct substitution.

Table 3: Product Distribution from the Acetolysis of Cyclobutyl Tosylate (Illustrative)

ProductStructurePercentage (%)
Cyclobutyl AcetateCH₃COOCH(CH₂)₃Major
Cyclopropylmethyl AcetateCH₃COOCH₂CH(CH₂)₂Minor
Homoallyl Acetate (3-Butenyl Acetate)CH₃COOCH₂CH₂CH=CH₂Minor
CyclobuteneC₄H₆Trace

Reaction Mechanisms

The divergent reaction pathways of this compound and cyclobutanol can be visualized through their respective carbocation intermediates.

cyclopropylmethanol_rearrangement cpm_ots Cyclopropylmethyl Tosylate cpm_cation Cyclopropylmethyl Cation (non-classical) cpm_ots->cpm_cation -OTs⁻ cb_cation Cyclobutyl Cation cpm_cation->cb_cation Rearrangement ha_cation Homoallyl Cation cpm_cation->ha_cation Rearrangement cpm_oac Cyclopropylmethyl Acetate cpm_cation->cpm_oac + AcO⁻ cb_cation->cpm_cation cb_oac Cyclobutyl Acetate cb_cation->cb_oac + AcO⁻ ha_cation->cpm_cation ha_oac Homoallyl Acetate ha_cation->ha_oac + AcO⁻

Figure 1. Reaction pathway for this compound solvolysis.

cyclobutanol_rearrangement cb_ots Cyclobutyl Tosylate cb_cation Cyclobutyl Cation cb_ots->cb_cation -OTs⁻ cpm_cation Cyclopropylmethyl Cation cb_cation->cpm_cation Ring Contraction cb_oac Cyclobutyl Acetate cb_cation->cb_oac + AcO⁻ cyclobutene Cyclobutene cb_cation->cyclobutene - H⁺ cpm_cation->cb_cation cpm_oac Cyclopropylmethyl Acetate cpm_cation->cpm_oac + AcO⁻ ha_oac Homoallyl Acetate cpm_cation->ha_oac Rearrangement + AcO⁻

Figure 2. Reaction pathway for cyclobutanol solvolysis.

Experimental Protocols

The following protocols provide a general framework for the synthesis of the tosylate precursors and their subsequent acetolysis for comparative analysis.

Synthesis of Cyclopropylmethyl Tosylate and Cyclobutyl Tosylate

This procedure is adapted from the synthesis of other alkyl tosylates.[1][5]

tosylate_synthesis_workflow start Start: This compound or Cyclobutanol dissolve Dissolve alcohol in pyridine start->dissolve cool Cool to 0°C dissolve->cool add_tscl Add p-toluenesulfonyl chloride (TsCl) portion-wise cool->add_tscl react Stir at room temperature (e.g., 16 hours) add_tscl->react quench Pour into ice-cold HCl react->quench extract Extract with diethyl ether quench->extract dry Dry organic layer (e.g., MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate product Product: Cyclopropylmethyl Tosylate or Cyclobutyl Tosylate concentrate->product

Figure 3. Workflow for the synthesis of tosylates.

Materials:

  • This compound or Cyclobutanol

  • Pyridine (anhydrous)

  • p-Toluenesulfonyl chloride (TsCl)

  • Concentrated Hydrochloric Acid

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • In a round-bottom flask, dissolve the alcohol (1 equivalent) in anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.05 equivalents) in portions, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude tosylate.

Acetolysis of Tosylates and Product Analysis

This protocol is a general procedure for solvolysis reactions and can be adapted for kinetic studies.[3][6]

Materials:

  • Cyclopropylmethyl tosylate or Cyclobutyl tosylate

  • Glacial acetic acid

  • Sodium acetate (for buffering)

  • Internal standard for GC-MS (e.g., dodecane)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Prepare a solution of the tosylate and an internal standard in glacial acetic acid. If buffering is desired, add sodium acetate.

  • Heat the reaction mixture at a constant temperature (e.g., 50°C) in a sealed vial.

  • At various time intervals, withdraw aliquots of the reaction mixture and quench by adding to ice-cold water.

  • Extract the quenched aliquot with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Analyze the organic sample by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution and the disappearance of the starting material.

Product Characterization:

The products can be identified by comparing their GC retention times and mass spectra with those of authentic samples or by interpretation of their fragmentation patterns. 1H and 13C NMR spectroscopy can be used to confirm the structures of the isolated products.[1][7][8][9]

Conclusion

The high ring strain in this compound and cyclobutanol makes them reactive substrates that undergo facile rearrangements under solvolytic conditions. This compound reacts significantly faster and yields a mixture of ring-expanded and rearranged acyclic products. In contrast, cyclobutanol reacts more slowly, primarily affording products of direct substitution and ring contraction. These distinct reactivities, driven by the unique electronic properties of the three- and four-membered rings, offer a versatile toolkit for synthetic chemists to construct diverse molecular scaffolds. The choice between a cyclopropylmethyl and a cyclobutyl precursor can thus be strategically employed to access different product distributions in ring strain-driven reactions.

References

A Comparative Guide to the Synthesis of Substituted Cyclopropylmethanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropylmethanol motif is a valuable structural element in a wide array of biologically active molecules and functional materials. Its unique conformational properties and electronic nature often impart desirable characteristics to parent compounds. Consequently, the development of efficient and stereoselective synthetic routes to substituted cyclopropylmethanols is of significant interest to the chemical research community. This guide provides a comparative overview of three prominent methods for their synthesis: the Simmons-Smith cyclopropanation of allylic alcohols, the Kulinkovich reaction of esters, and a transition-metal-catalyzed approach, offering insights into their respective advantages, limitations, and practical applications.

At a Glance: Performance Comparison

The selection of an appropriate synthetic route to a target this compound is contingent on several factors, including the desired substitution pattern, stereochemical outcome, and the functional group tolerance of the starting materials. The following table summarizes the key performance indicators for the three discussed methods.

MethodSubstrateKey ReagentsTypical YieldDiastereoselectivity (d.r.)Enantioselectivity (ee)Key Advantages
Simmons-Smith Cyclopropanation Allylic AlcoholsCH₂I₂/Zn-Cu or Et₂ZnGood to Excellent (60-95%)High (up to >20:1), directed by OHHigh (up to >98% ee) with chiral ligandsHigh stereospecificity, reliable hydroxyl-group direction.
Kulinkovich Reaction EstersGrignard Reagent, Ti(OiPr)₄Good (60-90%)High (cis-selectivity)Moderate to Good (up to 87% ee) with chiral ligandsUtilizes readily available esters, direct access to 1-substituted cyclopropanols.
Rh(III)-Catalyzed Cyclopropanation Allylic AlcoholsN-Enoxyphthalimides, [Cp*RhCl₂]₂Good to Excellent (62-89%)High (>20:1)Not extensively studied for enantioselectivityForms substituted cyclopropyl (B3062369) ketones, which can be reduced.

In-Depth Analysis of Synthetic Routes

Simmons-Smith Cyclopropanation of Allylic Alcohols

The Simmons-Smith reaction is a classic and widely utilized method for the cyclopropanation of alkenes. When applied to allylic alcohols, the hydroxyl group acts as a directing group, coordinating to the zinc carbenoid intermediate and delivering the methylene (B1212753) group to the same face of the double bond, resulting in high diastereoselectivity.[1][2] The use of chiral ligands allows for highly enantioselective transformations.

Reaction Scheme:

Caption: General scheme of the Simmons-Smith cyclopropanation of an allylic alcohol.

Experimental Data:

SubstrateProductYield (%)d.r.ee (%)Chiral Ligand/Auxiliary
trans-Cinnamyl alcoholtrans-2-Phenylthis compound9015:198Aziridine-phosphine ligand[3][4]
cis-Cinnamyl alcoholcis-2-Phenylthis compound87>200:184Sulfonamide catalyst[1][5]
Geraniol(2-((1R,2R)-2-Isopropenyl-2-methylcyclopropyl)methyl)oxirane----
(E)-3-Penten-2-olsyn-1-Methyl-2-ethylthis compound->20:1--[2]

Key Strengths & Limitations:

The primary advantage of the Simmons-Smith reaction is its high degree of stereocontrol, dictated by the existing stereochemistry of the allylic alcohol. The reaction is generally high-yielding and tolerates a variety of functional groups. However, the stoichiometric use of zinc reagents can be a drawback in terms of cost and waste generation. Furthermore, the synthesis of substituted cyclopropanes beyond simple methylenation requires the use of substituted diiodoalkanes, which can be less accessible.

Kulinkovich Reaction

The Kulinkovich reaction provides a distinct approach to cyclopropylmethanols, starting from readily available esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[6][7][8] The reaction proceeds through a titanacyclopropane intermediate, which then reacts with the ester to form the cyclopropanol (B106826) product. A key characteristic of this reaction is the formation of 1-substituted cyclopropanols with high cis diastereoselectivity with respect to the substituents on the newly formed ring.[9][10] Asymmetric variants employing chiral ligands, such as TADDOLs, have been developed to achieve enantioselectivity.[11]

Reaction Scheme:

Caption: General scheme of the Kulinkovich reaction.

Experimental Data:

Ester SubstrateGrignard ReagentProductYield (%)d.r. (cis:trans)ee (%)Chiral Ligand
Methyl benzoateEtMgBr1-Phenylcyclopropanol85---
Ethyl acetate (B1210297)PrMgBr1-Methyl-2-propylcyclopropanol78High cis--
Methyl 4-methoxybenzoateEtMgBr1-(4-Methoxyphenyl)cyclopropanol91---
Various EstersProchiral Alkenes(Z)- or (E)-cyclopropanols--up to 87(4R,5R)-TADDOLate[11]

Key Strengths & Limitations:

The Kulinkovich reaction offers a powerful method for the synthesis of 1-substituted cyclopropanols from simple starting materials. The reaction generally provides good yields and high diastereoselectivity for the cis isomer. The ability to use a variety of esters and Grignard reagents allows for the synthesis of a diverse range of products. A limitation is the stoichiometric use of the titanium reagent in many cases, although catalytic versions are known. The enantioselective variant, while effective, may require careful optimization of the chiral ligand and reaction conditions.

Transition-Metal-Catalyzed Cyclopropanation

Transition-metal catalysis offers a powerful and versatile platform for the synthesis of cyclopropanes. While many methods focus on the cyclopropanation of simple alkenes with diazo compounds, recent advancements have enabled the direct and diastereoselective synthesis of substituted cyclopropyl ketones from allylic alcohols.[12][13] These ketones can then be readily reduced to the corresponding cyclopropylmethanols. Rhodium(III)-catalyzed C-H activation of N-enoxyphthalimides and their subsequent annulation with allylic alcohols is a notable example.[13][14][15][16]

Reaction Scheme:

Caption: General scheme of the Rh(III)-catalyzed synthesis of substituted cyclopropylmethanols.

Experimental Data (for the cyclopropanation step):

Allylic AlcoholN-EnoxyphthalimideProduct (Ketone)Yield (%)d.r.
Allyl alcoholN-(1-Phenylvinyloxy)phthalimide2-Methyl-2-phenylcyclopropyl phenyl ketone81>20:1[13]
Crotyl alcoholN-(1-Phenylvinyloxy)phthalimide2,3-Dimethyl-2-phenylcyclopropyl phenyl ketone81>20:1[13]
Methallyl alcoholN-(1-Phenylvinyloxy)phthalimide2-Methyl-2-(1-phenylvinyl)cyclopropyl phenyl ketone627.0:1[13]
GeraniolN-(1-Phenylvinyloxy)phthalimideComplex substituted cyclopropyl ketone55>10:1[13]

Key Strengths & Limitations:

This rhodium-catalyzed method provides access to highly substituted cyclopropyl ketones with excellent diastereoselectivity. The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance. A key advantage is the ability to introduce a variety of substituents onto the cyclopropane (B1198618) ring via the N-enoxyphthalimide partner. The main limitation is that the direct product is a ketone, requiring a subsequent reduction step to obtain the desired this compound. The development of enantioselective variants of this specific reaction is an area for future exploration.

Experimental Protocols

General Procedure for Asymmetric Simmons-Smith Cyclopropanation[3]

To a solution of the chiral ligand (e.g., aziridine-phosphine, 0.025 mmol) in anhydrous dichloromethane (B109758) (5 mL) at 0 °C is added the allylic alcohol (0.5 mmol), a 1.0 M solution of diethylzinc (B1219324) in hexanes (1.0 mmol), and diiodomethane (B129776) (0.6 mmol). The resulting mixture is stirred at room temperature for 4 hours. The reaction is then quenched by the addition of a 2 M aqueous NaOH solution. The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for the Kulinkovich Reaction[8]

To a solution of the ester (9.98 mmol, 1.0 equiv) in anhydrous THF under an argon atmosphere is added a solution of ClTi(OiPr)₃ (0.46 M in THF, 4.8 equiv). The solution is cooled to 0 °C, and a 1.0 M solution of the Grignard reagent (e.g., EtMgBr) in THF (9.6 equiv) is added dropwise over 1.5 hours. The solution is stirred at 0 °C for an additional hour and then allowed to warm to room temperature for 30 minutes. The reaction is quenched by the addition of ethyl acetate followed by a saturated aqueous solution of NH₄Cl. The mixture is filtered through Celite, and the filtrate is extracted with ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the cyclopropanol.

General Procedure for Rh(III)-Catalyzed Diastereoselective Cyclopropanation[13]

To a screw-capped vial is added the allylic alcohol (0.2 mmol, 1.0 equiv), N-enoxyphthalimide (0.3 mmol, 1.5 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and KOPiv (0.4 mmol, 2.0 equiv). The vial is purged with argon, and then trifluoroethanol (TFE, 1.0 mL) is added. The mixture is stirred at 0 °C for 24 hours. Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Conclusion

The synthesis of substituted cyclopropylmethanols can be achieved through several effective methodologies, each with its own set of advantages and disadvantages. The Simmons-Smith cyclopropanation of allylic alcohols stands out for its exceptional stereocontrol, directly translating the stereochemistry of the starting material to the product. The Kulinkovich reaction offers a convenient route from readily available esters, providing direct access to 1-substituted cyclopropanols with high cis-diastereoselectivity. Finally, emerging transition-metal-catalyzed methods, such as the Rh(III)-catalyzed annulation, open new avenues for the synthesis of highly substituted cyclopropyl systems, albeit requiring a subsequent reduction step. The choice of the optimal synthetic route will ultimately depend on the specific structural and stereochemical requirements of the target molecule, as well as practical considerations such as the availability of starting materials and the desired scale of the reaction.

Logical Relationships and Workflows

G cluster_0 Synthetic Strategy Selection cluster_1 Simmons-Smith Route cluster_2 Kulinkovich Route cluster_3 Transition Metal Route Target Target Substituted This compound Decision Desired Substitution & Stereochemistry Target->Decision SS_Start Allylic Alcohol Decision->SS_Start Known Allylic Alcohol Stereocenter K_Start Ester Decision->K_Start 1-Substitution Desired TM_Start Allylic Alcohol Decision->TM_Start Complex Substitution Pattern SS_Reaction Simmons-Smith Cyclopropanation SS_Start->SS_Reaction SS_Product Diastereomerically Enriched This compound SS_Reaction->SS_Product K_Reaction Kulinkovich Reaction K_Start->K_Reaction K_Product 1-Substituted Cyclopropanol K_Reaction->K_Product TM_Reaction Rh(III)-Catalyzed Cyclopropanation TM_Start->TM_Reaction TM_Intermediate Cyclopropyl Ketone TM_Reaction->TM_Intermediate TM_Reduction Reduction TM_Intermediate->TM_Reduction TM_Product Substituted This compound TM_Reduction->TM_Product

Caption: Decision workflow for selecting a synthetic route to substituted cyclopropylmethanols.

References

The Validation of Cyclopropylmethanol as a Bioisostere for the Gem-Dimethyl Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds to enhance drug-like properties is a cornerstone of successful drug development. One such strategy, bioisosteric replacement, involves the substitution of a functional group with another that retains similar steric and electronic characteristics, with the goal of improving potency, selectivity, metabolic stability, or pharmacokinetic profiles. The gem-dimethyl group, a common motif in natural products and synthetic drugs, is often incorporated to introduce steric bulk, block metabolic oxidation, and conformationally constrain a molecule. However, its lipophilic nature can sometimes lead to undesirable properties such as poor solubility.

This guide provides a comprehensive validation of cyclopropylmethanol as a viable bioisostere for the gem-dimethyl group. By presenting a head-to-head comparison of their physicochemical properties, metabolic stability, and impact on biological activity, supported by detailed experimental protocols and logical workflows, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to effectively utilize this bioisosteric replacement in their drug design endeavors.

Physicochemical and Pharmacokinetic Properties: A Comparative Analysis

The rationale for considering this compound as a bioisostere for a gem-dimethyl group lies in its ability to mimic the steric footprint of the latter while introducing a polar hydroxyl group. This seemingly subtle change can have profound effects on a molecule's properties, as summarized in the table below. The data presented is a composite representation derived from typical experimental observations in medicinal chemistry.

PropertyGem-Dimethyl GroupThis compoundRationale for Change
Lipophilicity (cLogP) Increases lipophilicityDecreases lipophilicityThe hydroxyl group in this compound introduces polarity, reducing the overall lipophilicity of the molecule.
Aqueous Solubility Generally lowerGenerally higherThe polar hydroxyl group enhances hydrogen bonding with water, thereby improving aqueous solubility.
Metabolic Stability (t½ in HLM) Can be susceptible to oxidationOften more stableThe cyclopropyl (B3062369) group can be more resistant to metabolic attack compared to the methyl groups.[1]
Intrinsic Clearance (CLint in HLM) VariableGenerally lowerEnhanced metabolic stability leads to a lower rate of clearance by liver microsomes.[1]
Molecular Weight + 28 Da (for two CH₂)+ 56.06 Da (for C₃H₅OH)A modest increase in molecular weight.
Hydrogen Bond Donors 01The hydroxyl group acts as a hydrogen bond donor.
Hydrogen Bond Acceptors 01The oxygen atom can act as a hydrogen bond acceptor.

Impact on Biological Activity: A Case Study Perspective

While physicochemical and pharmacokinetic properties are crucial, the ultimate validation of a bioisosteric replacement lies in its ability to maintain or improve biological activity. The substitution of a gem-dimethyl group with this compound can influence receptor binding and potency. The following table illustrates a hypothetical comparison based on the principles of bioisosterism in the context of a generic kinase inhibitor.

ParameterGem-Dimethyl AnalogThis compound AnalogInterpretation
Target Affinity (Ki) 10 nM15 nMA slight decrease in affinity may be observed due to altered hydrophobic interactions in the binding pocket.
In Vitro Potency (IC50) 50 nM75 nMThe change in potency often correlates with the change in target affinity.
Cellular Potency (EC50) 200 nM150 nMImproved solubility and cell permeability due to the polarity of this compound can sometimes lead to enhanced cellular potency despite slightly lower target affinity.

Experimental Protocols

To empirically validate the bioisosteric relationship between the gem-dimethyl group and this compound, the following experimental protocols are recommended.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the shake-flask method, a gold standard for determining thermodynamic solubility.

Materials:

  • Test compounds (gem-dimethyl and this compound analogs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • HPLC-grade water and acetonitrile (B52724)

  • Vials, orbital shaker, centrifuge, and HPLC-UV system

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Add an excess amount of the solid compound to a known volume of PBS (pH 7.4) in a glass vial.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent (e.g., PBS or a mixture of water and acetonitrile).

  • Determine the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method with a standard calibration curve.[2]

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[3][4]

Materials:

  • Test compounds

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • Incubator, centrifuge, and LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C.

  • Add the test compound to the HLM mixture to a final concentration of 1 µM and pre-incubate for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.[5]

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.[4][6]

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for validating this compound as a bioisostere for a gem-dimethyl group and a conceptual signaling pathway where such a modification might be relevant.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Validation A Parent Compound (gem-dimethyl) B Analog Design (this compound) A->B C Synthesis & Purification B->C D Physicochemical Profiling (Solubility, logP) C->D E Metabolic Stability Assay (HLM) C->E F Biological Activity Assay (Target Binding, Potency) C->F G Comparative Data Analysis D->G E->G F->G H Bioisostere Validation G->H

Caption: Workflow for the validation of this compound as a bioisostere.

G cluster_0 Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Intracellular Kinase Domain Receptor->Kinase Dimerization & Autophosphorylation Inhibitor Kinase Inhibitor (gem-dimethyl or This compound analog) Inhibitor->Kinase Substrate Substrate Protein Kinase->Substrate ATP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling (e.g., Cell Proliferation) PhosphoSubstrate->Downstream

Caption: Conceptual kinase signaling pathway for evaluating inhibitor analogs.

Conclusion

The replacement of a gem-dimethyl group with this compound represents a valuable strategy in medicinal chemistry for modulating the physicochemical and pharmacokinetic properties of drug candidates. This bioisosteric substitution can lead to significant improvements in aqueous solubility and metabolic stability, potentially enhancing a compound's overall drug-like profile. While this modification may slightly alter target affinity, the benefits in terms of improved developability often outweigh a minor loss in potency. The experimental protocols and workflows provided in this guide offer a robust framework for the systematic validation of this bioisosteric pair, enabling researchers to make informed decisions in the design and optimization of novel therapeutics.

References

Mechanistic Insights into Cyclopropylmethanol Ring Expansion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ring expansion of cyclopropylmethanol is a fundamental and synthetically useful transformation in organic chemistry, providing access to valuable cyclobutanol (B46151) and homoallylic alcohol derivatives. Understanding the underlying mechanisms of this rearrangement is crucial for controlling product selectivity and developing novel synthetic methodologies. This guide provides an objective comparison of the proposed mechanistic pathways, supported by experimental and computational data, to aid researchers in harnessing the full potential of this versatile reaction.

Mechanistic Pathways: A Tale of Cationic Intermediates

The ring expansion of this compound is predominantly initiated by the formation of a carbocation at the carbinylic position, typically under acidic conditions or through the solvolysis of a suitable leaving group. The subsequent fate of this initial cation dictates the product distribution and is the central focus of mechanistic studies. Two primary, competing pathways are generally considered: a concerted process and a stepwise process involving discrete cationic intermediates.

The key player in these rearrangements is the highly fluxional and non-classical cyclopropylcarbinyl cation. This intermediate can exist in equilibrium with other cationic species, including the cyclobutyl cation and the homoallylic cation. The relative stabilities of these intermediates, influenced by substituents and reaction conditions, govern the reaction's outcome.

dot

Caption: Proposed mechanistic pathways for this compound ring expansion.

Comparative Analysis of Mechanistic Studies

Various experimental and computational techniques have been employed to elucidate the mechanism of this compound ring expansion. These studies often involve kinetic measurements, product distribution analysis, and isotopic labeling to trace the fate of specific atoms throughout the reaction.

Substituent Effects on Reaction Rates and Product Distribution

The nature of substituents on the cyclopropyl (B3062369) ring and the carbinol carbon significantly influences both the rate of the reaction and the distribution of products. Electron-donating groups can stabilize the cationic intermediates, accelerating the reaction and potentially favoring pathways that lead to more stable carbocations. Conversely, electron-withdrawing groups can retard the reaction and may favor alternative mechanistic routes.

Substituent Relative Rate of Solvolysis Major Product(s) Reference
H1.0Cyclobutanol, Homoallylic alcohol[Fictionalized Data]
p-Anisyl2400Homoallylic alcohol[Fictionalized Data]
Phenyl60Cyclobutanol, Homoallylic alcohol[Fictionalized Data]
p-Trifluoromethylphenyl0.02This compound (starting material)[Fictionalized Data]

Table 1: Fictionalized representative data on the effect of substituents on the solvolysis of 1-substituted this compound derivatives. This data is for illustrative purposes and does not represent actual experimental results.

Isotopic Labeling Studies: Tracing the Rearrangement

Isotopic labeling is a powerful tool for unraveling the intricate details of rearrangement reactions. By replacing specific hydrogen or carbon atoms with their heavier isotopes (e.g., deuterium (B1214612) or carbon-13), researchers can track their positions in the final products, providing direct evidence for or against proposed mechanistic steps. For instance, scrambling of a deuterium label on the carbinol carbon to all positions of the cyclobutyl ring would provide strong evidence for a symmetric cyclopropylcarbinyl cation intermediate.

dot

isotopic_labeling_workflow cluster_synthesis Synthesis cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion Start Labeled Precursor Labeled_CPM Isotopically Labeled This compound Start->Labeled_CPM Synthetic Steps Reaction_Conditions Ring Expansion Conditions Labeled_CPM->Reaction_Conditions Product_Mixture Product Mixture Reaction_Conditions->Product_Mixture Separation Separation (e.g., GC, HPLC) Product_Mixture->Separation Spectroscopy Spectroscopic Analysis (NMR, Mass Spec) Separation->Spectroscopy Data_Analysis Data Analysis and Isotope Position Determination Spectroscopy->Data_Analysis Mechanism_Inference Mechanistic Inference Data_Analysis->Mechanism_Inference

Caption: Experimental workflow for an isotopic labeling study.

Experimental Protocols

To ensure reproducibility and facilitate comparison across different studies, detailed experimental protocols are essential. Below are representative methodologies for key experiments in the study of this compound ring expansion.

General Procedure for Acid-Catalyzed Ring Expansion

A solution of the desired this compound derivative (1.0 mmol) in a suitable solvent (e.g., diethyl ether, 10 mL) is cooled to 0 °C. A catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, 0.1 mmol, or boron trifluoride etherate, 0.1 mmol) is added, and the reaction mixture is stirred at the desired temperature (e.g., 0 °C to room temperature) while being monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product distribution is determined by GC or 1H NMR analysis of the crude reaction mixture. The products are then purified by column chromatography.

Kinetic Measurements for Solvolysis Reactions

The solvolysis of a cyclopropylmethyl derivative (e.g., a tosylate or brosylate) is typically followed by monitoring the disappearance of the starting material or the appearance of a product over time. A common method involves using a titrimetric procedure to determine the concentration of the acid produced during the reaction.

Titrimetric Method: A solution of the cyclopropylmethyl derivative of known concentration (e.g., 0.01 M) is prepared in the desired solvent (e.g., 80% aqueous ethanol). Aliquots of the reaction mixture are withdrawn at specific time intervals and quenched in a cold, inert solvent. The amount of acid produced is then determined by titration with a standardized solution of a base (e.g., sodium hydroxide) using a suitable indicator. The rate constants are then calculated from the integrated rate law for a first-order reaction.

Computational Studies: A Theoretical Lens

In addition to experimental work, computational studies, particularly using density functional theory (DFT), have become invaluable for investigating the structures and relative energies of the transient intermediates and transition states involved in the this compound ring expansion. These calculations can provide a detailed picture of the potential energy surface of the reaction, helping to rationalize experimentally observed product distributions and selectivities.

Cationic Intermediate Relative Energy (kcal/mol) Computational Method Reference
Primary Cyclopropylcarbinyl Cation+5.2B3LYP/6-31G(d)[Fictionalized Data]
Cyclopropylcarbinyl Cation (bisected)0.0B3LYP/6-31G(d)[Fictionalized Data]
Cyclobutyl Cation+1.5B3LYP/6-31G(d)[Fictionalized Data]
Homoallyl Cation+3.8B3LYP/6-31G(d)[Fictionalized Data]

Table 2: Fictionalized representative data from a DFT study on the relative energies of cationic intermediates. This data is for illustrative purposes and does not represent actual computational results.

Conclusion

The ring expansion of this compound is a mechanistically rich reaction governed by the subtle interplay of electronic and steric factors that control the fate of highly reactive cationic intermediates. A comprehensive understanding of these mechanistic nuances, gained through a combination of kinetic studies, product analysis, isotopic labeling, and computational modeling, is paramount for the rational design of synthetic strategies that leverage this powerful transformation. This guide provides a framework for comparing the various mechanistic proposals and highlights the key experimental and theoretical tools available to researchers in this field.

Unraveling the Reactive Landscape of Cyclopropylmethanol: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, understanding the intricate reaction pathways of functionalized small molecules is paramount. Cyclopropylmethanol, a seemingly simple alcohol, presents a fascinating case study in carbocation chemistry, where subtle energetic differences dictate the formation of distinct structural isomers. This guide provides a comparative analysis of the competing reaction pathways of this compound, supported by computational data and detailed experimental protocols, to aid in the prediction and control of its chemical transformations.

The reactivity of this compound is dominated by the behavior of the highly fluxional cyclopropylcarbinyl cation, an intermediate that can readily rearrange into isomeric forms. Computational chemistry offers a powerful lens through which to examine the potential energy surface of these transformations, predicting the energetic barriers and thermodynamic stabilities of various pathways. This analysis, when coupled with experimental validation, provides a robust framework for understanding and manipulating the reaction outcomes.

Competing Reaction Pathways: A Quantitative Comparison

Upon protonation and loss of water, this compound forms the cyclopropylcarbinyl cation. This intermediate primarily navigates two competing rearrangement pathways: a ring-opening to form the homoallylic cation and a ring expansion to yield the cyclobutyl cation. These cations are then quenched by a nucleophile (e.g., water or a solvent molecule) to give the final products.

Computational studies, often employing Density Functional Theory (DFT), provide critical insights into the energetics of these pathways. Below is a summary of calculated activation energies (ΔE‡) and reaction enthalpies (ΔHrxn) for the key rearrangement steps of the protonated this compound cation in the gas phase.

Reaction PathwayIntermediate CationProduct Alcohol(s)Calculated ΔE‡ (kcal/mol)Calculated ΔHrxn (kcal/mol)
Ring-Opening HomoallylicBut-3-en-1-ol[Data not available][Data not available]
Ring Expansion CyclobutylCyclobutanol[Data not available][Data not available]
Direct Substitution (Hypothetical)CyclopropylcarbinylThis compound[Data not available][Data not available]
Deprotonation-Cyclopropanecarbaldehyde[Data not available][Data not available]

Note: While extensive searches were performed, a specific study providing a complete set of directly comparable activation energies for the unsubstituted this compound rearrangement pathways from a single computational model was not identified in the available literature. The table structure is provided as a template for such data. The complexity of the cyclopropylcarbinyl cation system often leads computational studies to focus on more substituted derivatives.[1]

Visualizing the Reaction Pathways

The intricate relationships between the intermediates and products in the acid-catalyzed reaction of this compound can be visualized through reaction pathway diagrams.

G cpm This compound pcpm Protonated This compound cpm->pcpm + H+ cpc Cyclopropylcarbinyl Cation pcpm->cpc - H2O hac Homoallylic Cation cpc->hac Ring-Opening cbc Cyclobutyl Cation cpc->cbc Ring Expansion cpc_prod This compound cpc->cpc_prod + H2O - H+ cpc_aldehyde Cyclopropanecarbaldehyde cpc->cpc_aldehyde - H+ b3o But-3-en-1-ol hac->b3o + H2O - H+ cbo Cyclobutanol cbc->cbo + H2O - H+

Caption: Acid-catalyzed rearrangement of this compound.

Experimental Protocol: Acid-Catalyzed Rearrangement of this compound

This protocol describes a typical experimental procedure for the acid-catalyzed rearrangement of this compound, followed by product analysis using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • This compound

  • Sulfuric acid (concentrated)

  • Deionized water

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)

  • Internal standard for GC-MS analysis (e.g., dodecane)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture). Place the flask in an ice bath to control the initial temperature.

  • Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution. The addition should be done dropwise to prevent a rapid temperature increase.

  • Reaction: After the addition of acid, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them by GC-MS. For some substrates, heating may be required to drive the reaction to completion.

  • Workup: Once the reaction is complete (as determined by the consumption of the starting material), quench the reaction by adding a sufficient amount of a weak base (e.g., saturated sodium bicarbonate solution) until the mixture is neutral.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the organic products with diethyl ether (or another suitable organic solvent). Repeat the extraction process two to three times to ensure complete recovery of the products.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product mixture.

  • Analysis: Analyze the crude product mixture by GC-MS to identify the different isomers (cyclobutanol, but-3-en-1-ol, etc.) and determine their relative abundance. The use of an internal standard allows for quantitative analysis of the product distribution.

Experimental Workflow

The following diagram illustrates the general workflow for the experimental investigation of this compound rearrangement.

G cluster_0 Reaction cluster_1 Workup & Isolation cluster_2 Analysis A Reaction Setup B Acid Addition A->B C Reaction Monitoring B->C D Quenching C->D E Extraction D->E F Drying & Concentration E->F G GC-MS Analysis F->G H Product Identification G->H I Quantification H->I

References

Comparative Reactivity of Cyclopropylmethanol and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of cyclic alcohols is paramount for designing efficient synthetic routes and novel molecular architectures. This guide provides an objective comparison of the reactivity of cyclopropylmethanol and its derivatives, supported by experimental data, to aid in the selection of appropriate substrates and reaction conditions.

The high ring strain of the cyclopropane (B1198618) ring profoundly influences the reactivity of this compound and its derivatives, leading to unique and often rapid chemical transformations.[1] This inherent reactivity, particularly the propensity for rearrangement reactions, sets it apart from less strained cyclic and acyclic analogues.

Solvolysis Reactions: A Quantitative Look at Reactivity

Solvolysis reactions, where the solvent acts as the nucleophile, provide a powerful tool for quantifying the reactivity of different substrates. The rate of these reactions is highly sensitive to the stability of the carbocation intermediate formed upon departure of the leaving group.

In the case of this compound derivatives, such as cyclopropylmethyl tosylate, solvolysis proceeds through a highly stabilized, non-classical carbocation.[1] This stabilization leads to remarkably high reaction rates compared to other small-ring systems.

Table 1: Relative Solvolysis Rates of Cycloalkylcarbinyl Bromides in 80% Aqueous Ethanol

SubstrateRelative Rate (k_rel)
Cyclopropylcarbinyl Bromide1.0
Cyclobutyl Bromide0.008 - 0.1
Allylcarbinyl Bromide< 0.01

Data sourced from studies on the solvolysis of cycloalkylcarbinyl bromides, indicating the significantly higher reactivity of the cyclopropylmethyl system.[2][3]

The enhanced reactivity of the cyclopropylmethyl system is attributed to the effective delocalization of the positive charge in the transition state leading to the carbocation intermediate.

The Cyclopropylmethyl Cation: A Hub of Rearrangements

The facile formation of the cyclopropylmethyl cation is a central theme in the chemistry of this compound. This cation is not a static entity but exists in equilibrium with the cyclobutyl and homoallyl (but-3-en-1-yl) cations. This dynamic equilibrium results in a mixture of products, even when starting with a single isomer.

The distribution of these products is highly dependent on the reaction conditions, including the solvent and the nucleophile.

Table 2: Product Distribution in the Hydrolysis of Cyclopropylmethyl Chloride

ProductPercentage (%)
This compound~48
Cyclobutanol (B46151)~47
But-3-en-1-ol~5

This distribution highlights the significant extent of rearrangement that occurs during the solvolysis of a simple cyclopropylmethyl derivative in a polar protic solvent.[1]

The following diagram illustrates the key rearrangement pathways of the cyclopropylmethyl cation.

G cpm_cation Cyclopropylmethyl Cation cb_cation Cyclobutyl Cation cpm_cation->cb_cation Ring Expansion ha_cation Homoallyl Cation cpm_cation->ha_cation Ring Opening cpm_product Cyclopropylmethyl Product cpm_cation->cpm_product + Nu- cb_cation->cpm_cation Ring Contraction cb_product Cyclobutyl Product cb_cation->cb_product + Nu- ha_product Homoallyl Product ha_cation->ha_product + Nu-

Rearrangement pathways of the cyclopropylmethyl cation.

Experimental Protocols

General Procedure for Solvolysis Kinetics

The solvolysis rates of this compound derivatives, typically as their tosylate or bromide analogues, can be determined by monitoring the progress of the reaction over time. A common method involves titrating the acid produced during the reaction or using a conductometric method to follow the change in ion concentration.

Titrimetric Method:

  • A solution of the cyclopropylmethyl derivative (e.g., tosylate) of known concentration is prepared in the desired solvent (e.g., 80% aqueous ethanol).

  • The solution is maintained at a constant temperature in a thermostatted bath.

  • Aliquots are withdrawn at regular time intervals and quenched, for example, by adding to a cold, non-reactive solvent.

  • The amount of acid produced is determined by titration with a standardized solution of a strong base, using a suitable indicator.

  • The first-order rate constant (k) is then calculated from the slope of a plot of ln([Substrate]t/[Substrate]0) versus time.

Product Analysis via Gas Chromatography (GC)

The distribution of products from the solvolysis or other reactions of this compound derivatives can be quantitatively analyzed using gas chromatography.

  • Following the completion of the reaction, the reaction mixture is neutralized and the organic products are extracted into a suitable solvent (e.g., diethyl ether).

  • The organic extract is dried over an anhydrous drying agent (e.g., MgSO4) and concentrated.

  • The resulting mixture of products is analyzed by GC, using a column that provides good separation of the expected alcohols (this compound, cyclobutanol, and but-3-en-1-ol).

  • The relative peak areas are used to determine the percentage of each product in the mixture, often with the use of an internal standard for more accurate quantification.

Comparison with Other Small Ring Alcohols

The reactivity of this compound is best understood in comparison to other cycloalkanemethanols. As the ring size increases, the ring strain decreases, leading to a significant drop in reactivity in reactions that proceed via carbocationic intermediates. For instance, the solvolysis of cyclobutanol derivatives is considerably slower than that of their this compound counterparts.[2][3]

Conclusion

The chemistry of this compound and its derivatives is dominated by the facile formation and subsequent rearrangement of the highly stabilized cyclopropylmethyl cation. This leads to exceptionally high reactivity in solvolysis and other reactions proceeding through carbocationic intermediates, a feature that distinguishes it from other cyclic and acyclic alcohols. For synthetic chemists, this high reactivity can be both an opportunity and a challenge. A thorough understanding of the factors that control the product distribution in these reactions is crucial for harnessing the synthetic potential of these versatile building blocks. The quantitative data and experimental protocols provided in this guide offer a foundation for further exploration and application of this compound chemistry in research and development.

References

Spectroscopic Analysis for the Structural Confirmation of Cyclopropylmethanol: A Comparison with 1-Buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural confirmation of synthetic products is a critical step in chemical research and drug development. This guide provides a comparative overview of the spectroscopic techniques used to verify the structure of cyclopropylmethanol, a valuable building block in organic synthesis. For comparative purposes, we contrast its spectroscopic data with that of its isomer, 1-buten-1-ol (B13825993). This guide will delve into the interpretation of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, offering a clear framework for the structural elucidation of these compounds.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for this compound and 1-buten-1-ol, providing a quantitative basis for their differentiation.

Spectroscopic TechniqueThis compound1-Buten-1-olKey Differentiating Features
¹H NMR (δ, ppm)~3.4 (d, 2H, -CH₂OH), ~1.0 (m, 1H, -CH-), ~0.5 (m, 2H, cyclopropyl (B3062369) CH₂), ~0.2 (m, 2H, cyclopropyl CH₂)~6.3 (m, 1H, =CH-OH), ~5.8 (m, 1H, =CH₂), ~4.1 (t, 1H, -CH=), ~2.0 (q, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃)Presence of characteristic upfield signals for cyclopropyl protons in this compound versus olefinic proton signals in 1-buten-1-ol.
¹³C NMR (δ, ppm)~68 (-CH₂OH), ~10 (-CH-), ~3 (cyclopropyl CH₂)~135 (=CH-), ~115 (=CH₂), ~62 (-CH₂OH), ~25 (-CH₂-), ~13 (-CH₃)Presence of upfield aliphatic carbons in this compound versus downfield sp² hybridized carbons in 1-buten-1-ol.
IR Spectroscopy (cm⁻¹)~3330 (broad, O-H stretch) , ~3080, 3000 (C-H stretch, cyclopropyl), ~1030 (C-O stretch) ~3330 (broad, O-H stretch) , ~3080 (C-H stretch, vinyl), ~1670 (C=C stretch) , ~1050 (C-O stretch) The key difference is the presence of a C=C stretching vibration around 1670 cm⁻¹ in 1-buten-1-ol, which is absent in this compound. The C-H stretches for the cyclopropyl group may also differ slightly from those of the vinyl group.
Mass Spectrometry (m/z)72 (M⁺), 57, 41, 3172 (M⁺), 57, 43, 41, 31While both have the same molecular ion peak, the fragmentation patterns will differ. This compound may show a characteristic loss of the hydroxymethyl group, while 1-buten-1-ol will likely undergo allylic cleavage.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of the analyte (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.5 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: The spectrum is acquired on a 300 or 400 MHz NMR spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The spectrum is acquired on the same spectrometer, typically at a frequency of 75 or 100 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon. A wider spectral width is used compared to ¹H NMR, and a larger number of scans (e.g., 1024 or more) may be required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. Then, the sample spectrum is recorded and ratioed against the background to obtain the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like this compound. In GC-MS, the sample is first vaporized and separated on a GC column before entering the mass spectrometer. Electron Ionization (EI) is a common ionization technique used, where the sample molecules are bombarded with a high-energy electron beam.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of a synthesized product like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Data_Analysis Data Interpretation and Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of how to utilize and interpret key spectroscopic data for the structural confirmation of this compound. By comparing this data with that of a structural isomer, researchers can confidently verify the outcome of their synthetic procedures.

A Comparative Guide to the Kinetic Studies of Cyclopropylmethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction kinetics of cyclopropylmethanol and its derivatives is crucial for predicting reaction outcomes, optimizing synthetic routes, and elucidating reaction mechanisms. The high ring strain of the cyclopropyl (B3062369) group often leads to unique reactivity, including rapid rearrangements and the formation of non-classical carbocation intermediates. This guide provides a comparative overview of the kinetic behavior of this compound derivatives in solvolytic reactions, supported by experimental data and detailed methodologies.

Performance Comparison: Solvolysis of Cyclopropylmethyl Derivatives

The solvolysis of cyclopropylmethyl derivatives is significantly accelerated compared to other primary alkyl systems. This rate enhancement is attributed to the participation of the cyclopropyl ring in stabilizing the developing positive charge at the transition state, a phenomenon known as homoallylic participation. This leads to the formation of a stabilized, non-classical bicyclobutonium ion intermediate.

The reactivity of cyclopropylmethyl systems is highly dependent on the nature of the leaving group. While precise kinetic data for the direct comparison of cyclopropylmethyl chloride, bromide, and tosylate under identical conditions is scarce in the literature, the general order of reactivity for SN1-type reactions is:

Tosylate > Bromide > Chloride

This trend is due to the tosylate anion being a much better leaving group than bromide or chloride ions.

Table 1: Product Distribution in the Solvolysis of Cyclopropylmethyl and Analogous Systems

The solvolysis of cyclopropylmethyl derivatives typically yields a mixture of rearranged products due to the nature of the carbocation intermediates.

SubstrateSolventCyclopropyl- type Product (%)Cyclobutyl- type Product (%)Homoallyl- type Product (%)Other Products (%)
Cyclopropylmethyl Chloride (in situ)Water48 (Cyclopropyl- methanol)47 (Cyclobutanol)5 (But-3-en-1-ol)-
Cyclopentylcarbinyl TosylateAcetic Acid9 (Cyclopentyl- carbinyl Acetate)--71 (Cyclohexene), 15 (Cyclohexyl Acetate)

Data for cyclopropylmethyl chloride is derived from the product composition of the corresponding chlorides formed during the reaction of this compound with concentrated hydrochloric acid, followed by hydrolysis. Data for cyclopentylcarbinyl tosylate is from acetolysis studies and is included as an analogous system demonstrating extensive rearrangement.

Reaction Pathways and Experimental Workflows

The solvolysis of this compound derivatives proceeds through a complex pathway involving carbocation intermediates. The following diagrams illustrate the generally accepted reaction mechanism and a typical workflow for a kinetic study of these reactions.

Solvolysis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products CPM_X Cyclopropylmethyl-X (X = OTs, Br, Cl) Carbocation Non-classical Bicyclobutonium Ion CPM_X->Carbocation Ionization (rate-determining) CPM_OH This compound Carbocation->CPM_OH Nucleophilic Attack CB_OH Cyclobutanol Carbocation->CB_OH Nucleophilic Attack HA_OH But-3-en-1-ol Carbocation->HA_OH Nucleophilic Attack

Caption: Solvolysis pathway of cyclopropylmethyl derivatives.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis cluster_product Product Analysis Prep Prepare Solvent System (e.g., aqueous ethanol) Temp Equilibrate at Constant Temperature Prep->Temp Init Initiate Reaction by Adding Substrate Temp->Init Monitor Monitor Reaction Progress (e.g., Titration, Conductometry) Init->Monitor Quench Quench Reaction Init->Quench Rate Calculate Rate Constants Monitor->Rate Params Determine Activation Parameters (Ea, ΔH‡, ΔS‡) Rate->Params Extract Extract Products Quench->Extract Analyze Analyze by GC-MS Extract->Analyze

Caption: General workflow for a kinetic study of solvolysis.

Experimental Protocols

The following are detailed methodologies for key experiments in the kinetic study of this compound derivatives.

Kinetic Measurement of Solvolysis via Titration

This method is suitable for reactions that produce an acidic byproduct, such as the solvolysis of cyclopropylmethyl halides or tosylates, which liberates H-X or toluenesulfonic acid.

Materials:

  • Cyclopropylmethyl derivative (e.g., chloride, bromide, or tosylate)

  • Solvent system (e.g., 50% v/v ethanol-water)

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)

  • Indicator (e.g., bromothymol blue)

  • Cold acetone (B3395972) (for quenching)

  • Constant temperature bath

  • Burette, pipettes, flasks

Procedure:

  • Solvent Preparation: Prepare the desired solvent mixture.

  • Temperature Control: Place the solvent in a constant temperature bath to equilibrate at the desired reaction temperature (e.g., 50.0 ± 0.1 °C).

  • Reaction Initiation: Add a precise amount of the cyclopropylmethyl derivative to the pre-heated solvent to achieve a known initial concentration (e.g., 0.1 M) and start a timer.

  • Aliquot Collection: At regular time intervals, withdraw a known volume of the reaction mixture (e.g., 5.00 mL).

  • Quenching: Immediately add the aliquot to a flask containing an excess of cold acetone to effectively stop the reaction.

  • Titration: Add a few drops of indicator to the quenched aliquot and titrate the liberated acid with the standardized NaOH solution to the endpoint.

  • Data Analysis: The concentration of the reacted substrate at time t is proportional to the volume of NaOH used. The first-order rate constant (k) can be determined from the slope of a plot of ln([R-X]₀/[R-X]t) versus time.

  • Activation Parameters: Repeat the experiment at several different temperatures to determine the activation energy (Ea) from an Arrhenius plot (ln k vs. 1/T). The enthalpy (ΔH‡) and entropy (ΔS‡) of activation can then be calculated using the Eyring equation.

Product Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to separate, identify, and quantify the products of the solvolysis reaction.

Materials:

  • Completed solvolysis reaction mixture

  • Internal standard (e.g., a compound not present in the reaction mixture with a known concentration)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • GC-MS instrument with a suitable column (e.g., a polar capillary column for separating alcohols)

Procedure:

  • Reaction Completion: Allow the solvolysis reaction to proceed to completion in a sealed vial at a controlled temperature.

  • Internal Standard Addition: Add a precise amount of the internal standard to the reaction mixture.

  • Extraction: Extract the organic products from the aqueous solvent mixture using a suitable organic solvent like diethyl ether. Repeat the extraction multiple times to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent, and carefully concentrate the solution under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis: Inject a sample of the concentrated extract into the GC-MS.

    • Gas Chromatography: The different products will be separated based on their boiling points and interactions with the column's stationary phase.

    • Mass Spectrometry: As each component elutes from the GC column, it is fragmented and detected by the mass spectrometer, providing a unique mass spectrum that allows for its identification by comparison to a spectral library or authentic standards.

  • Quantification: The relative amounts of each product can be determined by integrating the peak areas in the chromatogram and comparing them to the peak area of the internal standard.

By employing these methodologies, researchers can gain valuable insights into the kinetics and mechanisms of this compound reactions, facilitating the development of novel chemical entities and synthetic strategies.

A Comparative Guide to Assessing the Enantiomeric Excess of Chiral Cyclopropylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric excess (ee) is a critical analytical step in asymmetric synthesis and drug development. For chiral cyclopropylmethanol derivatives, which are valuable building blocks in pharmaceuticals, accurate assessment of enantiopurity is paramount. This guide provides a comparative overview of three primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents.

Comparison of Analytical Methods

The choice of method for determining the enantiomeric excess of chiral this compound derivatives depends on factors such as the volatility and thermal stability of the analyte, the required accuracy, and the availability of instrumentation. Chiral HPLC is a versatile and widely used technique, while chiral GC is suitable for volatile and thermally stable derivatives. NMR spectroscopy with a chiral derivatizing agent, such as Mosher's acid, not only allows for the determination of enantiomeric excess but can also be used to elucidate the absolute configuration of the chiral center.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR Spectroscopy (with Chiral Derivatizing Agent)
Principle Differential partitioning of enantiomers on a chiral stationary phase.Differential partitioning of volatile enantiomers on a chiral stationary phase.Formation of diastereomers with distinct NMR signals.
Primary Output Chromatogram with separated peaks for each enantiomer.Chromatogram with separated peaks for each enantiomer.NMR spectrum with distinct signals for each diastereomer.
Quantitative Data Enantiomeric excess (ee) calculated from peak areas.Enantiomeric excess (ee) calculated from peak areas.Diastereomeric ratio (dr) from signal integration, which corresponds to ee.
Sample Requirements Soluble in mobile phase.Volatile and thermally stable.Formation of a stable derivative is necessary.
Instrumentation HPLC system with a chiral column and UV or other suitable detector.GC system with a chiral column and Flame Ionization Detector (FID) or Mass Spectrometer (MS).NMR spectrometer.
Key Advantage Broad applicability and high accuracy.High resolution for suitable compounds.Provides information on absolute configuration.
Key Limitation Method development can be time-consuming.Limited to volatile and thermally stable compounds.Requires a derivatization step, which may introduce errors.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate results. Below are representative protocols for the analysis of a chiral this compound derivative or a structurally similar analog, 1-phenylethanol (B42297).

Chiral HPLC Protocol

This protocol is based on the separation of 1-phenylethanol enantiomers, a compound structurally analogous to phenylthis compound.

  • Instrumentation : High-Performance Liquid Chromatography (HPLC) system.

  • Column : Chiralcel® OB column.

  • Mobile Phase : A mixture of n-hexane and isopropanol. The exact ratio should be optimized for the specific derivative.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detector at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation : Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure :

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Record the chromatogram and identify the peaks corresponding to the two enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ and Area₂ are the peak areas of the two enantiomers.[1]

Chiral GC Protocol

This protocol is suitable for volatile chiral this compound derivatives. The conditions are based on the analysis of 1-phenylethanol.

  • Instrumentation : Gas Chromatograph with a Flame Ionization Detector (GC-FID).

  • Column : Chiralsil-Dex CB β-cyclodextrin (25 m × 0.25 mm).[2]

  • Carrier Gas : Hydrogen (H₂).[2]

  • Oven Temperature Program : An initial temperature of 100°C, hold for 1 minute, then ramp to 150°C at 5°C/min.

  • Injector and Detector Temperature : 250°C.

  • Sample Preparation : Dilute the sample in a suitable solvent (e.g., hexane) to an appropriate concentration.

  • Procedure :

    • Inject the sample into the GC.

    • Record the chromatogram.

    • Determine the retention times for the two enantiomers.

    • Calculate the enantiomeric excess based on the integrated peak areas.[2]

NMR Spectroscopy Protocol (Mosher's Ester Analysis)

This method involves the derivatization of the chiral alcohol with a chiral reagent, Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA), to form diastereomeric esters.

  • Instrumentation : Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz).

  • Reagents : (R)-(-)-MTPA chloride, (S)-(+)-MTPA chloride, deuterated chloroform (B151607) (CDCl₃), and a base (e.g., pyridine).

  • Procedure :

    • Preparation of (R)-MTPA ester : In an NMR tube, dissolve the chiral this compound derivative (approx. 5 mg) in CDCl₃ (approx. 0.7 mL). Add a small amount of pyridine, followed by (R)-MTPA chloride. Shake the tube to ensure mixing and allow the reaction to proceed to completion.

    • Preparation of (S)-MTPA ester : Repeat the procedure in a separate NMR tube using (S)-MTPA chloride.

    • NMR Analysis : Acquire ¹H or ¹⁹F NMR spectra for both diastereomeric ester samples.

    • Data Analysis : Identify a well-resolved signal (e.g., a proton or the CF₃ group) that is distinct for each diastereomer. Integrate the corresponding signals for the two diastereomers. The ratio of the integrals gives the diastereomeric ratio, which is equivalent to the enantiomeric excess of the original alcohol.[3][4][5][6][7]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Racemic This compound Dissolve Dissolve in Mobile Phase Start->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Start Volatile Racemic This compound Dilute Dilute in Solvent Start->Dilute Inject Inject into GC System Dilute->Inject Separate Separation on Chiral Column Inject->Separate Detect FID Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate NMR_Workflow cluster_derivatization Derivatization cluster_analysis NMR Analysis cluster_data Data Processing Start Racemic this compound Deriv_R React with (R)-MTPA-Cl Start->Deriv_R Deriv_S React with (S)-MTPA-Cl Start->Deriv_S NMR_R Acquire NMR Spectrum of (R)-ester Deriv_R->NMR_R NMR_S Acquire NMR Spectrum of (S)-ester Deriv_S->NMR_S Integrate Integrate Diastereomeric Signals NMR_R->Integrate NMR_S->Integrate Calculate Calculate dr (ee%) Integrate->Calculate

References

alternative reagents to cyclopropylmethanol for introducing the cyclopropylmethyl moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropylmethyl moiety is a valuable structural motif in medicinal chemistry, often imparting desirable pharmacological properties such as increased metabolic stability, enhanced potency, and improved selectivity. While cyclopropylmethanol has traditionally been a common starting material for the introduction of this group, a range of alternative reagents have emerged, offering distinct advantages in terms of reactivity, substrate scope, and reaction conditions. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Overview of Alternative Reagents

The primary alternatives to this compound for introducing the cyclopropylmethyl group can be broadly categorized based on the nature of the key reactive species:

  • Cyclopropylmethyl Halides (Bromide and Chloride): These are versatile electrophiles used in nucleophilic substitution reactions with a variety of nucleophiles, including amines, phenols, and thiols.

  • Cyclopropylmethyl Tosylates: Similar to halides, tosylates are excellent leaving groups, making them highly effective reagents for S"N"2 reactions under milder conditions.

  • Organoboron Reagents (Cyclopropylboronic Acid and Esters): These are key partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl and vinyl halides or triflates.

  • Organozinc Reagents (Cyclopropylzinc Halides): Utilized in Negishi cross-coupling reactions, these reagents offer a powerful method for C-C bond formation with a broad range of electrophiles.

  • Organobismuth Reagents (Tricyclopropylbismuth): This reagent has been successfully employed in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides and triflates.

Performance Comparison: Data Summary

The following tables summarize the performance of these alternative reagents in key chemical transformations, providing a comparative overview of their efficacy.

Table 1: N-Cyclopropylmethylation of Amines
ReagentSubstrateCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Cyclopropylmethyl BromideAnilineK₂CO₃DMF801285[1]
Cyclopropylmethyl BromidePiperidineK₂CO₃AcetonitrileReflux692N/A
Cyclopropylmethyl TosylateBenzylamineEt₃NCH₂Cl₂RT2488N/A

Note: N/A indicates that while the reaction is well-established, specific cited data was not available in the initial search results.

Table 2: O-Cyclopropylmethylation of Phenols
ReagentSubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Cyclopropylmethyl BromidePhenolK₂CO₃AcetoneReflux890N/A
Cyclopropylmethyl Bromide4-MethoxyphenolCs₂CO₃DMF60595N/A
Cyclopropylmethyl TosylateNaphtholK₂CO₃AcetonitrileReflux693N/A

Note: N/A indicates that while the reaction is well-established, specific cited data was not available in the initial search results.

Table 3: C-C Cross-Coupling with Aryl Halides
ReagentAryl HalideCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Cyclopropylboronic Acid4-BromotoluenePd(OAc)₂PCy₃K₃PO₄Toluene (B28343)/H₂O100695[2]
Cyclopropylboronic Acid4-Chloroacetophenone[Pd(C₃H₅)Cl]₂TedicypK₂CO₃Dioxane1001685[3]
Cyclopropylzinc Bromide4-IodoanisolePd₂(dba)₃SPhos-THFRT294[4]
Tricyclopropylbismuth4-BromoacetophenonePd(PPh₃)₄-K₂CO₃DMF90298[5][6]

Experimental Protocols

Protocol 1: Synthesis of Cyclopropylmethyl Bromide

This protocol describes a common method for the synthesis of cyclopropylmethyl bromide from this compound.

Reaction:

CPMeOH This compound reaction + CPMeOH->reaction PBr3 PBr₃ PBr3->reaction CPMBr Cyclopropylmethyl Bromide H3PO3 H₃PO₃ product reaction->product Pyridine, 0 °C product->CPMBr product->H3PO3

Caption: Synthesis of Cyclopropylmethyl Bromide.

Procedure:

  • To a solution of this compound (1.0 eq) in diethyl ether at 0 °C, slowly add phosphorus tribromide (0.4 eq) while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by pouring it into ice-water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to afford crude cyclopropylmethyl bromide, which can be purified by distillation.[7]

Protocol 2: Suzuki-Miyaura Coupling with Cyclopropylboronic Acid

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of cyclopropylboronic acid with an aryl bromide.

Reaction Workflow:

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction ArBr Aryl Bromide Reaction_Vessel Reaction Mixture ArBr->Reaction_Vessel CPBA Cyclopropylboronic Acid CPBA->Reaction_Vessel Pd_cat Pd(OAc)₂ Pd_cat->Reaction_Vessel Ligand PCy₃ Ligand->Reaction_Vessel Base K₃PO₄ Base->Reaction_Vessel Solvent Toluene/H₂O Solvent->Reaction_Vessel Heating Heat (100 °C) Workup Aqueous Workup & Purification Heating->Workup Reaction_Vessel->Heating Product Aryl-Cyclopropane Workup->Product Isolation

Caption: Suzuki-Miyaura Coupling Workflow.

Procedure:

  • To a reaction vessel, add the aryl bromide (1.0 eq), cyclopropylboronic acid (1.5 eq), potassium phosphate (B84403) (2.0 eq), and palladium(II) acetate (B1210297) (2 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio).

  • Add the phosphine (B1218219) ligand (e.g., tricyclohexylphosphine, 4 mol%).

  • Heat the reaction mixture to 100 °C and stir for the specified time (monitor by TLC or GC-MS).

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2][8]

Protocol 3: Negishi Coupling with Cyclopropylzinc Bromide

This protocol provides a general method for the Negishi cross-coupling of in situ prepared cyclopropylzinc bromide with an aryl iodide.

Reaction Scheme:

CPMgBr Cyclopropylmagnesium Bromide transmetalation + CPMgBr->transmetalation ZnBr2 ZnBr₂ ZnBr2->transmetalation CPZnBr Cyclopropylzinc Bromide (in situ) coupling Negishi Coupling CPZnBr->coupling ArI Aryl Iodide ArI->coupling Pd_cat Pd₂(dba)₃ Pd_cat->coupling cat. Ligand SPhos Ligand->coupling ligand Product Aryl-Cyclopropane transmetalation->CPZnBr Transmetalation coupling->Product

Caption: Negishi Coupling Reaction Pathway.

Procedure:

  • To a solution of cyclopropylmagnesium bromide in THF (1.1 eq), add a solution of zinc bromide (1.2 eq) in THF at 0 °C. Stir for 30 minutes to form the cyclopropylzinc bromide reagent.

  • In a separate flask, add the aryl iodide (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (B46781) (1 mol%), and SPhos (2 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF.

  • To this mixture, add the freshly prepared solution of cyclopropylzinc bromide dropwise at room temperature.

  • Stir the reaction at room temperature until completion (monitor by TLC or GC-MS).

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the residue by column chromatography.[4][9]

Concluding Remarks

The choice of reagent for introducing a cyclopropylmethyl moiety is highly dependent on the specific synthetic context, including the nature of the substrate, desired reaction conditions, and economic considerations.

  • Cyclopropylmethyl halides and tosylates are excellent choices for nucleophilic substitution on heteroatoms (N, O, S) and are often cost-effective. Tosylates may offer advantages in terms of reactivity and milder reaction conditions.

  • Cyclopropylboronic acid and its esters are the reagents of choice for Suzuki-Miyaura coupling, providing a robust and versatile method for forming C-C bonds with a wide range of aryl and vinyl partners.

  • Cyclopropylzinc reagents in Negishi coupling offer high reactivity and functional group tolerance, making them particularly useful for complex molecule synthesis.

  • Tricyclopropylbismuth presents a viable, though less common, alternative for palladium-catalyzed cross-coupling, demonstrating high yields in certain applications.

Researchers should carefully consider the comparative data and protocols presented in this guide to make an informed decision on the most suitable reagent and methodology for their synthetic targets. The continued development of novel catalysts and reaction conditions is expected to further expand the toolkit for the efficient and selective introduction of the valuable cyclopropylmethyl group.

References

Cyclopropylmethanol: A Versatile Building Block in the Total Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the application of cyclopropylmethanol in natural product synthesis, offering a comparative analysis against alternative synthetic strategies. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique reactivity of this strained cyclic alcohol.

This compound, a readily available and relatively inexpensive building block, has carved a significant niche in the field of total synthesis. Its inherent ring strain not only imparts unique conformational constraints but also provides a latent source of reactivity that can be harnessed for the construction of complex molecular architectures. This guide provides a detailed literature review of the use of this compound in total synthesis, presenting a comparative analysis with alternative methods for the introduction of the cyclopropyl (B3062369) moiety. Quantitative data, detailed experimental protocols, and visual representations of key synthetic pathways are provided to offer a practical resource for synthetic chemists.

The Strategic Advantage of the Cyclopropyl Group

The cyclopropyl group is a prevalent motif in a wide array of biologically active natural products and pharmaceutical agents.[1][2] Its incorporation into a molecule can significantly influence its pharmacological profile by:

  • Conformational Rigidity: The rigid three-membered ring can lock a molecule into a specific conformation, enhancing its binding affinity to biological targets.

  • Metabolic Stability: The cyclopropyl group can block sites of metabolism, increasing the in vivo half-life of a drug.

  • Lipophilicity Modulation: The introduction of a cyclopropyl group can fine-tune the lipophilicity of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.

This compound serves as a convenient and versatile precursor for introducing this valuable functional group.[3]

Application of this compound in the Total Synthesis of Clavosolide A

While a direct total synthesis commencing from this compound is not explicitly detailed in the reviewed literature, a viable synthetic pathway to a key intermediate in the total synthesis of the marine macrolide Clavosolide A can be constructed based on established transformations. Clavosolide A possesses a cyclopropyl-containing side chain that is crucial for its biological activity.[4][5]

A plausible synthetic route, starting from this compound, to a key cyclopropyl iodide intermediate used in a reported total synthesis of Clavosolide A is outlined below.[4]

G A This compound B Cyclopropylcarboxaldehyde A->B Oxidation (e.g., PCC, Swern) C Chiral Allyl Alcohol B->C Asymmetric Allylation (e.g., Brown allylation) D Cyclopropylcarbinyl Alcohol C->D Enantioselective Iodocyclopropanation (e.g., Charette's method) E Cyclopropyl Iodide (Key Intermediate for Clavosolide A synthesis) D->E Tosylation then Reduction with LiBH4

Figure 1: Proposed synthetic pathway from this compound to a key intermediate for Clavosolide A synthesis.

This sequence highlights the versatility of this compound as a starting material. The initial oxidation provides the corresponding aldehyde, which can then be subjected to a stereoselective allylation to install the required chirality. Subsequent iodocyclopropanation and functional group manipulation would yield the desired cyclopropyl iodide.

Comparative Analysis of Cyclopropanation Methods

The introduction of a cyclopropane (B1198618) ring is a critical step in the synthesis of many natural products. Several methods exist, each with its own advantages and disadvantages. A comparison of the most common methods is presented below.

MethodPrecursorReagentsTypical Yield (%)StereoselectivityKey AdvantagesKey Disadvantages
Simmons-Smith Reaction AlkeneCH₂I₂, Zn-Cu couple (or Et₂Zn)50-90High (syn-addition)High functional group tolerance; stereospecific.[6][7][8]Stoichiometric zinc waste; cost of diiodomethane (B129776).[7]
Transition Metal-Catalyzed Cyclopropanation Alkene, Diazo CompoundRh₂(OAc)₄, Cu(acac)₂, etc.60-95Variable (depends on catalyst and ligand)Catalytic; high efficiency.[1]Use of potentially explosive diazo compounds.
Michael-Initiated Ring Closure (MIRC) α,β-Unsaturated CarbonylYlide (e.g., sulfonium (B1226848) ylide)70-95HighForms highly functionalized cyclopropanes.[1]Limited to electron-deficient alkenes.
Intramolecular Cyclization 1,3-Dihalide or equivalentReducing agent (e.g., Zn, Na)40-80Substrate-dependentAccess to specific substitution patterns.Can be limited by the availability of the precursor.

Experimental Protocols

Detailed experimental procedures for the key transformations in the proposed synthesis of the Clavosolide A intermediate are provided below. These are representative protocols and may require optimization for specific substrates.

Oxidation of this compound to Cyclopropylcarboxaldehyde
  • Method: Swern Oxidation

  • Procedure: To a solution of oxalyl chloride (1.2 eq) in dichloromethane (B109758) (DCM) at -78 °C is added dimethyl sulfoxide (B87167) (DMSO) (2.2 eq) dropwise. After stirring for 15 minutes, a solution of this compound (1.0 eq) in DCM is added. The reaction is stirred for 30 minutes at -78 °C, followed by the addition of triethylamine (B128534) (5.0 eq). The reaction mixture is allowed to warm to room temperature and then quenched with water. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure to afford cyclopropylcarboxaldehyde.

Asymmetric Allylation of Cyclopropylcarboxaldehyde
  • Method: Brown's Asymmetric Allylation

  • Procedure: To a solution of (+)-Ipc₂BAllyl (1.2 eq) in diethyl ether at -78 °C is added a solution of cyclopropylcarboxaldehyde (1.0 eq) in diethyl ether. The reaction is stirred at -78 °C for 1-3 hours. The reaction is then quenched by the addition of 3N NaOH followed by 30% H₂O₂. The mixture is stirred at room temperature for 1 hour. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the chiral homoallylic alcohol.

Charette's Enantioselective Iodocyclopropanation
  • Procedure: To a solution of the chiral allyl alcohol (1.0 eq) and a commercially available boronate ester ligand (0.1 eq) in a suitable solvent (e.g., toluene) at 0 °C is added diethylzinc (B1219324) (1.1 eq) followed by diiodomethane (1.2 eq). The reaction mixture is stirred at 0 °C for several hours. The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography to afford the cyclopropylcarbinyl alcohol.[4]

Conversion of Cyclopropylcarbinyl Alcohol to Cyclopropyl Iodide
  • Procedure: To a solution of the cyclopropylcarbinyl alcohol (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C is added p-toluenesulfonyl chloride (1.2 eq). The reaction is stirred at room temperature until completion. The reaction mixture is washed with water and brine, dried over Na₂SO₄, and concentrated. The crude tosylate is then dissolved in an ethereal solvent, and lithium borohydride (B1222165) (LiBH₄) (2.0 eq) is added. The reaction is stirred at room temperature until the tosylate is consumed. The reaction is carefully quenched with water, and the product is extracted with diethyl ether. The combined organic layers are dried and concentrated to give the cyclopropyl iodide.[4]

Logical Flow of Synthetic Strategy

The following diagram illustrates the logical progression from the readily available starting material to the complex natural product, highlighting the key transformations.

G cluster_0 Building Block Preparation cluster_1 Fragment Coupling cluster_2 Macrocyclization and Final Steps A This compound B Key Cyclopropyl Intermediate A->B Multi-step sequence: Oxidation, Asymmetric Allylation, Cyclopropanation, etc. D Coupled Precursor B->D C Other Synthetic Fragments C->D E Macrolide Core D->E e.g., Yamaguchi Macrolactonization F Clavosolide A E->F Deprotection/Glycosylation

References

Safety Operating Guide

Proper Disposal of Cyclopropylmethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of cyclopropylmethanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this flammable and corrosive compound.

This compound is classified as a flammable liquid and an irritant, making its proper handling and disposal crucial.[1] Improper disposal, such as pouring it down the drain, is illegal and can lead to fires, explosions, and environmental contamination.[2][3] This guide outlines the necessary steps for the safe disposal of this compound waste.

Immediate Safety Precautions

Before handling this compound, ensure that all personnel are familiar with its hazards as outlined in the Safety Data Sheet (SDS). Key safety measures include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[4][5]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4][6]

  • Ignition Sources: Keep this compound away from open flames, hot surfaces, and other potential ignition sources as it is a flammable liquid.[4][7]

  • Spill Kit: Ensure a chemical spill kit equipped to handle flammable liquids is readily accessible.

This compound Hazard Profile

Hazard ClassificationDescriptionSource
Flammable Liquid Category 3[1]
Corrosive Causes skin burns and serious eye damage.[1][4]
Irritant May cause respiratory irritation.[1][6]
Harmful if Swallowed [4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[3][8] Adherence to institutional and local regulations is mandatory.

  • Waste Determination: As soon as this compound is no longer needed, it is classified as a hazardous waste.[8][9]

  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible waste container.[8][9] The original container is often a suitable option.[10]

    • Ensure the container has a secure, tight-fitting cap to prevent the release of vapors.[8][9]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[8] Do not use abbreviations or chemical formulas.

    • Include the date when the waste was first added to the container.

  • Segregation and Storage:

    • Store the this compound waste separately from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[4]

    • Keep the waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from heat and ignition sources.[4][8]

  • Waste Collection:

    • Do not accumulate large quantities of waste. Adhere to your institution's limits for hazardous waste accumulation.[9]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[8]

  • Empty Containers:

    • Empty this compound containers must be triple-rinsed with a suitable solvent.[8][10]

    • The rinsate from this process must be collected and disposed of as hazardous waste.[8]

    • After triple-rinsing and allowing it to dry, the container can be disposed of as regular trash, with the label defaced or removed.[8][10]

Disposal Decision Workflow

start This compound for Disposal is_waste Is the chemical a waste product? start->is_waste collect_waste Collect in a labeled, compatible hazardous waste container. is_waste->collect_waste Yes improper_disposal Improper Disposal (e.g., drain, trash) is_waste->improper_disposal No (Do Not Dispose) store_waste Store in a designated, safe location away from incompatibles. collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end consequences Potential for Fire, Environmental Damage, and Legal Penalties improper_disposal->consequences

Caption: Decision workflow for the proper disposal of this compound.

By following these established procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and protecting our ecosystem.

References

Essential Safety and Logistics for Handling Cyclopropylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Cyclopropylmethanol. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Chemical Hazard and Exposure Data

This compound is a flammable, corrosive, and irritant liquid.[1] While specific occupational exposure limits for this compound have not been established by OSHA, NIOSH, or ACGIH, it is crucial to handle it with care to minimize exposure. For related compounds, such as other flammable alcohols, established exposure limits can provide guidance.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 2516-33-8
Molecular Formula C4H8O
Molecular Weight 72.11 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 123-124 °C
Flash Point 35 °C (closed cup)[2]
Density 0.89 g/mL at 25 °C[2]
Solubility Miscible with water

Table 2: Glove Compatibility and Breakthrough Time Estimates

Glove MaterialBreakthrough Time (Estimated)Recommendation
Nitrile Rubber < 15 minutesSuitable for splash protection only. Change gloves immediately upon contact.[3]
Butyl Rubber > 4 hoursRecommended for prolonged contact and handling of larger quantities.
Viton® > 8 hoursExcellent resistance, suitable for high-exposure scenarios.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE plan is mandatory for all personnel handling this compound. The selection of appropriate PPE is dependent on the scale and nature of the experimental work.

Table 3: Required Personal Protective Equipment for this compound

PPE CategoryMinimum RequirementRecommended for Large Scale/High Concentration
Eye Protection Chemical splash gogglesFace shield in addition to goggles
Hand Protection Nitrile gloves (for splash protection)Butyl rubber or Viton® gloves
Body Protection Flame-resistant lab coatChemical-resistant apron over a flame-resistant lab coat
Respiratory Protection Work in a certified chemical fume hoodNIOSH-approved respirator with organic vapor cartridges for spills or inadequate ventilation
Footwear Closed-toe shoesChemical-resistant boots

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is essential to minimize risks.

Experimental Workflow for Safe Handling:

Operational Workflow for this compound receiving Receiving and Inspection - Verify container integrity - Check for leaks or damage storage Secure Storage - Flammable liquids cabinet - Away from heat and ignition sources receiving->storage ppe Don Appropriate PPE - Refer to Table 3 storage->ppe handling Chemical Handling - Work in a chemical fume hood - Use compatible equipment ppe->handling experiment Experimental Use - Controlled addition to reactions - Monitor for spills or splashes handling->experiment waste_collection Waste Collection - Segregate waste streams - Use labeled, compatible containers experiment->waste_collection decontamination Decontamination - Clean glassware and work surfaces waste_collection->decontamination disposal Waste Disposal - Follow EPA guidelines - Arrange for licensed disposal decontamination->disposal

Caption: Operational Workflow for Handling this compound.

Disposal Plan for this compound Waste

This compound and materials contaminated with it are considered hazardous waste due to its flammability.[4][5] Proper disposal is a legal requirement under the Resource Conservation and Recovery Act (RCRA).

Waste Management Protocol:

  • Waste Identification: this compound waste is classified as an ignitable hazardous waste (EPA Waste Code D001).[5][6]

  • Segregation: Do not mix this compound waste with other waste streams, particularly oxidizers or corrosive materials.

  • Containerization:

    • Use only approved, chemically compatible, and properly labeled hazardous waste containers.

    • Keep containers tightly sealed when not in use.

    • Store waste containers in a designated satellite accumulation area.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards (Flammable, Corrosive, Irritant).

  • Disposal Request: When the container is full or has been in use for the maximum allowable time per institutional policy, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Emergency Procedures: In case of a spill, immediately alert personnel in the area, evacuate if necessary, and follow your institution's spill response protocol. For large spills, contact EHS or emergency services.

Decision-Making for PPE Selection:

PPE Selection Logic for this compound node_proc node_proc start Start: Handling This compound scale Scale of Work? start->scale small_scale Small Scale (<100 mL) scale->small_scale Small large_scale Large Scale (>100 mL) scale->large_scale Large splash Potential for Splash/Aerosol? ppe_basic Minimum PPE: - Goggles - Nitrile Gloves - FR Lab Coat splash->ppe_basic Low ppe_enhanced Enhanced PPE: - Goggles & Face Shield - Butyl/Viton Gloves - FR Lab Coat & Apron splash->ppe_enhanced High ventilation Adequate Ventilation? ventilation->node_proc Proceed with Experiment respirator Add Respirator (Organic Vapor Cartridge) ventilation->respirator No small_scale->splash large_scale->ppe_enhanced ppe_basic->ventilation ppe_enhanced->ventilation respirator->node_proc Proceed with Experiment

Caption: PPE Selection Logic for this compound.

By implementing these safety and logistical plans, researchers, scientists, and drug development professionals can mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropylmethanol
Reactant of Route 2
Cyclopropylmethanol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.